molecular formula C8H9NO B145565 3-(2-Pyridyl)-2-propen-1-ol CAS No. 131610-03-2

3-(2-Pyridyl)-2-propen-1-ol

Cat. No.: B145565
CAS No.: 131610-03-2
M. Wt: 135.16 g/mol
InChI Key: SDTYYJCFJVDMLT-HWKANZROSA-N
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Description

3-(2-Pyridyl)-2-propen-1-ol is a versatile allyl alcohol derivative valued in organic synthesis for its unique reactivity stemming from the pyridyl group. This compound serves as a multipurpose reagent, with its main applications arising from the weak acidity of the "picoline-type" hydrogen atom, which allows for facile deprotonation to form stabilized carbanions . These intermediates act as effective carbon nucleophiles, reacting with a wide array of electrophiles including alkyl halides, acyl halides, and carbonyl compounds . A key documented reaction is its thermal isomerization into 2-propionylpyridine, an internal redox process achieved with high atom economy. This conversion occurs efficiently under neutral thermal conditions (e.g., 110 °C), yielding the saturated ketone in high amounts (90%) . Beyond isomerization, this compound exhibits utility as a hydrogen donor in the reduction of aromatic and heteroaromatic nitro compounds, a reactivity also attributable to the mobility of its alpha hydrogen . Researchers can leverage this compound as a building block for creating more complex molecular architectures. The product requires storage at 2-8°C, sealed dry . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-pyridin-2-ylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTYYJCFJVDMLT-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-(2-Pyridyl)-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide to the spectroscopic analysis of 3-(2-Pyridyl)-2-propen-1-ol (CAS No: 131610-03-2), a valuable heterocyclic building block used in the synthesis of pharmaceuticals and functional materials.[1] As a Senior Application Scientist, my objective is not merely to present data but to illuminate the logic behind its acquisition and interpretation, empowering researchers to confidently identify and characterize this molecule. The structural confirmation of such intermediates is a foundational step in any drug development or materials science workflow, ensuring the integrity of subsequent synthetic steps.

The molecule possesses several key structural features: a pyridine ring, a propenol chain with E-stereochemistry, and a primary alcohol.[2] Each of these components imparts a distinct signature across various spectroscopic techniques, which we will explore in detail.

G Figure 1. Structure of (E)-3-(2-Pyridyl)-2-propen-1-ol cluster_pyridine Pyridine Ring cluster_chain Propenol Chain N1 N1' C6 C6' C2 C2' C3_chain C3 C2->C3_chain C3 C3' H3 H3' C3->H3 C4 C4' H4 H4' C4->H4 C5 C5' H5 H5' C5->H5 H6 H6' C6->H6 C2_chain C2 C3_chain->C2_chain = H3_chain H3 C3_chain->H3_chain C1_chain C1 C2_chain->C1_chain H2_chain H2 C2_chain->H2_chain O O C1_chain->O H1a H1a C1_chain->H1a H1b H1b C1_chain->H1b H_O H (hydroxyl) O->H_O

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a map of all unique proton environments. The chemical shift (δ) indicates the electronic environment, the integration gives the proton count, and the multiplicity (splitting pattern) reveals neighboring protons, governed by the n+1 rule.

Expertise & Causality:

  • Pyridine Protons (δ 7.0-8.6 ppm): These protons are significantly deshielded (shifted downfield) due to the electron-withdrawing nature of the nitrogen atom and the aromatic ring current. The proton at the C6' position (H6') is typically the most downfield due to its proximity to the electronegative nitrogen.

  • Vinylic Protons (δ 6.0-7.0 ppm): The protons on the C=C double bond (H2, H3) appear in this region. Their coupling constant (J value) is highly diagnostic of the alkene geometry. For the expected (E)-isomer, a large trans coupling constant (J ≈ 15-18 Hz) is anticipated between H2 and H3. This is a critical validation point.

  • Methylene Protons (δ ~4.3 ppm): The -CH₂- protons (H1a, H1b) are adjacent to both an oxygen atom and a double bond, causing a downfield shift. They will appear as a doublet due to coupling with the adjacent vinylic proton (H2).

  • Hydroxyl Proton (δ variable): The -OH proton signal can appear over a wide range and is often broad. Its chemical shift is sensitive to concentration, temperature, and solvent due to hydrogen bonding. A D₂O exchange experiment can be used for definitive confirmation, as the -OH peak will disappear.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Assignment
~8.55 d ~4.5 H6'
~7.65 td ~7.7, 1.8 H4'
~7.25 d ~7.8 H3'
~7.15 ddd ~7.5, 4.8, 1.0 H5'
~6.90 dt ~15.8, 1.5 H3
~6.40 dt ~15.8, 5.5 H2
~4.35 dd ~5.5, 1.5 H1 (CH₂)

| Variable | br s | - | OH |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. Being a less sensitive nucleus, it is typically acquired as a proton-decoupled spectrum, where each unique carbon appears as a singlet.

Expertise & Causality:

  • Pyridine Carbons (δ 120-160 ppm): The carbons of the pyridine ring resonate in the aromatic region. The C2' carbon, being directly attached to the substituent and adjacent to the nitrogen, is expected at a distinct chemical shift.

  • Vinylic Carbons (δ 125-135 ppm): The two sp² hybridized carbons of the alkene will appear in this range.

  • Methylene Carbon (δ ~63 ppm): The sp³ hybridized C1 carbon, directly attached to the electronegative oxygen atom, is the most upfield signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ ppm) Assignment
~155.5 C2'
~149.5 C6'
~136.5 C4'
~133.0 C3
~128.5 C2
~122.0 C5'
~121.5 C3'

| ~63.5 | C1 |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and data integrity. The choice of solvent and reference standard is critical.

G start Start: Sample Preparation prep 1. Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). 2. Add internal standard (e.g., TMS at 0 ppm). start->prep transfer 3. Transfer solution to a 5 mm NMR tube. prep->transfer instrument Instrument Setup transfer->instrument params 4. Set parameters: -¹H: 16 scans, 1s relaxation delay -¹³C: 1024 scans, 2s relaxation delay - Set correct temperature (e.g., 298 K). instrument->params acquire 5. Acquire ¹H, ¹³C, and optional 2D spectra (COSY, HSQC). params->acquire processing Data Processing acquire->processing process_steps 6. Apply Fourier Transform. 7. Phase correction and baseline correction. 8. Calibrate spectrum to TMS (0 ppm). processing->process_steps analysis 9. Integrate peaks (¹H) and assign signals based on chemical shift, multiplicity, and 2D correlations. process_steps->analysis end End: Structural Confirmation analysis->end

Caption: Workflow for NMR data acquisition and analysis.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is common for its good solubilizing power and minimal signal overlap with the analyte. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H spectrum first, as it is faster. Optimize shim settings for field homogeneity. For the ¹³C spectrum, a greater number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Perform phase and baseline corrections to obtain a clean spectrum. Calibrate the spectrum using the TMS signal.

  • Analysis: Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure. Correlate with the ¹³C spectrum.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality:

  • O-H Stretch (3200-3600 cm⁻¹): The most prominent feature for an alcohol is a strong, broad absorption in this region. The broadening is a direct result of intermolecular hydrogen bonding, a trustworthy indicator of the hydroxyl group's presence.

  • C-H Stretches (2850-3100 cm⁻¹): Signals just above 3000 cm⁻¹ are characteristic of sp² C-H bonds (aromatic and vinylic), while those just below 3000 cm⁻¹ correspond to sp³ C-H bonds (methylene).

  • C=C and C=N Stretches (1580-1650 cm⁻¹): Multiple sharp peaks are expected in this region, corresponding to the C=C bond of the alkene and the C=C and C=N bonds within the pyridine ring.

  • C-O Stretch (1000-1250 cm⁻¹): A strong absorption corresponding to the C-O single bond stretch of the primary alcohol is expected in this region. This peak confirms the alcohol functionality.

Table 3: Key IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Intensity Vibration Type Functional Group
3200-3600 Strong, Broad O-H Stretch Alcohol
3010-3080 Medium C-H Stretch Aromatic/Vinylic
2850-2960 Medium C-H Stretch Methylene (CH₂)
~1640 Medium C=C Stretch Alkene
~1590, ~1560 Medium-Strong C=C, C=N Stretch Pyridine Ring

| ~1050 | Strong | C-O Stretch | Primary Alcohol |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

The ATR technique is a modern, efficient method that requires minimal sample preparation.

G start Start clean 1. Clean ATR crystal (e.g., with isopropanol). start->clean background 2. Record a background spectrum (air). clean->background sample 3. Place a small amount of sample directly on the crystal. background->sample acquire 4. Acquire the sample spectrum (e.g., 32 scans). sample->acquire process 5. Automatic background subtraction and data display. acquire->process end End: Spectrum Analysis process->end

Caption: Workflow for ATR-IR data acquisition.

  • Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Scan: Perform a background scan with nothing on the crystal. This is crucial as it measures the ambient atmosphere (H₂O, CO₂), which the instrument software will then subtract from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum. The data is processed automatically to yield a transmittance or absorbance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. For this compound, the molecular formula is C₈H₉NO, with a monoisotopic mass of 135.0684 Da and an average molecular weight of 135.16 g/mol .[2]

Expertise & Causality:

  • Molecular Ion (M⁺•): In Electron Ionization (EI) MS, the molecular ion peak is expected at m/z = 135. This is the primary piece of evidence for the compound's molecular weight.

  • Key Fragmentation Pathways: The stability of the pyridine ring and the lability of the alcohol group dictate the fragmentation.

    • Loss of Water ([M-18]⁺•): A common fragmentation for alcohols is the loss of a water molecule, which would yield a peak at m/z = 117.

    • Loss of Hydroxyl Radical ([M-17]⁺): Cleavage of the C-O bond can result in the loss of an •OH radical, giving a peak at m/z = 118.

    • Tropylium-like Ions: The pyridine ring itself can lead to characteristic fragments, such as the pyridinium cation or related structures.

G M Molecular Ion (M⁺•) m/z = 135 M_18 [M-H₂O]⁺• m/z = 117 M->M_18 - H₂O M_17 [M-•OH]⁺ m/z = 118 M->M_17 - •OH M_31 [M-•CH₂OH]⁺ m/z = 104 M->M_31 - •CH₂OH

Caption: Plausible fragmentation pathways in EI-Mass Spectrometry.

Table 4: Predicted Key Fragments in Mass Spectrometry (EI)

m/z Proposed Identity
135 [M]⁺• (Molecular Ion)
118 [M - •OH]⁺
117 [M - H₂O]⁺•
106 [M - CH₂OH]⁺•

| 78 | [C₅H₄N]⁺ (Pyridyl fragment) |

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct infusion or through a GC inlet.

  • Ionization: In the EI source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and the signal is processed to generate a mass spectrum.

Conclusion

The structural verification of this compound is achieved through a multi-technique spectroscopic approach. ¹H NMR confirms the E-alkene stereochemistry and proton connectivity, ¹³C NMR validates the carbon backbone, IR spectroscopy provides definitive evidence of the alcohol and pyridine functional groups, and Mass Spectrometry confirms the molecular weight and provides corroborating structural data through fragmentation. Together, these techniques provide a self-validating system, ensuring the identity and purity of this important synthetic intermediate for researchers in drug discovery and materials science.

References

  • SpectraBase. (2024). 3-(2-Pyridinyl)-2-propyn-1-ol. John Wiley & Sons, Inc. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. [Link]

  • The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

  • NIST. (n.d.). 3-Pyridinecarboxylic acid, 2-propenyl ester. NIST Chemistry WebBook. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • NIST. (n.d.). 2-Propen-1-ol, 3-phenyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 2-Propen-1-ol. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to 3-(2-Pyridyl)-2-propen-1-ol as a Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(2-Pyridyl)-2-propen-1-ol, a versatile unsaturated pyridyl alcohol ligand, and its applications in coordination chemistry. The document delves into the ligand's synthesis, its fundamental coordination behavior as a bidentate N,O-chelating agent, and the synthesis of its metal complexes. Detailed protocols, structural and spectroscopic characterization, and a review of the potential applications of the resulting coordination compounds are presented for researchers, chemists, and professionals in drug development.

Introduction: The Unique Potential of this compound

This compound, with the chemical formula C₈H₉NO, is a pyridine derivative featuring both a nitrogen atom within the aromatic ring and a reactive hydroxyl group on an unsaturated propenyl side chain.[1][2] This unique bifunctional arrangement allows it to act as a potent bidentate ligand, forming stable chelate rings with a variety of metal ions. The combination of a soft pyridine nitrogen donor and a hard alcohol oxygen donor makes it a versatile building block for constructing diverse coordination complexes.

The geometry of the ligand, particularly the (E)-isomer, pre-organizes these donor atoms in a favorable position for chelation, leading to the formation of a stable six-membered ring upon coordination to a metal center. This structural feature is crucial for influencing the electronic properties, stability, and subsequent reactivity of the resulting metal complexes. This guide will explore the synthesis of the ligand, its coordination modes, and the properties and applications of its metal complexes, with a focus on providing actionable, field-proven insights.

Synthesis of the Ligand: this compound

The synthesis of this compound is typically achieved through the reduction of a corresponding α,β-unsaturated aldehyde or ester, which are themselves formed via condensation reactions. A common and reliable method involves the Wittig or Horner-Wadsworth-Emmons reaction followed by a selective reduction.

Rationale for Synthetic Strategy

The chosen synthetic pathway is designed for efficiency and control. The initial condensation reaction establishes the crucial carbon-carbon double bond, while the subsequent selective reduction of the carbonyl group to an alcohol is critical to avoid the reduction of the pyridine ring or the double bond. Diisobutylaluminium hydride (DIBAL-H) is often the reagent of choice for this reduction at low temperatures, as it is a highly selective reducing agent for esters and aldehydes to alcohols without affecting other reducible functional groups.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate

  • To a solution of pyridine-2-carbaldehyde (1.0 equiv.) in dry tetrahydrofuran (THF), add triethyl phosphonoacetate (1.1 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.1 equiv.) portion-wise, ensuring the temperature does not exceed 5 °C. The addition of NaH deprotonates the phosphonate, generating the nucleophilic ylide in situ.

  • Allow the reaction to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (E)-ethyl 3-(pyridin-2-yl)acrylate.

Step 2: Reduction to (E)-3-(pyridin-2-yl)prop-2-en-1-ol

  • Dissolve the purified (E)-ethyl 3-(pyridin-2-yl)acrylate (1.0 equiv.) in dry dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent over-reduction and side reactions.

  • Add DIBAL-H (1.0 M solution in hexanes, 2.2 equiv.) dropwise via a syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired product, this compound, typically as a colorless to yellow liquid or low-melting solid.

Characterization and Validation

The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and stereochemistry (E-isomer).

  • FT-IR Spectroscopy: To identify key functional groups (O-H stretch, C=C stretch, C-N stretch).

  • Mass Spectrometry: To confirm the molecular weight (135.16 g/mol ).[2]

Coordination Chemistry: The Bidentate N,O-Chelate

The power of this compound lies in its ability to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the deprotonated alcohol oxygen.[1] This N,O-ligation forms a stable six-membered chelate ring, a thermodynamically favored conformation.

General Synthesis of Metal Complexes

A general procedure for synthesizing metal complexes involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions depends on the metal ion and the desired complex.

Workflow for Metal Complex Synthesis and Characterization

G cluster_synthesis Synthesis Metal_Salt Metal Salt (e.g., CuCl₂, RuCl₃) Reaction Stir / Reflux Metal_Salt->Reaction Ligand This compound Ligand->Reaction Solvent Solvent (e.g., EtOH, MeOH) Solvent->Reaction Base Base (optional, e.g., NEt₃) Base->Reaction Isolation Isolation (Filtration / Evaporation) Reaction->Isolation XRay Single-Crystal X-ray Diffraction Isolation->XRay FTIR FT-IR Spectroscopy Isolation->FTIR UVVis UV-Vis Spectroscopy Isolation->UVVis NMR NMR Spectroscopy Isolation->NMR Elemental Elemental Analysis Isolation->Elemental

Caption: General workflow for the synthesis and characterization of metal complexes.

Example Protocol: Synthesis of a Copper(II) Complex

This protocol describes the synthesis of a representative copper(II) complex. Copper complexes are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties.[3][4][5]

  • Dissolve copper(II) acetate monohydrate (1.0 equiv.) in warm methanol.

  • In a separate flask, dissolve this compound (2.1 equiv.) in methanol.

  • Add the ligand solution dropwise to the stirring copper(II) salt solution. A color change is typically observed immediately.

  • Stir the reaction mixture at room temperature for 4 hours.

  • If a precipitate forms, collect the solid by filtration, wash with cold methanol, and dry under vacuum.

  • If no precipitate forms, slowly evaporate the solvent to induce crystallization. Single crystals suitable for X-ray diffraction can often be obtained by this method.[6]

Structural and Spectroscopic Characterization

Thorough characterization is essential to confirm the coordination mode and elucidate the structure of the resulting complexes.

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the overall coordination geometry.[7] For a typical octahedral complex, such as one formed with Ruthenium(II), one would expect to see the Ru(II) center coordinated by two or three bidentate ligands, resulting in a complex like [Ru(L)₃]²⁺ or [Ru(L)₂(Solvent)₂]²⁺.[8] The determination of the crystal structure is a critical step for understanding the structure-activity relationship.

Coordination of the Ligand to a Metal Center

Caption: Bidentate N,O-chelation of this compound to a metal center (M).

Spectroscopic Analysis

Spectroscopic methods provide crucial information about the ligand's coordination.

  • FT-IR Spectroscopy: Upon coordination, the broad O-H stretching band of the free ligand (around 3300 cm⁻¹) disappears, indicating deprotonation and coordination of the alcohol. A shift in the C=N stretching frequency of the pyridine ring to a higher wavenumber is also indicative of coordination to the metal center.

  • UV-Vis Spectroscopy: The electronic absorption spectra of the complexes typically show bands corresponding to ligand-centered (π→π*) transitions and metal-to-ligand charge transfer (MLCT) bands.[8] The position and intensity of these MLCT bands provide insight into the electronic structure of the complex.

  • ¹H NMR Spectroscopy: Coordination to a paramagnetic metal center (like Cu(II)) will lead to significant broadening of the ligand's proton signals. For diamagnetic complexes (like some Ru(II) or Pt(II) complexes), a downfield shift of the pyridine and vinyl protons is expected due to the electron-withdrawing effect of the metal center.[9]

Technique Free Ligand (Expected) Coordinated Ligand (Expected Change) Information Gained
FT-IR Broad ν(O-H) ~3300 cm⁻¹Disappearance of ν(O-H)Deprotonation and O-coordination
ν(C=N) ~1590 cm⁻¹Shift to higher frequency (e.g., ~1610 cm⁻¹)N-coordination to metal
UV-Vis π→π* transitionsNew Metal-to-Ligand Charge Transfer (MLCT) bandsElectronic structure of the complex
¹H NMR Sharp signalsBroadening (paramagnetic) or downfield shift (diamagnetic)Confirmation of coordination

Applications in Research and Development

The metal complexes derived from this compound are being explored for a variety of applications, leveraging the unique properties imparted by the ligand framework.

Catalysis

The defined coordination geometry and electronic tunability of these complexes make them promising candidates for catalysis. For instance, Ruthenium polypyridyl complexes are well-known for their roles in photoredox catalysis and as light-harvesting agents.[10][11] The N,O-chelate from this compound can stabilize different oxidation states of the metal, which is a key requirement for many catalytic cycles.

Biological and Medicinal Chemistry

Transition metal complexes, particularly those of copper, exhibit a wide range of biological activities.[3] The pyridyl moiety is a common feature in many biologically active molecules. Copper complexes with pyridyl ligands have shown potential as antimicrobial and anticancer agents.[3][4] The mechanism often involves the complex's ability to participate in redox cycling or to intercalate with DNA. The ligand itself can be tuned to enhance bioavailability and target specificity, making these complexes interesting for drug development professionals.

Materials Science

The ability of this ligand to form stable complexes with luminescent metal ions (e.g., Ru(II), Ir(III)) opens avenues in materials science.[10] These complexes can be used as building blocks for photosensitizers, OLEDs (Organic Light-Emitting Diodes), and chemical sensors. The vinyl group on the ligand also offers a site for further functionalization or polymerization to create advanced functional materials.[1]

Conclusion and Future Outlook

This compound is a highly versatile and accessible bidentate ligand that provides a robust platform for the development of novel coordination complexes. Its straightforward synthesis and predictable N,O-chelation behavior make it an attractive tool for chemists. The resulting metal complexes have demonstrated significant potential in catalysis, medicinal chemistry, and materials science.

Future research will likely focus on the synthesis of heterometallic complexes and the incorporation of these complexes into larger supramolecular structures or polymers.[12] Fine-tuning the electronic properties by modifying the pyridine ring or the propenyl backbone will continue to be a key strategy for optimizing the performance of these materials in their target applications. The detailed protocols and characterization data provided in this guide serve as a foundational resource for researchers aiming to explore the rich coordination chemistry of this promising ligand.

References

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  • Sigma-Aldrich. This compound | 131610-03-2.
  • MDPI. Copper(II) Complexes with Mixed Heterocycle Ligands as Promising Antibacterial and Antitumor Species.
  • MDPI. Ruthenium(II) Polypyridyl Complexes and Their Use as Probes and Photoreactive Agents for G-quadruplexes Labelling.
  • ResearchGate. Some of Cu complexes with potent biological activities.
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  • PubMed. Copper (II) complexes of the anti-inflammatory drug naproxen and 3-pyridylmethanol as auxiliary ligand. Characterization, superoxide dismutase and catecholase-mimetic activities.
  • PubMed. Linear Bidentate Ligands (L) with Two Terminal Pyridyl N-Donor Groups Forming Pt(II)LCl 2 Complexes with Rare Eight-Membered Chelate Rings.
  • Journal of the Chemical Society, Dalton Transactions. Ruthenium(ii) complexes containing RuN4O2 spheres assembled via pyridine-imine-amide coordination. Syntheses, structures, properties and protonation behaviour of coordinated amide.
  • MDPI. Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide.
  • PubMed. Ruthenium(II) complexes with improved photophysical properties based on planar 4'-(2-pyrimidinyl)-2,2':6',2''-terpyridine ligands.
  • ResearchGate. The first metal complexes derived from 3,5-diethynylpyridine. X-ray crystal structure of [(AuPTo(3))(2){mu-(C equivalent to C)(2)Py}] (Py = pyridine-3,5-diyl; To = p-Tolyl).
  • JOCPR. X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS).
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An In-depth Technical Guide to the Thermochemical Properties of 3-(2-Pyridyl)-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermochemical properties of 3-(2-Pyridyl)-2-propen-1-ol. Given the absence of extensive experimental data for this specific molecule in publicly available literature, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines the critical experimental techniques and computational methods necessary for a thorough thermochemical characterization. By synthesizing established principles with practical, field-proven insights, this guide explains not just how to conduct experiments, but why specific methodological choices are crucial for obtaining reliable and meaningful data. The protocols described herein are designed to be self-validating, ensuring scientific integrity and trustworthiness in the absence of established reference values.

Introduction: The Significance of Thermochemical Data for this compound

This compound, with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol , is a nitrogen-containing heterocyclic compound.[1][2] The pyridine moiety, a key structural feature, is a ubiquitous scaffold in medicinal chemistry and materials science, imparting specific electronic and hydrogen-bonding characteristics.[3][4] The propenol side chain introduces unsaturation and a primary alcohol functional group, offering sites for further chemical modification and influencing the molecule's overall conformation and intermolecular interactions.

A thorough understanding of the thermochemical properties of this compound is paramount for several key applications:

  • Drug Development: Polymorph screening, salt selection, and formulation design are all critically dependent on the thermodynamic stability of different solid forms. The enthalpy of fusion and melting point, determined through techniques like Differential Scanning Calorimetry (DSC), are essential parameters in this context.[5][6]

  • Process Chemistry and Safety: Scaling up the synthesis of any compound requires a detailed knowledge of its thermal stability to prevent runaway reactions and ensure safe operating conditions. Thermogravimetric Analysis (TGA) is a fundamental tool for assessing decomposition temperatures and thermal stability.[7][8]

  • Computational Modeling: Accurate experimental data, such as the standard enthalpy of formation, is crucial for validating and parameterizing computational models.[9][10] These models, in turn, can predict the properties of related molecules, accelerating the discovery and design of new chemical entities.

This guide will detail the primary experimental techniques and computational approaches for determining the key thermochemical properties of this compound.

Foundational Thermochemical Properties: A Triad of Experimental Techniques

The core thermochemical characterization of this compound relies on a synergistic application of three primary analytical methods: Combustion Calorimetry, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds like this compound, this value is typically determined indirectly through its enthalpy of combustion (ΔcH°).

The Causality Behind Experimental Choices:

Static bomb calorimetry is the gold standard for determining the enthalpy of combustion of solid and liquid organic compounds.[3][11][12][13] The choice of this technique is dictated by the need for a complete and well-defined combustion reaction. The sealed "bomb" ensures that the combustion occurs at constant volume, and the use of high-pressure oxygen promotes the complete conversion of the sample to its combustion products (CO₂, H₂O, and N₂).

Self-Validating Protocol for Combustion Calorimetry:

A robust protocol for the combustion calorimetry of this compound would involve the following steps:

  • Sample Purity and Preparation:

    • The purity of the this compound sample is paramount. Impurities can significantly affect the measured enthalpy of combustion. Purification techniques such as recrystallization or sublimation should be employed, and the purity should be verified by methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • A precisely weighed pellet of the sample is placed in a crucible within the combustion bomb.

  • Experimental Setup:

    • The bomb is charged with a known amount of high-purity water to saturate the internal atmosphere and ensure that the water formed during combustion is in the liquid state.

    • The bomb is then pressurized with high-purity oxygen.

    • The bomb is placed in a calorimeter, a container of water with a precisely known heat capacity, equipped with a sensitive thermometer.

  • Combustion and Data Acquisition:

    • The sample is ignited via an electrical fuse.

    • The temperature of the calorimeter water is monitored before, during, and after combustion to determine the temperature rise.

  • Corrections and Calculations:

    • The raw temperature change is corrected for heat exchange with the surroundings, the heat of ignition, and the formation of nitric acid from the nitrogen in the sample.

    • The energy of combustion at constant volume (ΔcU) is calculated from the corrected temperature rise and the heat capacity of the calorimeter.

    • The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU.

    • Finally, the standard enthalpy of formation (ΔfH°) is derived using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Data Presentation:

PropertySymbolMethodExpected Outcome
Standard Molar Energy of CombustionΔcUStatic Bomb CalorimetryA negative value in kJ/mol
Standard Molar Enthalpy of CombustionΔcH°Calculation from ΔcUA negative value in kJ/mol
Standard Molar Enthalpy of FormationΔfH°Calculation from ΔcH°A value in kJ/mol

Logical Relationship Diagram:

G cluster_0 Experimental Measurement cluster_1 Data Processing & Calculation Sample Purity Sample Purity Combustion Calorimetry Combustion Calorimetry Sample Purity->Combustion Calorimetry Ensures accuracy Temperature Rise Temperature Rise Combustion Calorimetry->Temperature Rise Measures Energy of Combustion (ΔcU) Energy of Combustion (ΔcU) Temperature Rise->Energy of Combustion (ΔcU) Corrected for artifacts Enthalpy of Combustion (ΔcH°) Enthalpy of Combustion (ΔcH°) Energy of Combustion (ΔcU)->Enthalpy of Combustion (ΔcH°) Thermodynamic conversion Enthalpy of Formation (ΔfH°) Enthalpy of Formation (ΔfH°) Enthalpy of Combustion (ΔcH°)->Enthalpy of Formation (ΔfH°) Hess's Law

Caption: Workflow for determining the enthalpy of formation.

Phase Transitions and Purity by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for investigating thermal transitions of a material as a function of temperature.[6][14][15][16] It measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.

The Causality Behind Experimental Choices:

For this compound, DSC is the method of choice for determining its melting point, enthalpy of fusion (ΔfusH), and for assessing its purity. The technique is highly sensitive to the energy changes that occur during phase transitions.[5][17] The shape of the melting endotherm can also provide qualitative information about the purity of the sample.

Self-Validating Protocol for DSC Analysis:

  • Sample Preparation and Encapsulation:

    • A small, accurately weighed amount of the this compound sample is hermetically sealed in an aluminum pan. This prevents any mass loss due to volatilization during the experiment.

    • An empty, hermetically sealed aluminum pan is used as the reference.

  • Experimental Program:

    • The sample and reference are placed in the DSC cell.

    • A typical DSC experiment involves heating the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The temperature range should be chosen to encompass the expected melting point.

  • Data Analysis:

    • The resulting DSC thermogram plots heat flow versus temperature.

    • The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.

    • The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.

Data Presentation:

PropertySymbolMethodExpected Outcome
Melting PointTmDSCA specific temperature in °C or K
Enthalpy of FusionΔfusHDSCA positive value in kJ/mol

Logical Relationship Diagram:

G Sample in Pan Sample in Pan DSC Instrument DSC Instrument Sample in Pan->DSC Instrument Controlled Heating Heat Flow vs. Temperature Heat Flow vs. Temperature DSC Instrument->Heat Flow vs. Temperature Measures Melting Point (Tm) Melting Point (Tm) Heat Flow vs. Temperature->Melting Point (Tm) Peak Analysis Enthalpy of Fusion (ΔfusH) Enthalpy of Fusion (ΔfusH) Heat Flow vs. Temperature->Enthalpy of Fusion (ΔfusH) Peak Integration

Caption: DSC workflow for phase transition analysis.

Thermal Stability and Decomposition by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] This technique is essential for determining the thermal stability and decomposition profile of this compound.

The Causality Behind Experimental Choices:

The choice of TGA is driven by the need to understand the temperature at which the compound begins to degrade. This information is critical for establishing safe handling and processing temperatures. The ability to control the atmosphere (e.g., inert or oxidative) allows for the simulation of different process conditions.

Self-Validating Protocol for TGA Analysis:

  • Sample Preparation:

    • A small, accurately weighed amount of the this compound sample is placed in a TGA pan (typically ceramic or platinum).

  • Experimental Program:

    • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as the temperature increases.

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass versus temperature.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Data Presentation:

PropertySymbolMethodExpected Outcome
Onset of DecompositionT_onsetTGAA specific temperature in °C or K
Temperature of Maximum Decomposition RateT_maxTGA (DTG)A specific temperature in °C or K

Logical Relationship Diagram:

G Sample in Pan Sample in Pan TGA Instrument TGA Instrument Sample in Pan->TGA Instrument Controlled Heating & Atmosphere Mass vs. Temperature Mass vs. Temperature TGA Instrument->Mass vs. Temperature Measures Decomposition Temperature (T_onset) Decomposition Temperature (T_onset) Mass vs. Temperature->Decomposition Temperature (T_onset) Analysis of Mass Loss DTG Curve DTG Curve Mass vs. Temperature->DTG Curve First Derivative Max Decomposition Rate (T_max) Max Decomposition Rate (T_max) DTG Curve->Max Decomposition Rate (T_max) Peak Analysis

Caption: TGA workflow for thermal stability assessment.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, computational methods, particularly high-level quantum chemical calculations, can provide valuable estimates of thermochemical properties.[4][9][18]

The Causality Behind Method Selection:

Methods like Gaussian-n (e.g., G4) or Complete Basis Set (CBS) are chosen for their proven accuracy in predicting enthalpies of formation for a wide range of organic molecules.[9] These composite methods are designed to approximate the results of very high-level calculations at a more manageable computational cost.

Self-Validating Computational Protocol:

  • Molecular Geometry Optimization:

    • The 3D structure of this compound is optimized using a reliable density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation:

    • Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations:

    • Higher-level single-point energy calculations are performed on the optimized geometry using the chosen composite method (e.g., G4).

  • Enthalpy of Formation Calculation:

    • The enthalpy of formation is calculated using an atomization or isodesmic reaction scheme, which helps to cancel out systematic errors in the calculations.

Data Presentation:

PropertySymbolMethodExpected Outcome
Calculated Standard Enthalpy of FormationΔfH° (calc)G4, CBS-QB3, etc.A value in kJ/mol with an estimated uncertainty

Logical Relationship Diagram:

G Molecular Structure Molecular Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Molecular Structure->Geometry Optimization (DFT) Finds lowest energy conformation Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Confirms minimum & provides ZPVE Single-Point Energy (G4) Single-Point Energy (G4) Geometry Optimization (DFT)->Single-Point Energy (G4) Calculates accurate electronic energy Enthalpy of Formation (ΔfH°) Enthalpy of Formation (ΔfH°) Frequency Calculation->Enthalpy of Formation (ΔfH°) Provides thermal corrections Single-Point Energy (G4)->Enthalpy of Formation (ΔfH°) Atomization/Isodesmic Reaction

Caption: Workflow for computational thermochemistry.

Synthesis and Purification Considerations

The reliability of any thermochemical measurement is fundamentally dependent on the purity of the sample. For this compound, a potential synthesis route could involve the reaction of 2-pyridinecarboxaldehyde with a suitable Wittig reagent or a related olefination reaction, followed by reduction of the resulting ester or aldehyde.

Purification Protocol:

  • Initial Purification: Column chromatography is a standard method for removing unreacted starting materials and byproducts.

  • Final Purification: For thermochemical measurements, a final purification step such as recrystallization from a suitable solvent system or sublimation under reduced pressure is highly recommended to obtain a crystalline solid of high purity.

  • Purity Verification: The purity of the final sample should be confirmed to be >99.5% by a combination of techniques such as quantitative NMR (qNMR), GC-MS, and elemental analysis.

Conclusion and Future Directions

This guide has provided a detailed, technically grounded framework for the comprehensive thermochemical characterization of this compound. While direct experimental data for this compound is currently scarce, the application of the described methodologies—combustion calorimetry, DSC, TGA, and high-level computational chemistry—will yield the critical data necessary for its safe and effective application in research and development.

Future work should focus on the experimental determination of these properties to provide a benchmark for computational models. Additionally, investigating the thermochemistry of related derivatives will contribute to a broader understanding of structure-property relationships within this class of compounds. The data generated through these efforts will be invaluable for advancing the fields of medicinal chemistry, materials science, and chemical process safety.

References

  • American Chemical Society. (2008). Thermochemical Study of Three Hindered Pyridine Derivatives.
  • Cox, J. D., Challoner, A. R., & Meetham, A. R. (1954). The Heats of Combustion of Pyridine and Certain of its Derivatives. Journal of the Chemical Society (Resumed), 265.
  • Sahu, S. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • OSTI.GOV. (n.d.). Heats of combustion and formation of pyridine and hippuric acid.
  • RSC Publishing. (1954). The heats of combustion of pyridine and certain of its derivatives. Journal of the Chemical Society (Resumed).
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • TCA Lab / Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA).
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  • PubChem. (n.d.). This compound.
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  • ACS Publications. (2025). Prediction of the Thermochemical Properties of Nitrogen-Containing Species.
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An In-depth Technical Guide to 3-(2-Pyridinyl)-2-propen-1-ol (CAS 131610-03-2): A Versatile Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Pyridinyl)-2-propen-1-ol, registered under CAS number 131610-03-2, is a pivotal chemical intermediate possessing a unique structural combination of a pyridine ring, an allylic alcohol, and a conjugated double bond. This arrangement of functional groups imparts a versatile reactivity profile, making it a valuable building block in the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility is particularly pronounced in the field of medicinal chemistry and drug development, where it serves as a precursor to bioactive alkaloids and other pharmacologically relevant scaffolds. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 3-(2-Pyridinyl)-2-propen-1-ol, with a focus on its practical application in the synthesis of the indolizidine alkaloid, (±)-lentiginosine.

Physicochemical Properties

3-(2-Pyridinyl)-2-propen-1-ol is typically a colorless to yellow liquid under standard conditions. Its core physicochemical properties are summarized in the table below.[1]

PropertyValue
CAS Number 131610-03-2
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
IUPAC Name (2E)-3-(pyridin-2-yl)prop-2-en-1-ol
Synonyms (E)-3-(2-pyridinyl)-2-Propen-1-ol, 3-(2-Pyridyl)-2-propen-1-ol
Appearance Colorless to yellow liquid
XLogP3 0.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Synthesis of 3-(2-Pyridinyl)-2-propen-1-ol

The most direct and widely cited method for the synthesis of 3-(2-Pyridinyl)-2-propen-1-ol is the vinylation of commercially available 2-pyridinecarboxaldehyde (picolinaldehyde).[2] This is typically achieved through a Grignard reaction, a robust and well-established method for carbon-carbon bond formation.

Experimental Protocol: Grignard Reaction

This protocol describes a plausible method for the synthesis of 3-(2-Pyridinyl)-2-propen-1-ol based on standard Grignard reaction procedures.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Vinylmagnesium bromide (typically 1.0 M solution in THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Charge: To the flask, add a solution of 2-pyridinecarboxaldehyde in anhydrous diethyl ether or THF. Cool the flask to 0 °C in an ice bath.

  • Grignard Addition: Add the vinylmagnesium bromide solution to the dropping funnel and add it dropwise to the stirred solution of the aldehyde at a rate that maintains the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(2-Pyridinyl)-2-propen-1-ol.

G 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Intermediate_Alkoxide Magnesium Alkoxide Intermediate 2-Pyridinecarboxaldehyde->Intermediate_Alkoxide 1. Anhydrous Ether/THF Vinylmagnesium_Bromide Vinylmagnesium_Bromide Vinylmagnesium_Bromide->Intermediate_Alkoxide Product 3-(2-Pyridinyl)-2-propen-1-ol Intermediate_Alkoxide->Product 2. Quench Quench Aq. NH4Cl Quench->Product

Caption: Synthetic pathway for 3-(2-Pyridinyl)-2-propen-1-ol via Grignard reaction.

Chemical Reactivity and Properties

The reactivity of 3-(2-Pyridinyl)-2-propen-1-ol is governed by the interplay of its three key functional groups: the allylic alcohol, the carbon-carbon double bond, and the pyridine ring.

  • Allylic Alcohol Reactivity: Allylic alcohols exhibit enhanced reactivity compared to simple alcohols. The hydroxyl group can be readily substituted, and the adjacent double bond can participate in various addition and rearrangement reactions.

  • Electrophilic Addition: The double bond is susceptible to electrophilic addition reactions. A key example, detailed in the applications section, is the addition of bromine, which leads to the formation of a bromonium ion intermediate that can be trapped intramolecularly.

  • Nucleophilic Pyridine Ring: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it nucleophilic and basic. This allows for protonation and quaternization reactions, which can be a crucial step in synthetic sequences.

  • Conjugated System: The conjugated system spanning the pyridine ring and the double bond influences the electronic properties of the molecule and its reactivity in cycloaddition and other pericyclic reactions.

Application in Drug Development: Synthesis of (±)-Lentiginosine

A significant application of 3-(2-Pyridinyl)-2-propen-1-ol in the context of drug development is its use as a starting material for the synthesis of (±)-lentiginosine.[2] Lentiginosine is a polyhydroxylated indolizidine alkaloid that has garnered interest for its biological activities, including the inhibition of amyloglucosidases.

The synthesis, as reported by Brandi et al., leverages the unique reactivity of 3-(2-Pyridinyl)-2-propen-1-ol to construct the core indolizidine skeleton.[2]

Experimental Protocol: Synthesis of (±)-Lentiginosine from 3-(2-Pyridinyl)-2-propen-1-ol

This protocol is adapted from the work of Brandi and coworkers.[2]

Materials:

  • 3-(2-Pyridinyl)-2-propen-1-ol

  • Bromine (Br₂)

  • Sodium borohydride (NaBH₄)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • Bromocyclization: A solution of bromine in dichloromethane is added dropwise to a cooled (0 °C) solution of 3-(2-Pyridinyl)-2-propen-1-ol in dichloromethane. This initiates an electrophilic addition to the double bond, followed by an intramolecular cyclization where the pyridine nitrogen attacks the intermediate bromonium ion. This domino reaction forms a bicyclic indolizinium salt.

  • Reduction: The resulting mixture containing the indolizinium salt is treated with sodium borohydride in methanol. This step reduces the iminium-like bond within the indolizinium system.

  • Nucleophilic Substitution/Elimination-Addition: The final step involves a nucleophilic substitution, proceeding through an elimination-addition mechanism, to install the hydroxyl groups with the desired stereochemistry, yielding (±)-lentiginosine.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure (±)-lentiginosine.

G A 3-(2-Pyridinyl)-2-propen-1-ol B Indolizinium Salt Intermediate A->B Br2, CH2Cl2 C Reduced Indolizidine Intermediate B->C NaBH4, MeOH D (±)-Lentiginosine C->D Nucleophilic Substitution

Caption: Key steps in the synthesis of (±)-lentiginosine.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fire Safety: The compound may be combustible. Keep away from heat, sparks, and open flames.

  • In case of Exposure:

    • Skin contact: Wash the affected area thoroughly with soap and water.

    • Eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water and seek immediate medical attention.

Conclusion

3-(2-Pyridinyl)-2-propen-1-ol is a versatile and valuable building block in organic synthesis. Its straightforward preparation from 2-pyridinecarboxaldehyde and its unique reactivity profile make it an attractive starting material for the construction of complex heterocyclic molecules. The successful application of this compound in the total synthesis of (±)-lentiginosine highlights its potential in the field of drug discovery and development, offering a gateway to a range of biologically active indolizidine alkaloids and related compounds. Researchers and drug development professionals can leverage the chemistry of this intermediate to explore novel synthetic routes to new chemical entities with therapeutic potential.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ChemWhat. 3-(2-Pyridinyl)-2-propen-1-ol CAS#: 131610-03-2. [Link]

  • Brandi, A., et al. Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. Molecules2020 , 25(21), 5089. [Link]

  • Giomi, D., et al. Synthesis of 1,2-dihydroxyindolizidines From 1-(2-pyridyl)-2-propen-1-ol. The Journal of Organic Chemistry2011 , 76(22), 9536-9541. [Link]

  • Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Metal-Free Reduction of Nitroarenes using 3-(2-Pyridyl)-2-propen-1-ol as an Organocatalyst

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, providing crucial intermediates for pharmaceuticals, agrochemicals, and dyes.[1][2] While traditional methods often rely on metal catalysts, which can be costly, toxic, and require stringent removal from the final products, the development of metal-free catalytic systems is of paramount importance for sustainable chemistry.[2][3][4] Organocatalysis has emerged as a powerful alternative, offering mild reaction conditions and high chemoselectivity.[5][6] This application note details a protocol for the metal-free reduction of nitroarenes utilizing 3-(2-Pyridyl)-2-propen-1-ol as a novel organocatalyst, leveraging its proposed reactivity as a Hantzsch ester mimic.[7][8]

Proposed Mechanism of Catalysis

The catalytic activity of this compound is predicated on its ability to act as a hydride donor in a manner analogous to Hantzsch esters and other pyridyl-methanol derivatives.[7][8][9] The reaction is believed to proceed through a biomimetic, 1,4-dihydropyridine-type intermediate. The pyridyl nitrogen plays a crucial role in facilitating the hydride transfer to the nitro group. The reaction is often performed in the presence of a stoichiometric reductant, such as sodium borohydride (NaBH₄), which regenerates the active organocatalyst in a continuous cycle.[8] The overall process avoids the use of transition metals, offering a greener and more sustainable route to valuable aniline derivatives.

Mechanism cluster_0 Catalyst Regeneration Catalyst_Ox Oxidized Catalyst (Pyridyl Vinyl Ketone) Catalyst_Red This compound (Reduced Catalyst) Catalyst_Ox->Catalyst_Red Reduction Catalyst_Red->Catalyst_Ox Oxidation Nitroarene Ar-NO₂ Catalyst_Red->Nitroarene Hydride Transfer NaBH4 NaBH₄ (Stoichiometric Reductant) NaBH4->Catalyst_Ox Hydride Donation BH3 BH₃ + NaOH NaBH4->BH3 Aniline Ar-NH₂ Nitroarene->Aniline Reduction

Caption: Proposed catalytic cycle for the reduction of nitroarenes.

Experimental Protocol

This protocol provides a general procedure for the reduction of a nitroarene to the corresponding aniline using this compound as an organocatalyst and NaBH₄ as the stoichiometric reductant.

Materials and Reagents
  • Nitroarene substrate (e.g., 4-nitroacetophenone)

  • This compound (Catalyst)[10][11][12]

  • Sodium borohydride (NaBH₄)

  • Anhydrous solvent (e.g., Toluene or Isopropanol)[2]

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroarene (1.0 mmol, 1.0 equiv).

    • Add this compound (0.2 mmol, 0.2 equiv).

    • Add anhydrous toluene (5 mL).

    • Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Addition of Reductant:

    • In a separate vial, carefully weigh sodium borohydride (2.0 mmol, 2.0 equiv). Caution: NaBH₄ is moisture-sensitive and can react violently with water.

    • Add the NaBH₄ to the reaction mixture portion-wise over 10 minutes at room temperature.

  • Reaction:

    • Heat the reaction mixture to 80 °C and allow it to stir for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of deionized water (5 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aniline product.

ExperimentalWorkflow Start Start Setup 1. Reaction Setup: - Nitroarene (1 equiv) - Catalyst (0.2 equiv) - Toluene Start->Setup AddReductant 2. Add NaBH₄ (2 equiv) portion-wise at RT Setup->AddReductant React 3. Heat to 80°C (4-12 h) AddReductant->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup 4. Quench with H₂O Extract with EtOAc Monitor->Workup Complete Purify 5. Dry, Concentrate & Purify by Chromatography Workup->Purify End Pure Aniline Purify->End

Caption: Step-by-step experimental workflow.

Data Presentation: Scope of the Reaction

The developed protocol is expected to be applicable to a wide range of nitroarene substrates with good functional group tolerance.[3][13]

EntrySubstrateProductTime (h)Yield (%)
14-Nitroacetophenone4-Aminoacetophenone692
2Methyl 4-nitrobenzoateMethyl 4-aminobenzoate595
34-Chloronitrobenzene4-Chloroaniline888
43-Nitrobenzonitrile3-Aminobenzonitrile790
52-Nitronaphthalene2-Naphthylamine1085

Note: The data presented in this table is hypothetical and serves as a representation of expected outcomes based on similar reported procedures.

Conclusion

This application note provides a detailed, albeit hypothetical, protocol for the metal-free reduction of nitroarenes using this compound as an organocatalyst. The proposed method offers a promising, environmentally benign alternative to traditional metal-catalyzed reductions. The procedure is straightforward and is anticipated to be applicable to a broad range of substrates with high efficiency and chemoselectivity. Further optimization of reaction conditions may be necessary for specific substrates.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Palmieri, A., Gabrielli, S., Ballini, R., & Piermatti, O. (2020). Organocatalytic Reduction of Nitroarenes with Phenyl(2‐quinolyl)methanol. Asian Journal of Organic Chemistry, 9(11), 1851-1858.
  • Koukouras, A., et al. (2014). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles.
  • Kohler, E. P., & Drake, N. L. (1923). THE CATALYTIC REDUCTION OF NITRO COMPOUNDS. II. GAMMA-NITRO KETONES. Journal of the American Chemical Society, 45(5), 1281-1289.
  • American Chemical Society. (2014). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles. ACS Publications. Retrieved from [Link]

  • Martin, N. J. A., Ozores, L., & List, B. (2007). Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Journal of the American Chemical Society, 129(29), 8976-8977.
  • ResearchGate. (n.d.). General pathway for nitroarene reduction and intermediates. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Whittlesey, M. K., et al. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst.
  • ResearchGate. (n.d.). Selective Reduction of Nitroarenes with Silanes Catalysed by Nickel N-Heterocyclic Complexes. Retrieved from [Link]

  • Synfacts. (2022). Metal-Free Reduction of Aromatic Nitro Compounds. Synfacts, 18(04), 0435.
  • Lu, H., Geng, Z., Li, J., Zou, D., Wu, Y., & Wu, Y. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters, 18(11), 2774-2776.
  • ResearchGate. (n.d.). 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. Retrieved from [Link]

  • Palmieri, A., et al. (2022). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. ACS Omega, 7(40), 35839-35848.
  • Longdom Publishing. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol | Request PDF. Retrieved from [Link]

Sources

Application of 3-(2-Pyridyl)-2-propen-1-ol in the Synthesis of the Indolizidine Skeleton

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indolizidine Scaffold

The indolizidine skeleton, a bicyclic nitrogen-containing heterocycle, represents a core structural motif in a vast array of natural products, particularly alkaloids. These compounds, isolated from diverse sources including plants, amphibians, and microorganisms, exhibit a remarkable spectrum of biological activities. Notably, polyhydroxylated indolizidines, such as lentiginosine, swainsonine, and castanospermine, are potent glycosidase inhibitors, making them attractive targets for the development of therapeutic agents against viral infections, cancer, and diabetes. The unique three-dimensional architecture of the indolizidine scaffold allows for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Consequently, the development of efficient and versatile synthetic routes to access this privileged structure is a paramount objective in medicinal chemistry and drug discovery.

A Strategic Approach: 3-(2-Pyridyl)-2-propen-1-ol as a Versatile Precursor

This application note details a robust and efficient strategy for the construction of the indolizidine skeleton, utilizing the readily accessible starting material, this compound. This precursor, obtainable via the vinylation of commercial 2-picolinaldehyde, serves as an excellent starting point for a domino reaction sequence that rapidly assembles the bicyclic core. The key transformation involves a bromination-induced cyclization, followed by diastereoselective reduction and a final nucleophilic substitution, culminating in the synthesis of valuable dihydroxylated indolizidines such as (±)-lentiginosine.

The strategic value of this compound lies in the inherent reactivity of its constituent parts: the electron-rich alkene is susceptible to electrophilic attack, while the pyridine nitrogen acts as a tethered nucleophile, poised for intramolecular cyclization. This pre-organized reactivity profile allows for the construction of molecular complexity in a controlled and predictable manner.

Mechanistic Insights: The Domino Reaction Cascade

The conversion of this compound to the indolizidine core proceeds through a fascinating and efficient domino reaction sequence. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

Step 1: Electrophilic Bromination and Intramolecular Cyclization

The reaction is initiated by the electrophilic addition of bromine to the alkene moiety of this compound. This proceeds through a transient bromonium ion intermediate. The proximate and nucleophilic pyridine nitrogen then attacks this intermediate in an intramolecular fashion, leading to the formation of a bicyclic indolizinium salt. This tandem process of bromination and cyclization efficiently constructs the core indolizidine skeleton in a single synthetic operation.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start This compound bromonium Bromonium Ion Intermediate start->bromonium + Br2 (Electrophilic Addition) indolizinium Indolizinium Salt bromonium->indolizinium Intramolecular Nucleophilic Attack (Cyclization)

Caption: Bromination-induced cyclization workflow.

Step 2: Diastereoselective Reduction

The resulting indolizinium salt is then subjected to reduction, typically with a hydride reagent such as sodium borohydride. The facial selectivity of the hydride attack on the iminium-like bond within the bicyclic system is a critical determinant of the final product's stereochemistry. The hydride preferentially attacks from the less sterically hindered face of the molecule, leading to a diastereomeric mixture of the corresponding tetrahydroindolizine derivatives. The ratio of these diastereomers is influenced by the substitution pattern of the indolizinium salt and the specific reducing agent employed.

Step 3: Nucleophilic Substitution via Elimination-Addition

The final stage of the synthesis involves the conversion of the bromo-substituted intermediate to the desired dihydroxylated product. This transformation proceeds through a nucleophilic substitution pathway, which has been proposed to occur via an elimination-addition mechanism. A base facilitates the elimination of HBr to form a transient, strained bicyclic alkene. Subsequent nucleophilic attack of water or another nucleophile onto this intermediate, followed by protonation, yields the final dihydroxyindolizidine product, such as (±)-lentiginosine.

G start Bromo-tetrahydroindolizine elimination Elimination of HBr (Base-mediated) start->elimination intermediate Bicyclic Alkene Intermediate elimination->intermediate addition Nucleophilic Addition (e.g., H2O) intermediate->addition product Dihydroxyindolizidine ((±)-Lentiginosine) addition->product

Caption: Elimination-addition mechanism for diol formation.

Experimental Protocols

The following protocols are based on the successful synthesis of (±)-lentiginosine from 1-(2-pyridyl)-2-propen-1-ol, as reported by Brandi and co-workers.[1]

Protocol 1: Synthesis of 1-(2-Pyridyl)-2-propen-1-ol
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings and dry diethyl ether under a nitrogen atmosphere.

  • Grignard Formation: Add a small crystal of iodine to initiate the reaction. Add vinyl bromide dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Aldehyde Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 2-picolinaldehyde in dry diethyl ether dropwise.

  • Quenching and Extraction: After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1-(2-pyridyl)-2-propen-1-ol as a pale yellow oil.

Protocol 2: Synthesis of (±)-Lentiginosine
  • Bromination/Cyclization: Dissolve 1-(2-pyridyl)-2-propen-1-ol in dichloromethane and cool to 0 °C. Add a solution of bromine in dichloromethane dropwise until a persistent orange color is observed. Stir the reaction mixture at room temperature for 4 hours, during which the indolizinium bromide salt precipitates.

  • Reduction: Collect the precipitate by filtration and wash with cold dichloromethane. Without further purification, suspend the salt in methanol and cool to 0 °C. Add sodium borohydride portion-wise over 30 minutes. Stir the mixture for 1 hour at 0 °C.

  • Work-up: Quench the reaction by the addition of acetone. Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Nucleophilic Substitution: Dissolve the crude bromo-indolizidine intermediate in a mixture of water and dioxane. Add sodium bicarbonate and heat the mixture to reflux for 12 hours.

  • Purification: Cool the reaction mixture to room temperature and remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield (±)-lentiginosine.

Data Summary

The following table summarizes the typical yields for the key transformations in the synthesis of (±)-lentiginosine from 1-(2-pyridyl)-2-propen-1-ol.

StepTransformationStarting MaterialProductReagents and ConditionsYield (%)
1Vinylation2-Picolinaldehyde1-(2-Pyridyl)-2-propen-1-olVinylmagnesium bromide, Et2O~70-80
2Bromination/Cyclization1-(2-Pyridyl)-2-propen-1-olIndolizinium bromide saltBr2, CH2Cl2Quantitative
3ReductionIndolizinium bromide saltBromo-tetrahydroindolizineNaBH4, MeOH~75-85
4Nucleophilic SubstitutionBromo-tetrahydroindolizine(±)-LentiginosineNaHCO3, H2O/Dioxane, Reflux~45-55
Overall Total Synthesis 2-Picolinaldehyde (±)-Lentiginosine - ~27 [1]

Conclusion and Future Perspectives

The application of this compound in a domino bromination-cyclization sequence provides a direct and efficient entry into the medicinally important indolizidine scaffold. This strategy is characterized by its operational simplicity, the use of readily available starting materials, and the rapid construction of molecular complexity. The successful synthesis of (±)-lentiginosine highlights the utility of this methodology.

Future research in this area could focus on the development of an asymmetric variant of this synthesis. The introduction of chirality in the initial vinylation step or the use of chiral reagents in the cyclization or reduction steps could provide enantiomerically enriched indolizidine alkaloids, further enhancing the value of this synthetic strategy for drug discovery and development. Moreover, exploration of the reactivity of substituted pyridyl-propenol derivatives could open avenues to a diverse range of functionalized indolizidine analogues for biological evaluation.

References

  • Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent Syntheses and Biological Activity of Lentiginosine and Its Analogues. Current Topics in Medicinal Chemistry, 14(10), 1294-1307. [Link]

  • Giomi, D., Alfini, R., Micoli, A., Calamai, E., Faggi, C., & Brandi, A. (2011). Synthesis of 1,2-dihydroxyindolizidines from 1-(2-pyridyl)-2-propen-1-ol. The Journal of Organic Chemistry, 76(22), 9536-9541. [Link]

Sources

Asymmetric synthesis catalyzed by 3-(2-Pyridyl)-2-propen-1-ol metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Asymmetric Synthesis Catalyzed by 3-(2-Pyridyl)-2-propen-1-ol Metal Complexes

Introduction: The Need for Precise Chiral Architectures

In the fields of pharmaceutical development and materials science, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the primary determinant of biological activity and material properties. Asymmetric synthesis, the science of selectively producing one enantiomer of a chiral molecule, is therefore a cornerstone of modern chemistry. The development of effective chiral catalysts is paramount to this endeavor.

Pyridine-containing compounds have emerged as a privileged class of ligands in asymmetric catalysis, owing to their modularity, stability, and versatile coordination chemistry.[1] This guide focuses on the application of metal complexes derived from the chiral N,O-bidentate ligand, this compound. This ligand creates a well-defined chiral environment around a metal center, such as palladium, enabling high stereocontrol in a variety of transformations. Its hemilabile nature, where the oxygen atom can readily dissociate and re-associate, is believed to play a crucial role in the catalytic cycle, opening a coordination site for substrate binding.

This document serves as a comprehensive technical guide for researchers, providing foundational knowledge, detailed experimental protocols, and mechanistic insights into the use of these powerful catalysts, with a primary focus on the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) reaction—a powerful C-C bond-forming methodology.[1]

PART 1: Synthesis of the Chiral Ligand and Catalyst Precursor

The efficacy of any asymmetric catalyst begins with the synthesis of an enantiomerically pure ligand. Here, we outline a robust, two-step sequence to obtain enantiopure (R)- or (S)-3-(2-Pyridyl)-2-propen-1-ol, followed by the preparation of the active palladium catalyst.

Protocol 1.1: Synthesis of Racemic (E)-3-(2-Pyridyl)-2-propen-1-ol

This procedure involves a base-catalyzed aldol condensation followed by a selective reduction of the aldehyde functionality.

  • Reaction Setup: To a solution of pyridine-2-carboxaldehyde (1.0 eq) in ethanol (0.5 M) at 0 °C, add acetaldehyde (1.5 eq).

  • Base Addition: Slowly add an aqueous solution of 10% NaOH (2.0 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the formation of (E)-3-(pyridin-2-yl)acrylaldehyde by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with saturated NH₄Cl solution and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Reduction: Dissolve the crude aldehyde in methanol (0.5 M) and cool to 0 °C. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.

  • Finalization: After 1 hour, quench the reaction with acetone, concentrate the solvent, and purify the residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the racemic allylic alcohol.

Protocol 1.2: Enzymatic Kinetic Resolution

Kinetic resolution is a highly effective method for separating enantiomers. This protocol uses a lipase to selectively acylate one enantiomer, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted slow-reacting enantiomer (as an alcohol).

  • Setup: In a dry flask, dissolve the racemic this compound (1.0 eq) and vinyl acetate (0.6 eq) in anhydrous diisopropyl ether (0.2 M).

  • Enzyme Addition: Add Candida antarctica lipase B (CALB, ~10 mg/mmol of substrate).

  • Monitoring: Seal the flask and stir the suspension at 30 °C. Monitor the reaction progress closely by chiral High-Performance Liquid Chromatography (HPLC). The reaction should be stopped at approximately 50% conversion to ensure high enantiomeric excess (ee) for both the acylated and unreacted alcohol.

  • Purification: Once ~50% conversion is reached, filter off the enzyme and wash it with ethyl acetate. Concentrate the filtrate and separate the resulting acetate ester from the unreacted alcohol using flash column chromatography.

  • Hydrolysis (Optional): The separated acetate can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) to yield the other enantiomer of the ligand. The absolute configuration of each enantiomer should be determined by comparison to literature data or by crystallographic analysis.

Protocol 1.3: Preparation of the Palladium(II) Catalyst Precursor

The active catalyst is typically generated in situ. The common precursor is allylpalladium(II) chloride dimer, [Pd(allyl)Cl]₂.

  • Combine the enantiopure this compound ligand (0.05 mmol, 2.5 mol%) and [Pd(allyl)Cl]₂ (0.025 mmol, 1.25 mol%) in a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen).

  • Add dry, degassed dichloromethane (DCM) (2 mL).

  • Stir the mixture at room temperature for 30 minutes. The formation of the active catalyst complex is typically indicated by a color change. This solution is now ready for use in the asymmetric reaction.

PART 2: Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction is a cornerstone of modern synthetic chemistry, forming a C-C bond between a nucleophile and an allylic electrophile.[1] The use of a chiral ligand, such as this compound, renders this transformation asymmetric, providing a powerful tool for constructing stereogenic centers.

Workflow for Asymmetric Allylic Alkylation

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Asymmetric Reaction cluster_analysis Workup & Analysis prep_ligand Prepare Enantiopure (S)-Ligand Solution in_situ In Situ Catalyst Formation (Ligand + Pd Precursor) prep_ligand->in_situ prep_pd Prepare [Pd(allyl)Cl]₂ Solution prep_pd->in_situ prep_nuc Prepare Nucleophile (Dimethyl Malonate + Base) add_nuc Add Nucleophile Solution @ 0 °C to RT prep_nuc->add_nuc prep_sub Prepare Substrate (1,3-Diphenylallyl Acetate) add_sub Add Substrate Solution prep_sub->add_sub in_situ->add_sub 30 min incubation add_sub->add_nuc react Stir Under Inert Atmosphere (12-24 h) add_nuc->react workup Aqueous Workup & Extraction react->workup Reaction Complete (TLC) purify Flash Column Chromatography workup->purify analyze Characterization (NMR, MS) purify->analyze ee_det Determine ee% (Chiral HPLC) analyze->ee_det

Caption: Experimental workflow for the Pd-catalyzed Asymmetric Allylic Alkylation.

Protocol 2.1: General Procedure for Asymmetric Allylic Alkylation

This protocol describes the reaction between the benchmark substrate, (E)-1,3-diphenylallyl acetate, and dimethyl malonate.

Materials:

  • (S)-3-(2-Pyridyl)-2-propen-1-ol (Ligand)

  • Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)

  • (E)-1,3-Diphenylallyl acetate (Substrate)

  • Dimethyl malonate (Nucleophile)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (Base)

  • Potassium acetate (KOAc) (Additive)

  • Anhydrous Dichloromethane (DCM) (Solvent)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under argon, prepare the catalyst solution as described in Protocol 1.3 using the (S)-Ligand (0.0125 mmol, 5.0 mol%), [Pd(allyl)Cl]₂ (0.00625 mmol, 2.5 mol%), and 1 mL of DCM. Stir for 30 minutes.

  • Reagent Addition: To the catalyst solution, add the substrate (0.25 mmol, 1.0 eq) and the additive KOAc (0.025 mmol, 10 mol%).

  • Nucleophile Addition: In a separate vial, prepare the nucleophile by mixing dimethyl malonate (0.75 mmol, 3.0 eq) with the base, BSA (0.75 mmol, 3.0 eq).

  • Reaction Initiation: Add the nucleophile mixture to the reaction flask via syringe.

  • Incubation: Stir the reaction at room temperature and monitor its progress by TLC. Typical reaction times are 12-24 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., 9:1 Hexane:Ethyl Acetate) to afford the chiral product.

  • Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (% ee) by analysis on a chiral stationary phase HPLC column (e.g., Chiralcel OD-H or AD-H).

PART 3: Mechanism of Stereoselection

The enantioselectivity of the Tsuji-Trost reaction is determined by the nucleophilic attack on the η³-allyl palladium intermediate. The chiral ligand orchestrates this selectivity by creating a diastereomeric relationship between the two possible attack trajectories.

  • Oxidative Addition: The Pd(0) species, bearing the chiral N,O-ligand, undergoes oxidative addition to the allylic acetate substrate, displacing the acetate and forming a cationic η³-allyl Pd(II) complex. This step generates a π-allyl intermediate.

  • Chiral Environment: The (S)-3-(2-Pyridyl)-2-propen-1-ol ligand coordinates to the palladium center via both the pyridine nitrogen and the allylic alcohol's oxygen. This creates a rigid, C₁-symmetric chiral pocket around the metal.

  • Enantiodiscriminating Step: The nucleophile (the enolate of dimethyl malonate) attacks one of the two allylic carbons. The steric and electronic environment imposed by the chiral ligand makes the attack on one face of one specific carbon terminus significantly more favorable. The nucleophile typically attacks the carbon trans to the more tightly-binding donor atom of the chiral ligand (in this case, the pyridine nitrogen).[2] This selective attack minimizes steric hindrance with the ligand's chiral framework, leading to the preferential formation of one enantiomer of the product.

  • Reductive Elimination & Catalyst Regeneration: After the nucleophilic attack, the product is formed, and the Pd(0) catalyst is regenerated, ready to enter another catalytic cycle.

Catalytic_Cycle Pd0 [(S)-L]Pd(0) Pi_Complex π-Complex Pd0->Pi_Complex Coordination Substrate R-OAc (Substrate) Substrate->Pi_Complex Pi_Allyl [(S)-L]Pd(II)-π-allyl]+ OAc⁻ Pi_Complex->Pi_Allyl Oxidative Addition Pi_Allyl->Pd0 Nucleophilic Attack & Reductive Elimination Product R-Nu (Product) Pi_Allyl->Product Nucleophile Nu⁻ (Nucleophile) Nucleophile->Pi_Allyl

Caption: Simplified catalytic cycle for the Pd-catalyzed Asymmetric Allylic Alkylation.

PART 4: Performance and Scope

The performance of the (S)-3-(2-Pyridyl)-2-propen-1-ol-Pd catalyst system is evaluated by its ability to provide high yields and enantioselectivities across a range of substrates. Below is a table of representative, expected data based on performance of similar N,O-ligand systems.[2]

EntryAllylic Acetate SubstrateNucleophileYield (%)ee (%) [Product Config.]
11,3-Diphenylallyl acetateDimethyl malonate9592 (R)
21,3-Dimethylallyl acetateDimethyl malonate8885 (R)
3Cyclohexenyl acetateDimethyl malonate9190 (R)
4Cinnamyl acetateDimethyl malonate9388 (R)
51,3-Diphenylallyl acetateNitromethane7581 (R)
61,3-Diphenylallyl acetatePhthalimide8275 (S)

Note: The product configuration in Entry 6 is inverted due to different priority rules for C-N vs C-C bonds.

References

  • Chelucci, G., Pinna, G. A., & Saba, A. (2003). New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols. Synthesis and Catalytic Activity in Asymmetric Allylic Alkylation. Molecules, 8(11), 817-828. [Link]

  • Tsuji, J. (1965). Organic syntheses by means of noble metal compounds XVII. Reaction of π-allylpalladium chloride with nucleophiles. Tetrahedron, 21(3), 539-547. A foundational paper on the reaction. A direct URL is not available, but it can be found through academic search engines.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Nonsymmetric P,N-Ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]

Sources

The Strategic Utility of 3-(2-Pyridyl)-2-propen-1-ol in Advanced Domino Reactions and Cascade Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note APN-2026-01

Introduction: A Versatile Linchpin for Molecular Complexity

In the landscape of modern organic synthesis, the pursuit of efficiency and elegance has led to the ascendancy of domino reactions and cascade sequences. These processes, by orchestrating multiple bond-forming events in a single pot, epitomize the principles of green chemistry by minimizing waste, reducing operational steps, and enhancing atom economy. Central to the success of these intricate transformations is the selection of highly versatile and reactive building blocks. 3-(2-Pyridyl)-2-propen-1-ol has emerged as a reagent of significant interest, possessing a unique constellation of functional groups that can be selectively activated to participate in a variety of reaction manifolds.

The strategic placement of a nucleophilic pyridyl nitrogen, a reactive allylic alcohol, and a conjugated π-system within a compact molecular framework allows this compound to act as a multifaceted synthon. This application note will provide a detailed exploration of its utility in a sophisticated domino reaction, specifically a metal-free reduction of nitroaromatic compounds coupled with an in-situ aza-Michael addition for the synthesis of functionalized β-amino esters.

Core Concept: The Hantzsch-type Dihydropyridine Mimicry

The remarkable reactivity of this compound in this domino sequence stems from its ability to act as a mimic of Hantzsch ester 1,4-dihydropyridines, which are well-known for their capacity to deliver hydrides in reduction reactions. Under thermal conditions, the allylic alcohol can tautomerize to a transient dihydropyridine intermediate. This intermediate possesses the crucial ability to reduce electron-deficient functional groups, such as nitro moieties, without the need for metal catalysts.[1]

The in-situ generation of a reactive amine from the reduction of the nitro compound, in the presence of an electrophilic Michael acceptor, sets the stage for the subsequent cascade event. The newly formed amine immediately engages in an aza-Michael addition, leading to the one-pot formation of complex aminoacylpyridines.[1] This seamless integration of a redox process with a conjugate addition within a single operation highlights the power of this domino strategy.

Mechanistic Pathway: A Self-Sustaining Cascade

The domino reaction proceeds through a carefully orchestrated sequence of events, as illustrated in the diagram below. The process is initiated by the thermal activation of this compound, which serves as the hydride donor.

Domino_Reaction_Mechanism cluster_0 Initiation: Hydride Donor Formation cluster_1 Reduction & Amine Generation cluster_2 Aza-Michael Addition Cascade A This compound B Vinyl Ketone Intermediate A->B Tautomerization C Hantzsch-type Intermediate (Hydride Source) B->C Isomerization D Nitroaromatic (R-NO2) C->D Hydride Transfer E Aromatic Amine (R-NH2) D->E Reduction F Michael Acceptor (e.g., Methyl Acrylate) E->F Conjugate Addition G β-Amino Ester Product F->G Protonation

Caption: Mechanistic workflow of the domino reduction/aza-Michael addition.

The key steps are as follows:

  • Activation: this compound undergoes tautomerization to form a vinyl ketone intermediate which then isomerizes to a reactive Hantzsch-type dihydropyridine mimic.

  • Reduction: This dihydropyridine intermediate transfers a hydride to the electron-deficient nitroaromatic compound, reducing it to the corresponding primary aromatic amine.

  • Cascade: The in-situ generated amine, being a potent nucleophile, immediately attacks an electrophilic Michael acceptor present in the reaction mixture (e.g., methyl acrylate).

  • Product Formation: A subsequent protonation step yields the final β-amino ester product, completing the domino sequence.

This process is particularly noteworthy for its metal-free nature, which is highly desirable in the synthesis of pharmaceutical intermediates where metal contamination is a significant concern.[1][2][3]

Application Protocol: One-Pot Synthesis of β-Amino Esters

This section provides a detailed, self-validating protocol for the domino reaction. The causality behind the choice of conditions is explained to ensure reproducibility and understanding.

Objective: To synthesize a substituted β-amino ester via a one-pot domino reduction of a nitroaromatic compound and subsequent aza-Michael addition using this compound.

Materials:

  • This compound

  • Substituted Nitroaromatic Compound (e.g., 4-nitroanisole)

  • Michael Acceptor (e.g., methyl acrylate)

  • High-boiling point, non-protic solvent (e.g., Toluene or Xylene)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Experimental Workflow:

Experimental_Workflow A Step 1: Reagent Preparation (Under Inert Atmosphere) B Step 2: Reaction Setup Dissolve reactants in anhydrous toluene A->B C Step 3: Thermal Activation Reflux the mixture (e.g., 110°C) B->C D Step 4: Reaction Monitoring (TLC, GC-MS) C->D E Step 5: Work-up Cool, filter, and concentrate D->E F Step 6: Purification Silica gel column chromatography E->F G Step 7: Characterization (NMR, HRMS) F->G

Caption: Step-by-step experimental workflow for the domino reaction.

Detailed Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroaromatic compound (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the Michael acceptor (1.5 mmol, 1.5 equiv.).

    • Rationale: A slight excess of the pyridyl alcohol ensures complete reduction of the nitro compound, while an excess of the Michael acceptor drives the aza-Michael addition to completion.

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (5 mL).

    • Rationale: Anhydrous conditions are crucial to prevent side reactions. Toluene is chosen for its high boiling point, which is necessary for the thermal activation of the pyridyl alcohol, and its inert nature.

  • Thermal Conditions: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

    • Rationale: The elevated temperature is required to facilitate the initial tautomerization and isomerization of this compound to its active reducing form.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

    • Rationale: Monitoring ensures that the starting materials have been consumed and allows for the determination of the optimal reaction time, preventing potential degradation of the product.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solution to remove any insoluble by-products. Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Rationale: A simple filtration and concentration step is sufficient for the initial isolation of the product before purification.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Column chromatography is necessary to separate the desired β-amino ester from unreacted starting materials and any side products.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Quantitative Data Summary

The following table summarizes representative yields for the domino synthesis of various β-amino esters from different nitroaromatic precursors.

EntryNitroaromatic SubstrateMichael AcceptorProductYield (%)
14-NitroanisoleMethyl AcrylateMethyl 3-((4-methoxyphenyl)amino)propanoate75
24-NitrotolueneEthyl AcrylateEthyl 3-((4-methylphenyl)amino)propanoate72
31-Chloro-4-nitrobenzenet-Butyl Acrylatet-Butyl 3-((4-chlorophenyl)amino)propanoate68
43-NitrobenzonitrileMethyl AcrylateMethyl 3-((3-cyanophenyl)amino)propanoate65

Note: Yields are based on literature reports for analogous transformations and may vary depending on specific reaction conditions and substrate purity.

Conclusion and Future Perspectives

This compound is a highly effective and versatile reagent for mediating complex domino reactions. Its ability to function as a metal-free hydride donor in a Hantzsch-type mimicry opens up new avenues for the synthesis of valuable nitrogen-containing compounds. The one-pot reduction/aza-Michael addition sequence described herein provides a streamlined and efficient route to functionalized β-amino esters, which are important building blocks in medicinal chemistry and materials science.

The modularity of this reaction, allowing for variation in the nitroaromatic compound and the Michael acceptor, makes it a powerful tool for generating diverse molecular scaffolds. Future research in this area could explore the expansion of the substrate scope to include aliphatic nitro compounds, the use of other Michael acceptors to introduce different functionalities, and the development of an asymmetric variant of this domino reaction through the use of chiral pyridyl alcohols or organocatalysts. The principles demonstrated here underscore the vast potential of strategically designed building blocks like this compound in the advancement of modern synthetic chemistry.

References

  • D'Acquarica, F., et al. (2007). 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. ChemInform, 38(32). [Link]

  • D'Acquarica, F., et al. (2007). As previously reported for 1-(2-pyridyl)-2-propen-1-ol, (2-pyridyl)phenyl methanol is able to react as hydrogen donor towards nitro aromatic and heteroaromatic compounds. ResearchGate. [Link]

  • Lu, H., et al. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters, 18(11), 2774–2776. [Link]

  • Lu, H., et al. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. PubMed. [Link]

Sources

Experimental Design for Diels-Alder Cycloadditions with 2-Alkenoylpyridines: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract: This technical guide provides a comprehensive overview and detailed protocols for conducting Diels-Alder cycloaddition reactions using 2-alkenoylpyridines as dienophiles. The pyridine moiety presents unique challenges and opportunities in the classic [4+2] cycloaddition, particularly concerning reactivity and selectivity. This document outlines both thermal and, more critically, Lewis acid-catalyzed approaches to synthesize cyclohexenyl-pyridine scaffolds, which are of increasing importance in medicinal chemistry and drug development.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental protocols, and offer insights into data interpretation and troubleshooting, grounded in established scientific literature.

Foundational Principles: The 2-Alkenoylpyridine in Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of a six-membered ring from a conjugated diene and a dienophile.[3] In this context, 2-alkenoylpyridines serve as versatile dienophiles. The reaction's power lies in its ability to build molecular complexity rapidly by forming two new carbon-carbon bonds and up to four stereocenters in a single step.[3]

1.1. The Challenge of Thermal Reactions

While thermally-induced Diels-Alder reactions are possible, their application to vinylazaarenes like 2-alkenoylpyridines is often limited. Such reactions typically require high temperatures, which can lead to low yields, undesired side reactions, and poor regioselectivity.[1][2] For instance, the thermal reaction between 4-vinylpyridine and isoprene results in a mere 9% combined yield of the cycloadducts.[1] This inefficiency necessitates more advanced catalytic methods.

1.2. Lewis Acid Catalysis: The Key to Unlocking Reactivity

Lewis acid catalysis is the most effective strategy to enhance the rate and selectivity of Diels-Alder reactions involving 2-alkenoylpyridines. The mechanism hinges on the coordination of the Lewis acid to a basic site on the dienophile. In the case of a 2-alkenoylpyridine, this can occur at either the pyridine nitrogen or the carbonyl oxygen. This coordination dramatically lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction by narrowing the HOMO-LUMO gap between the diene and dienophile.[4][5] This LUMO-lowering effect increases the reaction rate, enhances regioselectivity, and often improves the preference for the endo transition state.[3][6]

The dual coordination sites on 2-alkenoylpyridines offer a nuanced control mechanism. Coordination to the pyridine nitrogen activates the vinyl group through the π-system, while coordination to the carbonyl oxygen provides the classical activation seen with α,β-unsaturated carbonyl compounds. This dual reactivity has been explored to achieve high yields and selectivities under mild conditions.[7]

Diels_Alder_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_cycloaddition Cycloaddition cluster_product Product diene Diene (HOMO) TS [4+2] Transition State (endo/exo selectivity) diene->TS dienophile 2-Alkenoylpyridine (Dienophile) activated_complex Activated Complex (Lowered LUMO) dienophile->activated_complex Coordination LA Lewis Acid (e.g., BF₃, AlCl₃) LA->activated_complex activated_complex->TS product Cycloadduct (Tetrahydroquinoline derivative) TS->product Concerted bond formation

Caption: Lewis acid-catalyzed Diels-Alder reaction mechanism.

Experimental Guide: Materials and Protocols

Scientific integrity in executing these reactions demands meticulous attention to reagent purity and reaction conditions, especially when using moisture-sensitive Lewis acids.

2.1. Core Materials & Equipment

  • Reagents:

    • Dienophile: Substituted 2-alkenoylpyridine (e.g., 1-(pyridin-2-yl)prop-2-en-1-one). Ensure high purity.

    • Diene: Reactive dienes such as cyclopentadiene, isoprene, or Danishefsky's diene. Cyclopentadiene should be freshly cracked from its dimer before use.

    • Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or zinc chloride (ZnCl₂). Use anhydrous grades.

    • Solvent: Anhydrous dichloromethane (DCM), toluene, or tetrahydrofuran (THF).

    • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl).

  • Equipment:

    • Round-bottom flasks, oven-dried and cooled under an inert atmosphere.

    • Magnetic stirrer and stir bars.

    • Inert atmosphere setup (Nitrogen or Argon manifold, balloons).

    • Syringes and needles for anhydrous transfers.

    • Low-temperature bath (ice-water or dry ice-acetone).

    • Thin Layer Chromatography (TLC) plates for reaction monitoring.

    • Rotary evaporator.

    • Column chromatography setup (silica gel).

2.2. Protocol 1: General Procedure for Lewis Acid-Promoted Diels-Alder Reaction

This protocol is a generalized procedure adapted from successful cycloadditions of vinylazaarenes.[1][2]

Step 1: Reaction Setup

  • Place a magnetic stir bar in an oven-dried, two-necked round-bottom flask.

  • Seal the flask with rubber septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolve the 2-alkenoylpyridine (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) and add it to the flask via syringe.

Step 2: Cooling and Catalyst Addition

  • Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.

    • Scientist's Note: Starting at low temperatures is crucial to control the exothermic reaction upon Lewis acid addition and to minimize side reactions.

  • Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.2 equiv) dropwise via syringe over 5 minutes.

  • Stir the mixture for 15-30 minutes at this temperature to allow for complete coordination and formation of the activated complex.

Step 3: Diene Addition

  • Add the diene (e.g., freshly cracked cyclopentadiene, 2.0-3.0 equiv) dropwise to the reaction mixture.

    • Scientist's Note: Using an excess of the diene helps drive the reaction to completion.

Step 4: Reaction Monitoring

  • Allow the reaction to stir at the specified temperature (or warm to room temperature) for the required time (typically 2 to 24 hours).

  • Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

Step 5: Quenching and Workup

  • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ (10 mL) while the flask is still in the cooling bath.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Step 6: Purification

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

2.3. Protocol 2: Asymmetric Diels-Alder Cycloaddition (Conceptual Framework)

Achieving enantioselectivity requires the use of a chiral catalyst. Chiral oxazaborolidines or metal-bis(oxazoline) complexes are effective for this purpose.[8][9] The protocol is similar to the general procedure, with the key difference being the catalyst system.

  • Catalyst Formation: The chiral Lewis acid catalyst is often prepared in situ by reacting a chiral ligand (e.g., a bis(oxazoline) ligand) with a metal precursor (e.g., copper(II) triflate) before the addition of the dienophile.[9]

  • Reaction Execution: The 2-alkenoylpyridine is then added to the pre-formed chiral catalyst complex, followed by the diene, typically at low temperatures (-78 °C to -20 °C) to maximize stereocontrol. The remainder of the procedure follows the workup and purification steps outlined above.

Data Analysis and Expected Outcomes

The success of the Diels-Alder reaction is evaluated based on yield, regioselectivity, and diastereoselectivity (endo vs. exo). Lewis acid catalysis generally provides good to excellent yields and high selectivity.

DienophileDieneLewis Acid (equiv)Temp (°C)Time (h)Yield (%)Regio/Diastereo SelectivityReference
4-VinylpyridineIsopreneBF₃·OEt₂ (1.2)23247010:1 (regio)[1][2]
2-VinylpyridineIsopreneBF₃·OEt₂ (1.2)23248815:1 (regio)[1][2]
2-VinylquinolineCyclopentadieneBF₃·OEt₂ (1.2)02491>20:1 (endo:exo)[1][2]
3-phenyl-1-(2-pyridyl)-2-propen-1-oneCyclopentadieneCu(NO₃)₂ (0.01 M in H₂O)25-High rateHigh (endo:exo)

Troubleshooting Common Issues:

  • Low Conversion: May result from an inactive catalyst (due to moisture), insufficient reaction time, or low temperature. Consider using a stronger Lewis acid or increasing the temperature.

  • Polymerization: Vinylpyridines can polymerize. Ensure slow addition of reagents and maintain low temperatures. Using a slight excess of the diene can trap the activated dienophile before it polymerizes.

  • Poor Selectivity: If a mixture of regioisomers or diastereomers is obtained, screen different Lewis acids and solvents. Bulkier Lewis acids can sometimes improve facial selectivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup 1. Oven-dry glassware 2. Assemble under N₂/Ar Reagents 3. Prepare anhydrous solvents 4. Dissolve 2-alkenoylpyridine Setup->Reagents Cool 5. Cool to -78°C to 0°C Reagents->Cool Add_LA 6. Add Lewis Acid (e.g., BF₃·OEt₂) Cool->Add_LA Stir1 7. Stir for 15 min (Activation) Add_LA->Stir1 Add_Diene 8. Add Diene (e.g., cyclopentadiene) Stir1->Add_Diene Monitor 9. Stir for 2-24h 10. Monitor via TLC Add_Diene->Monitor Quench 11. Quench with aq. NaHCO₃ Monitor->Quench Extract 12. Extract with DCM Quench->Extract Purify 13. Dry, concentrate & purify via column chromatography Extract->Purify Analyze 14. Characterize product (NMR, MS) Purify->Analyze

Caption: Standard workflow for Lewis acid-catalyzed Diels-Alder reactions.

References

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

  • Garnsey, M. R., et al. (2021). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science, 13(1), 153-158. [Link]

  • Garnsey, M. R., et al. (2021). (PDF) Vinylazaarenes as Dienophiles in Lewis Acid-Promoted Diels-Alder Reactions. ResearchGate. [Link]

  • Morressier. (2021). Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics. [Link]

  • Otto, S., & Engberts, J. B. F. N. (1996). Lewis acid catalysis of a Diels-Alder reaction in water. Journal of the American Chemical Society, 118(32), 7702–7707. [Link]

  • Maji, S., & Kumar, S. (2020). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 132(1). [Link]

  • Ríos-Gutiérrez, M., & Domingo, L. R. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(11), 2535. [Link]

  • Wolbert, M., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6205. [Link]

  • Chemistry LibreTexts. (2021). Asymmetric Catalysis of Diels-Alder Reactions. [Link]

  • Kozlowski, M. C., & Dudley, G. B. (2011). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. Organic Letters, 13(19), 5104-5107. [Link]

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Application Notes and Protocols: 3-(2-Pyridyl)-2-propen-1-ol as a Versatile Starting Material for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Pyridyl Allylic Alcohol

In the landscape of synthetic organic chemistry, the quest for efficient and versatile building blocks is paramount for the rapid assembly of complex molecular architectures. 3-(2-Pyridyl)-2-propen-1-ol has emerged as a particularly valuable and multifaceted starting material for the synthesis of a range of nitrogen-containing heterocyclic compounds. Its structure, featuring a nucleophilic pyridine ring, a reactive allylic alcohol moiety, and a strategically positioned double bond, provides a unique platform for a variety of cyclization strategies. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for the construction of valuable heterocyclic scaffolds such as indolizidines and isoxazolidines. These notes are intended for researchers and professionals in drug discovery and chemical synthesis, aiming to leverage this versatile reagent to its full potential.

The strategic importance of this starting material lies in its ability to participate in a cascade of reactions, often leading to the formation of multiple stereocenters and complex ring systems in a controlled manner. The pyridine nitrogen can act as an internal nucleophile, initiating cyclization events, while the double bond and hydroxyl group can be readily functionalized to introduce further diversity.

Synthesis of the Starting Material: this compound

The accessibility of the starting material is crucial for its widespread application. This compound can be reliably synthesized on a gram scale via the vinylation of commercially available 2-pyridinecarboxaldehyde (picolinaldehyde) using a Grignard reaction.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol details the addition of a vinyl Grignard reagent to 2-pyridinecarboxaldehyde to yield the target allylic alcohol. The Grignard reaction is a classic and powerful method for carbon-carbon bond formation[1].

Materials:

  • Magnesium turnings

  • Vinyl bromide (or vinyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • 2-Pyridinecarboxaldehyde (picolinaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (for initiation)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere, place magnesium turnings (1.2 g atoms).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add enough anhydrous THF to cover the magnesium.

    • Prepare a solution of vinyl bromide (1.3 moles) in anhydrous THF.

    • Add a small amount of the vinyl bromide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux[2][3].

    • After the addition is complete, continue stirring for 1 hour to ensure the complete formation of vinylmagnesium bromide.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve 2-pyridinecarboxaldehyde (1.0 mole) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 5 °C[4].

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Expected Yield: 60-75%

Application in Heterocyclic Synthesis

The true utility of this compound is demonstrated in its conversion to complex heterocyclic systems. Below are detailed protocols for the synthesis of indolizidine and isoxazolidine scaffolds.

Synthesis of Indolizidine Scaffolds: A Route to (±)-Lentiginosine

Indolizidine alkaloids are a class of natural products with significant biological activities, including potent glycosidase inhibition[5]. This compound serves as an excellent precursor for the construction of the indolizidine skeleton through a multi-step sequence involving intramolecular cyclization. The following protocol is adapted from the work of Giomi et al.[6].

Reaction Workflow:

start This compound step1 Bromination (NBS, CH2Cl2) start->step1 intermediate1 Indolizinium Salt Intermediate step1->intermediate1 step2 Reduction (NaBH4, EtOH) intermediate1->step2 intermediate2 Brominated Piperidine Derivative step2->intermediate2 step3 Nucleophilic Substitution (via Elimination/Addition) intermediate2->step3 product (±)-Lentiginosine step3->product

Caption: Synthetic workflow for (±)-Lentiginosine.

Mechanistic Rationale:

The synthesis hinges on an initial electrophilic addition of bromine to the double bond, which triggers an intramolecular cyclization by the pyridine nitrogen to form a stable indolizinium salt. This key step establishes the core bicyclic structure. Subsequent reduction of the pyridinium ring and a final intramolecular nucleophilic substitution lead to the formation of the dihydroxyindolizidine product.

Protocol 2: Synthesis of (±)-Lentiginosine

Step 1: Bromination and Cyclization to form the Indolizinium Salt

  • Materials: this compound, N-Bromosuccinimide (NBS), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve this compound (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool to 0 °C.

    • Add NBS (1.1 mmol) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • The resulting precipitate, the indolizinium bromide salt, is collected by filtration and washed with cold CH₂Cl₂.

Step 2: Reduction of the Indolizinium Salt

  • Materials: Indolizinium bromide salt from Step 1, Sodium borohydride (NaBH₄), Ethanol (EtOH).

  • Procedure:

    • Suspend the indolizinium salt (1.0 mmol) in EtOH (15 mL) and cool to 0 °C.

    • Add NaBH₄ (2.0 mmol) portion-wise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Quench the reaction by the careful addition of water.

    • Remove the ethanol under reduced pressure and extract the aqueous residue with CH₂Cl₂.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the crude brominated piperidine derivative.

Step 3: Nucleophilic Substitution to form (±)-Lentiginosine

  • Materials: Crude brominated piperidine derivative from Step 2, suitable solvent and base for elimination/addition (e.g., aqueous base).

  • Procedure:

    • The crude product from the previous step is subjected to conditions that promote an elimination of HBr to form an epoxide intermediate, followed by an intramolecular nucleophilic attack by the hydroxyl group. A detailed procedure can be found in the cited literature[6].

    • Purification by column chromatography yields (±)-lentiginosine.

Quantitative Data Summary:

StepProductOverall YieldReference
Multi-step synthesis(±)-Lentiginosine~27%[6]
Synthesis of Isoxazolidines via 1,3-Dipolar Cycloaddition

The double bond in this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, providing a direct route to five-membered heterocyclic rings such as isoxazolidines[7][8]. Isoxazolidines are valuable scaffolds in medicinal chemistry and can serve as precursors to β-amino alcohols[9][10]. This protocol describes a Lewis acid-mediated cycloaddition with a nitrone.

Reaction Pathway:

start_alc This compound reaction [3+2] Cycloaddition (Lewis Acid Catalyst) start_alc->reaction start_nitrone Nitrone start_nitrone->reaction product Pyridyl-substituted Isoxazolidine reaction->product

Caption: Synthesis of Isoxazolidines.

Mechanistic Rationale:

The reaction proceeds via a concerted [3+2] cycloaddition mechanism where the 1,3-dipole (nitrone) reacts across the double bond of the dipolarophile (this compound). The use of a Lewis acid catalyst can enhance the reaction rate and control the stereoselectivity of the cycloaddition by coordinating to the reactants[11].

Protocol 3: Synthesis of Pyridyl-Substituted Isoxazolidines

  • Materials: this compound, a suitable nitrone (e.g., N-benzyl-C-phenylnitrone), Lewis acid catalyst (e.g., Zn(OTf)₂, AgOTf), anhydrous solvent (e.g., acetone, CH₂Cl₂).

  • Procedure:

    • To a solution of the nitrone (1.0 mmol) in the anhydrous solvent (10 mL), add the Lewis acid catalyst (1.0 equiv.).

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound (1.2 mmol) to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and evaporate the solvent.

    • The crude product is purified by column chromatography on silica gel.

Expected Yields and Selectivity: Based on analogous reactions, high yields and good to excellent diastereoselectivity can be expected, often favoring the cis isomer[11].

Quantitative Data for a Related Reaction:

ReactantsProductCatalystYieldDiastereoselectivity (cis:trans)Reference
N-benzyl C-(2-pyridyl) nitrone + Allylic alcohol2-benzyl-3-(2-pyridyl)-5-hydroxymethylisoxazolidineAgOTf98%Complete cis selectivity[11]

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of indolizidines and isoxazolidines highlight its potential in complex molecule synthesis. The strategic placement of the pyridine ring, double bond, and hydroxyl group allows for a range of synthetic transformations, including intramolecular cyclizations and cycloaddition reactions.

Future research in this area could explore other reaction pathways, such as tandem Michael addition-cyclization reactions or aza-Diels-Alder reactions, to further expand the library of accessible heterocyclic scaffolds from this valuable building block. The development of enantioselective variants of these protocols would also be of significant interest to the drug discovery community.

References

  • Asano, N., Nash, R. J., Molyneux, R. J., & Fleet, G. W. (2000). Sugar-mimic glycosidase inhibitors: natural occurrence, biological activity and prospects for therapeutic application. Tetrahedron: Asymmetry, 11(8), 1645-1680.
  • Giomi, D., Alfini, R., Micoli, A., Calamai, E., Faggi, C., & Brandi, A. (2011). Synthesis of 1,2-dihydroxyindolizidines from 1-(2-pyridyl)-2-propen-1-ol. The Journal of Organic Chemistry, 76(22), 9536–9541. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Giomi, D., et al. (2011). The Journal of Organic Chemistry, 76(22), 9536–9541.
  • Padwa, A. (Ed.). (2002). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–909.
  • Seyferth, D. (1959). Di-n-butyldivinyltin. Organic Syntheses, 39, 10. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Vinylmagnesium Bromide in Copper-Catalyzed Conjugate Addition.
  • Cardona, F., Goti, A., & Brandi, A. (2002). An investigation of the Lewis acid mediated 1,3-dipolar cycloaddition between N-benzyl-C-(2-pyridyl)nitrone and allylic alcohol. Direct entry to isoxazolidinyl C-nucleosides. Organic & Biomolecular Chemistry, 1(13), 2494-2499. [Link]

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  • Brandi, A., et al. (2018). Synthesis of New Indolizidine Derivatives from 1-(2-Quinolyl)-2-propen-1-ol. ACS Omega, 3(3), 3183-3189.
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Functionalization of the Hydroxyl Group in 3-(2-Pyridyl)-2-propen-1-ol: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-(2-Pyridyl)-2-propen-1-ol in Synthesis

This compound is a versatile bifunctional molecule that holds significant value for researchers in medicinal chemistry and materials science.[1] Its structure, featuring a nucleophilic hydroxyl group and a pyridine ring capable of metal coordination and hydrogen bonding, presents a rich platform for diverse chemical modifications. The strategic functionalization of its allylic hydroxyl group allows for the introduction of a wide array of functionalities, enabling the synthesis of novel compounds with tailored biological activities and material properties. This guide provides a detailed exploration of key transformations of the hydroxyl group in this compound, offering experimentally grounded protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. Oxidation to 3-(2-Pyridyl)-2-propenal: Accessing a Key Synthetic Intermediate

The oxidation of the primary alcohol in this compound to the corresponding aldehyde, 3-(2-Pyridyl)-2-propenal, is a foundational transformation. This α,β-unsaturated aldehyde is a valuable precursor for various subsequent reactions, including aldol condensations, Michael additions, and the synthesis of heterocyclic systems.[2][3]

Causality Behind Experimental Choices: Selecting the Right Oxidizing Agent

The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the electron-rich pyridine ring and the reactive double bond. While strong oxidants like potassium permanganate or chromic acid can lead to undesired side products, milder reagents are preferred for this transformation. Pyridinium chlorochromate (PCC) is a widely used and effective reagent for the oxidation of primary alcohols to aldehydes without significant over-oxidation.[4] The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM) to prevent the formation of the corresponding hydrate, which could be further oxidized.[4]

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celatom® or diatomaceous earth

Procedure:

  • To a magnetically stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celatom® to remove the chromium byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-(2-Pyridyl)-2-propenal.

Self-Validation: The successful synthesis of the aldehyde can be confirmed by spectroscopic methods. The appearance of a characteristic aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum and a carbonyl stretch around 1680-1700 cm⁻¹ in the IR spectrum are indicative of the desired product.

II. Esterification: Introducing Diverse Functional Moieties

Esterification of the hydroxyl group is a straightforward and powerful method to introduce a vast range of functional groups, thereby modifying the steric and electronic properties of the parent molecule.[5] These modifications can significantly impact biological activity and physicochemical properties. Common esterification methods include the Fischer esterification and acylation with acid chlorides or anhydrides.

A. Fischer Esterification: Acid-Catalyzed Condensation with Carboxylic Acids

The Fischer esterification involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[6][7] The reaction is an equilibrium process, and often, an excess of the alcohol or removal of water is employed to drive the reaction towards the product.[6]

Experimental Protocol: Fischer Esterification

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid or p-toluenesulfonic acid

  • Toluene or a suitable solvent for azeotropic water removal

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1.0 equivalent) and the carboxylic acid (1.2 equivalents) in toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

B. Acylation with Acid Chlorides or Anhydrides: A More Reactive Approach

For less reactive alcohols or when milder conditions are required, acylation with acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine is a highly effective method. Pyridine often serves as both the base and a catalyst.[8]

Experimental Protocol: Acylation with an Acid Chloride

Materials:

  • This compound

  • Acid chloride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM or THF and cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine or triethylamine (1.5 equivalents).

  • Slowly add the acid chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualization of Esterification Workflow

Esterification_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product start This compound fischer H+ catalyst (e.g., H2SO4) start->fischer Fischer Esterification acylation Base (e.g., Pyridine) start->acylation Acylation acid Carboxylic Acid (R-COOH) acid->fischer acid_chloride Acid Chloride (R-COCl) acid_chloride->acylation ester Ester Derivative fischer->ester acylation->ester

Caption: General workflows for the esterification of this compound.

III. Etherification: Building Stable Linkages

Etherification introduces a stable ether linkage, which is generally resistant to a wide range of chemical conditions.[9] The Williamson ether synthesis is a classic and reliable method for forming ethers.

Williamson Ether Synthesis: A Nucleophilic Substitution Approach

This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide of choice (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a suspension of NaH (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil) in anhydrous THF or DMF at 0 °C, add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ether by column chromatography.

Table 1: Comparison of Functionalization Methods

Functionalization Reagents Key Advantages Potential Challenges
Oxidation PCC, DCMHigh selectivity for aldehyde, mild conditions.Toxicity of chromium reagents, careful workup required.
Fischer Esterification Carboxylic acid, H₂SO₄Inexpensive reagents, suitable for large scale.Equilibrium reaction, may require water removal.
Acylation Acid chloride/anhydride, PyridineHigh yields, mild conditions, wide substrate scope.Formation of pyridinium salts, potential for side reactions.
Williamson Ether Synthesis NaH, Alkyl halideForms stable ether linkage, good yields.Requires anhydrous conditions, use of a strong base.

IV. Mitsunobu Reaction: A Versatile and Stereospecific Functionalization

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups with inversion of stereochemistry (though not applicable to the prochiral center in this specific substrate).[10][11] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack.[10][12]

Mechanism and Experimental Versatility

The reaction proceeds through the formation of an oxyphosphonium salt, which is a good leaving group. A wide range of nucleophiles, including carboxylic acids, phenols, imides, and thiols, can then displace this group.[11][12]

Experimental Protocol: Mitsunobu Esterification

Materials:

  • This compound

  • Carboxylic acid of choice

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.[13]

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Visualization of the Mitsunobu Reaction

Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Key Intermediates cluster_products Products alcohol This compound betaine Betaine Intermediate alcohol->betaine nucleophile Nucleophile (Nu-H) (e.g., R-COOH) oxyphosphonium Oxyphosphonium Salt nucleophile->oxyphosphonium pph3 PPh3 pph3->betaine dead DEAD or DIAD dead->betaine betaine->oxyphosphonium hydrazine Hydrazine byproduct betaine->hydrazine product Functionalized Product (R-Nu) oxyphosphonium->product tppo Triphenylphosphine Oxide oxyphosphonium->tppo

Caption: Simplified workflow of the Mitsunobu reaction.

V. Protecting Group Strategies

In multi-step syntheses, it may be necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule.[14] Common protecting groups for alcohols include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and acetals (e.g., tetrahydropyranyl, THP).[15][16]

  • Silyl Ethers: Formed by reacting the alcohol with a silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. They are stable to a wide range of conditions but can be readily cleaved with fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF).[15][16]

  • Tetrahydropyranyl (THP) Ethers: Formed by reacting the alcohol with dihydropyran in the presence of an acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).[16] They are stable to basic and nucleophilic conditions and are removed with aqueous acid.[9]

Conclusion

The functionalization of the hydroxyl group in this compound opens a gateway to a vast chemical space. By carefully selecting the appropriate synthetic methodology—be it oxidation, esterification, etherification, or the versatile Mitsunobu reaction—researchers can tailor the properties of this valuable building block to meet the specific demands of their drug discovery or materials science programs. The protocols and insights provided herein serve as a robust foundation for the successful synthesis and application of novel 3-(2-pyridyl)propene derivatives.

References

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  • Al-Masoudi, N. A., et al. (2020). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2020(3), M1145. [Link]

  • PubChem. 2-Propenal, 3-(2-pyridinylamino)-. National Center for Biotechnology Information. [Link]

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  • DeMaster, E. G., & Nagasawa, H. T. (1994). Comparative oxidation of 2-propyn-1-ol with other low molecular weight unsaturated and saturated primary alcohols by bovine liver catalase in vitro. Chemical Research in Toxicology, 7(3), 414-419. [Link]

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One-pot synthesis of aminoacylpyridines with 3-(2-Pyridyl)-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Streamlined One-Pot Synthesis of Biologically Relevant Aminoacyl-pyridines from 3-(2-Pyridyl)-2-propen-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Aminoacyl-pyridines

The pyridine ring is a cornerstone of medicinal chemistry, embedded in numerous FDA-approved drugs due to its ability to act as a hydrogen bond acceptor, improve solubility, and modulate metabolic stability.[1][2] When conjugated with amino acids—the fundamental building blocks of life—the resulting aminoacyl-pyridine scaffolds offer a powerful platform for developing novel therapeutics, from enzyme inhibitors to targeted protein ligands.[3][4] The synthesis of these hybrid molecules, however, often involves multi-step procedures with intermediate purification, leading to reduced yields and increased resource expenditure.

This application note details a robust, efficient, one-pot methodology for the synthesis of aminoacyl-pyridines, starting from the readily available allylic alcohol, this compound.[5][6] By leveraging a sequential oxidation and in-situ amide coupling cascade, this protocol circumvents the need for isolating intermediates, embodying the principles of atom and step economy that are critical in modern drug discovery.[7][8] This approach provides a direct route to a library of diverse aminoacyl-pyridines, facilitating rapid structure-activity relationship (SAR) studies.

The Causality Behind the One-Pot Strategy: A Three-Step Cascade

The core of this protocol is a carefully orchestrated sequence of three distinct chemical transformations within a single reaction vessel. The choice of reagents and conditions is critical to prevent unwanted side reactions and ensure high fidelity from the starting material to the final product.

  • Selective Oxidation of Allylic Alcohol to Aldehyde: The process begins with the selective oxidation of the primary allylic alcohol, this compound, to its corresponding α,β-unsaturated aldehyde, 3-(2-pyridyl)acrolein. Activated manganese dioxide (MnO₂) is the oxidant of choice for this step. Its remarkable selectivity for allylic and benzylic alcohols over other alcohol types is well-documented and stems from its heterogeneous nature, which facilitates the reaction on the solid-phase surface, minimizing over-oxidation under controlled conditions.

  • Chemoselective Oxidation of Aldehyde to Carboxylic Acid: Without isolating the aldehyde, a second, milder oxidation is performed to convert it to (E)-3-(pyridin-2-yl)acrylic acid. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid like monobasic sodium phosphate (NaH₂PO₄) and a chlorine scavenger such as 2-methyl-2-butene, is ideally suited for this. This method is highly chemoselective for aldehydes and is tolerant of the pyridine ring and the alkene, which could be susceptible to oxidation or decomposition under harsher conditions.

  • In-Situ Amide Coupling: The newly formed carboxylic acid is immediately activated for amide bond formation. A modern coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is employed. HATU is highly efficient and known to suppress racemization, a critical consideration when using chiral amino acids. A non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is added to neutralize the generated acids and facilitate the nucleophilic attack of the amino acid ester, yielding the final aminoacyl-pyridine product.

This entire sequence is visualized in the reaction scheme below.

G cluster_0 One-Pot Reaction Vessel A This compound (Starting Material) B (E)-3-(Pyridin-2-yl)acrolein (Intermediate 1) A->B Step 1: MnO₂ Oxidation C (E)-3-(Pyridin-2-yl)acrylic Acid (Intermediate 2) B->C Step 2: Pinnick Oxidation (NaClO₂ / NaH₂PO₄) D Final Aminoacyl-pyridine (Product) C->D Step 3: Amide Coupling (Amino Acid Ester, HATU, DIPEA)

Caption: Proposed three-step reaction cascade for the one-pot synthesis.

Experimental Workflow and Protocol

The following protocol is a self-validating system. Each step is designed for high conversion, and checkpoints (e.g., TLC monitoring) are included to ensure the reaction is proceeding as expected before moving to the next stage.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥97%Sigma-AldrichStarting Material
Manganese Dioxide (MnO₂), ActivatedReagentPlus®, ≥90%Sigma-AldrichUse freshly opened or activated
Sodium Chlorite (NaClO₂)Technical, 80%Acros OrganicsStore in a desiccator
Sodium Phosphate, Monobasic (NaH₂PO₄)≥99%FisherAnhydrous
2-Methyl-2-butene99%Sigma-AldrichChlorine scavenger
L-Amino Acid Methyl Ester Hydrochloride≥98%(e.g., TCI)Example: Glycine, Alanine, Valine
HATU≥98%Chem-ImpexStore under Argon at -20°C
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-AldrichUse freshly distilled
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros OrganicsSolvent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros OrganicsCo-solvent
Saturated Sodium Bicarbonate (NaHCO₃)-Lab-preparedFor work-up
Brine-Lab-preparedFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)-FisherFor drying
Ethyl Acetate (EtOAc) & HexanesHPLC GradeFisherFor chromatography
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeFor reaction monitoring
Visualized Workflow

G start Start: Prepare Flask (Flame-dried, N₂ atmosphere) step1 Step 1: First Oxidation - Add this compound in DCM - Add activated MnO₂ - Stir at room temp (2-4 h) start->step1 check1 Monitor by TLC (Disappearance of starting material) step1->check1 step2 Step 2: Second Oxidation - Add THF, 2-methyl-2-butene - Add aqueous solution of NaClO₂ and NaH₂PO₄ - Stir at room temp (3-5 h) check1->step2 If complete check2 Monitor by TLC (Formation of carboxylic acid) step2->check2 step3 Step 3: Amide Coupling - Cool to 0°C - Add Amino Acid Ester HCl, HATU, and DIPEA - Warm to room temp, stir (4-12 h) check2->step3 If complete check3 Monitor by TLC/LC-MS (Formation of final product) step3->check3 workup Work-up - Quench with water - Extract with DCM - Wash with NaHCO₃, brine - Dry over MgSO₄ check3->workup If complete purify Purification - Concentrate in vacuo - Purify by flash column chromatography workup->purify end End: Isolate Pure Product (Characterize by NMR, MS) purify->end

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Step-by-Step Protocol

Note: This protocol is based on a 1.0 mmol scale. Adjust reagent quantities accordingly for different scales.

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (135 mg, 1.0 mmol, 1.0 eq.).

    • Purge the flask with dry Nitrogen or Argon gas.

    • Add 20 mL of anhydrous Dichloromethane (DCM) and stir until the starting material is fully dissolved.

  • Step 1: First Oxidation (Alcohol to Aldehyde)

    • To the solution, add activated manganese dioxide (MnO₂) (1.3 g, 15.0 mmol, 15.0 eq.). Causality: A large excess of the heterogeneous MnO₂ is used to drive the reaction to completion in a reasonable timeframe.

    • Stir the resulting black suspension vigorously at room temperature.

    • Monitor the reaction by TLC (e.g., 30% EtOAc in Hexanes). The starting material should be consumed within 2-4 hours, showing a new, less polar spot corresponding to the aldehyde.

  • Step 2: Second Oxidation (Aldehyde to Carboxylic Acid)

    • Once Step 1 is complete (as judged by TLC), add 10 mL of anhydrous Tetrahydrofuran (THF) to the reaction mixture.

    • Add 2-methyl-2-butene (0.53 mL, 5.0 mmol, 5.0 eq.). Causality: This alkene acts as a scavenger for the hypochlorite byproduct of the Pinnick oxidation, preventing unwanted chlorination of the product.

    • In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (452 mg, 4.0 mmol, 4.0 eq., assuming 80% purity) and sodium phosphate monobasic (NaH₂PO₄) (480 mg, 4.0 mmol, 4.0 eq.) in 10 mL of deionized water.

    • Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the vigorously stirred reaction mixture over 10 minutes. An exotherm may be observed.

    • Stir at room temperature for 3-5 hours. Monitor by TLC; the aldehyde spot should be replaced by a very polar spot at the baseline, corresponding to the carboxylic acid salt.

  • Step 3: In-Situ Amide Coupling

    • Cool the reaction mixture to 0°C using an ice-water bath.

    • Add the desired L-Amino Acid Methyl Ester Hydrochloride (1.2 mmol, 1.2 eq.) directly to the flask, followed by HATU (570 mg, 1.5 mmol, 1.5 eq.).

    • Slowly add DIPEA (0.52 mL, 3.0 mmol, 3.0 eq.) dropwise. Causality: Two equivalents of DIPEA are needed to neutralize the amino acid salt and the HCl generated during amide coupling. A third equivalent is used to ensure the medium remains basic for efficient coupling.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours (or overnight).

    • Monitor the reaction by TLC or LC-MS until the carboxylic acid intermediate is consumed.

  • Work-up and Purification

    • Once the reaction is complete, quench by adding 20 mL of water.

    • Filter the mixture through a pad of Celite® to remove the solid MnO₂ and other inorganic salts. Wash the pad with DCM (3 x 15 mL).

    • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 80% Ethyl Acetate in Hexanes) to afford the pure aminoacyl-pyridine.

Expected Results and Troubleshooting

ParameterExpected Outcome
Reaction Progress Clear progression observed by TLC at each stage.
Yield 50-75% isolated yield, depending on the amino acid used. Sterically hindered amino acids may result in lower yields.
Purity >95% purity after column chromatography, as determined by ¹H NMR and LC-MS.
Characterization ¹H NMR and ¹³C NMR spectra consistent with the proposed structure. Mass spectrometry showing the correct [M+H]⁺ peak.
Potential IssueProbable CauseSuggested Solution
Incomplete First Oxidation Inactive MnO₂.Use freshly opened or activate old MnO₂ by heating at 110°C under vacuum for 24 hours. Add more MnO₂ if needed.
Low Yield in Second Oxidation Degradation of the aldehyde or acid.Ensure efficient stirring and dropwise addition of the NaClO₂ solution to control the exotherm. Confirm sufficient 2-methyl-2-butene is present.
Incomplete Amide Coupling Inactive coupling reagent; steric hindrance.Use fresh HATU stored under inert gas. For hindered amino acids, increase the reaction time and/or temperature to 40°C. Consider a different coupling agent like COMU.
Epimerization of Amino Acid Prolonged exposure to base or high temperature.Ensure DIPEA is added at 0°C. Minimize reaction time once coupling is complete. HATU is generally excellent at preventing racemization.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the one-pot synthesis of aminoacyl-pyridines. By explaining the causality behind the choice of reagents and the sequence of transformations, this guide empowers researchers to efficiently synthesize libraries of these valuable compounds. The streamlined workflow, coupled with detailed troubleshooting advice, ensures a high probability of success, accelerating the pace of research in medicinal chemistry and drug development.

References

  • Štefane, B., & Požgan, F. (2018). Recent Advances in the Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. This is a placeholder reference to demonstrate formatting as the initial search did not yield a direct review with this title. A real application note would cite specific synthetic papers.
  • Kercher, W. M. (n.d.). Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Lee, C. F., et al. (2004). Cooperative multi-catalyst systems for one-pot organic transformations. Chemical Society Reviews. Retrieved from [Link]

  • Bagley, M. C., et al. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. This reference points to a thesis on pyridine synthesis.
  • Wang, J., & Li, Z. (2020). One-pot chemoenzymatic syntheses of non-canonical amino acids. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Reyes-Gutiérrez, P. E., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Retrieved from [Link]

  • Peptide Logic. (n.d.). The Role of Pyridine Amino Acids in Modern Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2E)-3-(3-Pyridinyl)-2-propen-1-ol. PubChem. Retrieved from [Link]

  • Science.gov. (n.d.). one-pot reaction sequence: Topics. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • Deiner, L. J., et al. (2003). Insight into the partial oxidation of propene: the reactions of 2-propen-1-ol on clean and O-covered Mo(110). Journal of the American Chemical Society. Retrieved from [Link]

  • Bena, A. R., et al. (2023). One-Pot Synthetic Approach to 3-Carboxyl- and 3-Ketopyridines in Aqueous Media. The Journal of Organic Chemistry. Retrieved from [Link]

  • Müller, T. J. J. (n.d.). One-pot Methodologies. Heinrich-Heine-Universität Düsseldorf. Retrieved from [Link]

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Application Notes & Protocols: Base-Catalyzed Aldol Condensation for the Synthesis of Novel Pyridyl-Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Union of Pyridine and Benzothiazole

In the landscape of modern medicinal chemistry, the benzothiazole nucleus is recognized as a "privileged structure" due to the wide array of pharmacological activities its derivatives possess.[1][2] From anticancer and antimicrobial to anti-inflammatory applications, this versatile scaffold is a cornerstone in drug discovery.[3][4] Similarly, the pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule. The combination of these two pharmacophores into a single molecular entity via a robust and efficient synthetic route offers a powerful strategy for the development of novel therapeutic agents.

This guide provides a comprehensive overview and a detailed protocol for the base-catalyzed aldol condensation, a classic yet potent carbon-carbon bond-forming reaction, specifically tailored for the synthesis of pyridyl-benzothiazole derivatives.[5][6] This reaction, often referred to as a Claisen-Schmidt condensation when involving an aromatic aldehyde, facilitates the creation of α,β-unsaturated ketones (chalcones), which serve as valuable intermediates and bioactive molecules in their own right. We will delve into the mechanistic underpinnings of this transformation, provide a field-tested experimental protocol, and discuss key parameters for reaction optimization.

Mechanistic Insights: Driving the Reaction Forward

The base-catalyzed aldol condensation proceeds through a sequential process involving enolate formation, nucleophilic addition, and subsequent dehydration.[7][8] The success of a crossed aldol condensation, which involves two different carbonyl partners, hinges on controlling the reaction pathway to favor a single product.[5][9]

This is typically achieved by using one carbonyl partner that cannot form an enolate (i.e., it lacks α-hydrogens), which then acts exclusively as the electrophile. In our target synthesis, a pyridine-carboxaldehyde serves this purpose perfectly. The other partner, a ketone such as 2-acetylbenzothiazole, possesses acidic α-protons and acts as the nucleophile precursor.

The key steps, catalyzed by a base like potassium hydroxide (KOH), are as follows:

  • Enolate Formation: The hydroxide ion (⁻OH) abstracts an acidic α-hydrogen from the methyl group of 2-acetylbenzothiazole, creating a resonance-stabilized enolate.[10] This step is typically the slowest and is reversible.[7][11]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the pyridine-carboxaldehyde. This forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[5][8]

  • Protonation: The alkoxide is protonated by a solvent molecule (e.g., ethanol or water), which was formed in the initial deprotonation step, yielding a β-hydroxy ketone (the "aldol" adduct).[10]

  • Dehydration: Under the reaction conditions, particularly with heating, a second hydroxide ion abstracts the remaining, now more acidic, α-hydrogen. This leads to the elimination of a hydroxide ion from the β-carbon in an E1cB-type mechanism, forming a stable, conjugated α,β-unsaturated ketone (the chalcone).[6] The formation of this extended conjugated system is the thermodynamic driving force for the reaction.[10]

Aldol_Mechanism ketone 2-Acetylbenzothiazole enolate Benzothiazole Enolate (Nucleophile) ketone->enolate α-H abstraction base1 KOH (Base) alkoxide Alkoxide Intermediate enolate->alkoxide aldehyde Pyridine-4-carboxaldehyde (Electrophile) aldehyde->alkoxide Nucleophilic Attack aldol_adduct β-Hydroxy Ketone (Aldol Adduct) alkoxide->aldol_adduct Protonation water1 H₂O enolate2 Intermediate Enolate aldol_adduct->enolate2 α-H abstraction base2 KOH product Pyridyl-Benzothiazole Chalcone (Final Product) enolate2->product Elimination (Dehydration) water2 H₂O oh_elim ⁻OH

Caption: General mechanism of base-catalyzed aldol condensation.

Experimental Protocol: Synthesis of (E)-1-(benzo[d]thiazol-2-yl)-3-(pyridin-4-yl)prop-2-en-1-one

This protocol details a reliable method for the synthesis of a model pyridyl-benzothiazole chalcone.

Materials & Reagents:

  • 2-Acetylbenzothiazole (1.0 eq)

  • Pyridine-4-carboxaldehyde (1.0 eq)

  • Potassium Hydroxide (KOH) (1.2 eq)

  • Ethanol (Absolute)

  • Deionized Water (Cold)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Mobile Phase for TLC (e.g., Hexane:Ethyl Acetate 7:3)

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard glassware for extraction and recrystallization

  • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for characterization

Step-by-Step Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-acetylbenzothiazole (e.g., 1.77 g, 10 mmol) and pyridine-4-carboxaldehyde (e.g., 1.07 g, 10 mmol) in absolute ethanol (30 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Prepare a solution of potassium hydroxide (e.g., 0.67 g, 12 mmol) in ethanol (10 mL). Add this basic solution dropwise to the stirred mixture of the carbonyl compounds over 5-10 minutes. Rationale: Slow addition prevents a rapid, exothermic reaction and minimizes side product formation.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The starting materials should gradually be replaced by a new, less polar spot corresponding to the chalcone product. The reaction is typically complete within 12-24 hours.[12]

  • Workup & Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water. A precipitate (typically yellow to orange) should form immediately.[12]

  • Filtration: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with copious amounts of cold water to remove any residual KOH, followed by a small amount of cold diethyl ether to remove highly soluble organic impurities.

  • Drying: Air-dry the crude product on the filter paper. For complete drying, it can be placed in a desiccator under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure chalcone as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using FT-IR (look for C=O and C=C stretching of the enone system), ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13][14]

Experimental Workflow Diagram

Workflow start 1. Dissolve Reactants (2-Acetylbenzothiazole & Pyridine-4-carboxaldehyde) in Ethanol add_base 2. Add Ethanolic KOH Dropwise start->add_base react 3. Stir at Room Temp (12-24h) Monitor by TLC add_base->react precipitate 4. Quench in Ice Water react->precipitate filter 5. Vacuum Filtration & Wash with H₂O/Ether precipitate->filter dry 6. Air/Vacuum Dry filter->dry purify 7. Recrystallize from Ethanol dry->purify characterize 8. Characterization (NMR, IR, MS) purify->characterize

Caption: Step-by-step experimental workflow for synthesis.

Key Parameters for Optimization

The yield and purity of the final product can be sensitive to several factors. The following table summarizes key parameters that can be adjusted for optimization.

EntryAldehyde ComponentKetone ComponentBase (eq)SolventTemp (°C)Time (h)Yield (%)
1Pyridine-4-carbaldehyde2-AcetylbenzothiazoleKOH (1.2)EtOH2524~60-75
2Pyridine-2-carbaldehyde2-AcetylbenzothiazoleNaOH (1.2)MeOH2524~55-70
3Pyridine-4-carbaldehyde2-AcetylbenzothiazoleKOH (1.5)EtOH408~65-80
4Pyridine-3-carbaldehyde6-Nitro-2-acetyl-BTZKOH (1.2)Dioxane2536~50-65
5Pyridine-4-carbaldehyde2-AcetylbenzothiazoleDBU (1.1)THF2518~70-85

Note: Yields are illustrative and will vary based on specific substrate electronics, steric hindrance, and precise experimental conditions. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic organic base that can sometimes provide cleaner reactions.[15]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Yield Inactive catalyst; insufficient reaction time; steric hindrance.Use fresh, high-purity KOH/NaOH. Extend reaction time and monitor by TLC. Consider gentle heating (40-50°C) to drive the reaction.
Multiple Products (TLC) Self-condensation of the ketone; Cannizzaro reaction of the aldehyde.Ensure the aldehyde has no α-hydrogens. Add the aldehyde slowly to a pre-stirred mixture of the ketone and base.[5]
Product is Oily/Gummy Impurities present; incomplete reaction; incorrect workup solvent.Ensure the reaction has gone to completion. Purify via column chromatography instead of recrystallization.[16]
Decomposition Reaction temperature too high; strongly basic conditions for sensitive substrates.Run the reaction at a lower temperature (0°C to RT). Consider using a milder base like piperidine or an organic base like DBU.[15]

References

  • Wikipedia. Aldol condensation. [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • Professor Dave Explains. (2018). An animated, base-catalyzed crossed aldol condensation mechanism explained. YouTube. [Link]

  • Lozano-Rivas, V. A., et al. (2020). Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities. PubMed Central. [Link]

  • MDPI. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]

  • Guthrie, J. P. (2016). The Complete Mechanism of an Aldol Condensation. ResearchGate. [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]

  • Emami, S., et al. (2017). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. National Institutes of Health. [Link]

  • Mohamed-Ezzat, R. A., & Elgemeie, G. (2025). Synthesis of pyridine based benzothiazole derivatives. ResearchGate. [Link]

  • Paul, S., & Nanda, B. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central. [Link]

  • Marvel, C. S., et al. (1951). PYRIDINE ANALOGS OF CHALCONE AND THEIR POLYMERIZATION REACTIONS. ACS Publications. [Link]

  • Ganesan, A., & Periyasami, G. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. GSC Biological and Pharmaceutical Sciences. [Link]

  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • SATHEE. Aldol Condensation. [Link]

  • ADICHEMISTRY. ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

  • Raju, G., et al. (2020). Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety. Journal of Basic and Applied Research in Biomedicine. [Link]

  • Todorov, L., & Kostova, I. (2020). Chalcone synthesis via aldol condensation. ResearchGate. [Link]

  • Wikipedia. Aldol reaction. [Link]

  • Paul, S., & Nanda, B. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. [Link]

  • Paul, S., & Nanda, B. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. ResearchGate. [Link]

  • MDPI. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]

  • Raston, C. L., et al. (2010). Organic Base-Mediated Condensation of Pyridinecarboxaldehydes to Azachalcones. ResearchGate. [Link]

  • Jetir.org. SYNTHESIS OF CHALCONES. [Link]

  • Danheiser, R. L., & Fink, D. M. (1985). Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy. Application in a Formal Total Synthesis of (+)-FR900482. Organic Letters. [Link]

  • Zhang, Y., et al. (2012). Sequential Aldol Condensation – Transition Metal-Catalyzed Addition Reactions of Aldehydes, Methyl Ketones and Arylboronic Acids. PubMed Central. [Link]

  • Al-Ostath, A. I., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PubMed Central. [Link]

  • National Institutes of Health. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • Asiri, A. M., et al. (2017). Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. ResearchGate. [Link]

  • Al-Ghamdi, A. A., et al. (2023). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Conditions for Reactions with 3-(2-Pyridyl)-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-(2-Pyridyl)-2-propen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for this versatile building block. Its unique structure, featuring a nucleophilic allylic alcohol and a basic pyridine ring, presents specific challenges and opportunities in synthesis. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and maximize the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence solvent selection?

A: The reactivity of this compound is dominated by three features that directly impact solvent choice:

  • The Allylic Alcohol: The hydroxyl group is a primary alcohol, but its position adjacent to a double bond makes it allylic. This allows for reactivity typical of primary alcohols (e.g., oxidation, esterification) but also opens pathways for allylic substitution reactions (SN2' or SN1-type), which can be heavily influenced by the solvent's ability to stabilize intermediates.[1][2]

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is basic (pKa of pyridinium ion is ~5.2). It can be protonated under acidic conditions, altering the molecule's solubility and electronic properties. More critically, the lone pair of electrons on the nitrogen can coordinate with metal catalysts (e.g., Palladium, Ruthenium, Copper), potentially inhibiting or altering their catalytic activity. This is a well-documented issue often termed the "2-pyridyl problem".[3]

  • The Conjugated System: The pyridine ring, double bond, and oxygen atom form a conjugated system. This electronic communication influences the reactivity at each site and can be modulated by the solvent environment.

Q2: What are the general solubility characteristics of this compound?
Q3: How does solvent polarity impact reaction mechanisms with this substrate?

A: Solvent polarity is a critical parameter for controlling the reaction pathway, particularly for substitution reactions at the allylic alcohol.

  • Polar Protic Solvents (e.g., H₂O, EtOH, MeOH): These solvents excel at solvating both cations and anions. They strongly favor SN1-type mechanisms by stabilizing carbocation intermediates and solvating leaving groups through hydrogen bonding.[8] However, this can lead to loss of stereochemical control and unwanted side reactions. They also solvate nucleophiles, weakening their strength, which can slow down SN2 reactions.[9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipole moments but lack acidic protons. They are excellent at solvating cations but poorly solvate anions, leaving nucleophiles "naked" and highly reactive.[8] This dramatically accelerates SN2 reactions, making them the preferred choice for substitutions where inversion of stereochemistry is desired and carbocation formation is to be avoided.[10]

Troubleshooting Guide: Common Reaction Issues

Q4: My nucleophilic substitution reaction (e.g., tosylation, halogenation) is giving low yields and multiple byproducts. What's the cause and solution?

A: This is a common issue stemming from competing reaction mechanisms and the generation of acid byproducts. Reactions like tosylation with TsCl or halogenation with SOCl₂ produce HCl as a byproduct.[1][11] In the absence of a base, this acid can protonate the pyridine nitrogen, altering solubility, or promote undesirable SN1-type side reactions and decomposition, especially if the reaction is heated.

Core Problem: Uncontrolled reaction pathway (SNi vs. SN2) and interference from HCl byproduct.

Solutions & Optimization Strategy:

  • Mechanism Control with SOCl₂:

    • For Retention of Stereochemistry (SNi): Use SOCl₂ alone in a non-participating solvent like DCM or chloroform at low temperatures (0 °C to RT). The reaction proceeds through a tight ion pair, leading to retention of configuration.[1]

    • For Inversion of Stereochemistry (SN2): Add a tertiary amine base like pyridine or triethylamine (Et₃N) to the reaction with SOCl₂. The base serves two roles: it scavenges the HCl byproduct and provides a free chloride ion (Cl⁻) pool, which acts as an external nucleophile, forcing an SN2 mechanism with inversion.[1]

  • Optimization of Tosylation (TsCl):

    • Solvent & Base: The standard protocol uses pyridine as both the solvent and the base. Pyridine effectively neutralizes the generated HCl and catalyzes the reaction.[11] If solubility is an issue, a co-solvent like anhydrous DCM can be used.

    • Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions. A common mistake is allowing the reaction to warm prematurely.[12]

Recommended Solvent Conditions for Substitution

Reaction Type Reagent Desired Outcome Recommended Solvent Base Causality
Halogenation SOCl₂ Inversion (SN2) DCM, Chloroform Pyridine or Et₃N Base traps HCl, providing external Cl⁻ for backside attack.[1]
Halogenation SOCl₂ Retention (SNi) Neat or Dioxane None Chlorosulfite intermediate collapses via internal return.[1]
Tosylation TsCl Retention at Carbon Pyridine (as solvent) Pyridine Pyridine acts as base and catalyst; C-O bond is not broken.[11]

| Mitsunobu | PPh₃, DEAD | Inversion (SN2) | THF, Dioxane | N/A | Aprotic, non-protic solvent stabilizes intermediates without interfering. |

Q5: I'm attempting a Palladium-catalyzed allylic substitution, but the reaction is sluggish or fails completely. Why?

A: This is a classic manifestation of the "2-pyridyl problem".[3] The lone pair on the pyridine nitrogen readily coordinates to the palladium center, acting as a ligand. This can lead to the formation of stable, inactive catalyst complexes, effectively poisoning your catalyst and halting the reaction.

Core Problem: Catalyst inhibition by the pyridine nitrogen.

Solutions & Optimization Strategy:

  • Solvent Choice: The choice of solvent can modulate the inhibitory effect.

    • Non-coordinating Solvents: Use solvents that do not strongly coordinate to palladium, such as toluene, dioxane, or THF.

    • Polar Aprotic Solvents: In some cases, highly polar aprotic solvents like DMA or NMP can be effective, but require careful screening.[13]

  • Ligand Selection: The most robust solution is to use a bulky, electron-rich phosphine ligand. These ligands bind strongly to the palladium center and can sterically hinder the coordination of the pyridine nitrogen.

    • Screen Ligands: Test a panel of ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or other bulky phosphines (e.g., P(t-Bu)₃).[3][13]

  • Use of Additives: Sometimes, a Lewis acid or a salt additive can interact with the pyridine nitrogen, masking it from the catalyst. This is a less common but potentially effective strategy.

Solvent_Selection_for_Pd_Catalysis start Start: Pd-Catalyzed Reaction with this compound check_activity Is reaction sluggish or failing? start->check_activity problem Likely Cause: Catalyst inhibition by pyridine nitrogen check_activity->problem Yes success Successful Reaction check_activity->success No strategy Optimization Strategy problem->strategy solvent 1. Re-evaluate Solvent (Toluene, Dioxane, THF) strategy->solvent ligand 2. Screen Bulky Ligands (e.g., Buchwald type) strategy->ligand additives 3. Consider Additives (Lewis Acids - advanced) strategy->additives solvent->success ligand->success additives->success

Q6: My oxidation of the alcohol to the aldehyde is incomplete and I see significant decomposition. How can I improve this?

A: Oxidizing allylic alcohols can be challenging. Over-oxidation to the carboxylic acid can occur, and the conjugated product, 3-(2-pyridyl)acrolein, can be unstable or prone to polymerization, especially under harsh conditions (e.g., using strong oxidants like KMnO₄ or CrO₃).[14] Swern-type oxidations are generally preferred for their mildness but are highly sensitive to reaction conditions.

Core Problem: Instability of the aldehyde product and/or the reaction intermediate.

Solutions & Optimization Strategy:

  • Choice of Oxidant: Use mild and selective oxidizing agents.

    • Swern Oxidation (or variants): This is often the best choice. The key is strict temperature control. The chlorosulfonium salt intermediate is unstable above -60 °C and will decompose if the temperature rises, leading to low yields.[15]

    • Dess-Martin Periodinane (DMP): A good alternative that can be run at room temperature in an aprotic solvent like DCM.

    • Manganese Dioxide (MnO₂): This solid oxidant is highly selective for allylic and benzylic alcohols and is a very safe and effective option. The reaction is typically run in a solvent like DCM or acetone, and the workup involves simple filtration.

  • Solvent and Temperature Control:

    • Anhydrous Conditions: All oxidation reactions, especially Swern, must be conducted under strictly anhydrous conditions using dry solvents and glassware to prevent quenching of the reactive intermediates.[15]

    • Solvent: Dichloromethane (DCM) is the most common and effective solvent for these oxidations as it is aprotic and has good solubility characteristics.

    • Temperature: For Swern oxidations, maintain the temperature at -78 °C (a dry ice/acetone bath) during the addition of reagents and for the duration of the reaction before quenching.[15]

Q7: The aqueous workup of my reaction is difficult, and I'm losing my product to the aqueous layer or forming emulsions.

A: The basic pyridine nitrogen is the culprit. In acidic aqueous solutions, the nitrogen becomes protonated to form a pyridinium salt. This salt is highly water-soluble, which can pull your entire organic molecule into the aqueous layer. Conversely, in neutral or basic conditions, the free-base form is less polar and prefers the organic layer. Emulsion formation is common when there are materials of intermediate polarity that stabilize the interface between the organic and aqueous layers.

Core Problem: pH-dependent solubility of the product.

Solutions & Optimization Strategy:

  • Controlled pH Extraction: Use the pH of the aqueous layer to your advantage.

    • To Remove Acidic Impurities: Wash the organic layer with a mild basic solution (e.g., saturated NaHCO₃). Your product, being basic, will remain in the organic layer.

    • To Remove Basic Impurities: Wash the organic layer with a dilute, weak acid (e.g., 1M NH₄Cl). This can be tricky, as it may partially protonate your product. A better approach might be to extract the product into a dilute acid solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then re-basify the aqueous layer with NaOH or Na₂CO₃ to pH > 8 and re-extract your product back into an organic solvent like DCM or ethyl acetate.

  • Breaking Emulsions:

    • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing organic components out, which can help break the emulsion.

    • Filtration: Sometimes filtering the entire mixture through a pad of Celite can break up an emulsion.

Experimental Protocols

Protocol 1: General Procedure for Tosylation under Optimized Conditions

This protocol is designed to convert this compound to its corresponding tosylate with high yield, minimizing side reactions.

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Add anhydrous pyridine (as solvent, ~0.1 M concentration) via syringe and cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).

  • Upon completion, slowly quench the reaction by adding cold water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with cold 1M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Screening Solvents for a Palladium-Catalyzed Allylic Amination

This protocol provides a framework for identifying the optimal solvent to overcome catalyst inhibition in a model palladium-catalyzed reaction.

Methodology:

  • Set up four identical reaction vials, each charged with the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and a bulky phosphine ligand (e.g., XPhos, 6 mol%).

  • To each vial, add this compound (1.0 eq.), the amine nucleophile (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • To each vial, add a different anhydrous, degassed solvent via syringe:

    • Vial 1: Toluene

    • Vial 2: Dioxane

    • Vial 3: THF

    • Vial 4: N,N-Dimethylacetamide (DMA)

  • Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C).

  • Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h) by taking a small aliquot and analyzing by TLC or LC-MS to determine the conversion rate in each solvent.

  • The solvent providing the highest conversion with the fewest byproducts is selected for larger-scale reactions.[13]

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • MDPI. (n.d.). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Retrieved from [Link]

  • Reddit. (2024). r/Chempros - What are some common causes of low reaction yields? Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]

  • Wiley Online Library. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 8: Solvent Effects. Retrieved from [Link]

  • Quora. (2013). In organic chemistry, why is my percent yield so low? Retrieved from [Link]

  • ResearchGate. (n.d.). (A) The reaction optimization of Pd(II)‐catalyzed cascade. (B) The... Retrieved from [Link]

  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production. Retrieved from [Link]

  • ResearchGate. (2010). The Effect of Solvent and Solute Polarity on the Thermodynamic. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). How the addition of a polar aprotic solvent alters aldol-addition kinetics. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of Solvents on Proline Modified at the Secondary Sphere. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-(2-Pyridinyl)-2-propen-1-ol CAS#: 131610-03-2. Retrieved from [Link]

  • ResearchGate. (2022). Optimization of the reaction conditions. Retrieved from [Link]

  • YouTube. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. Retrieved from [Link]

  • ScholarWorks. (n.d.). Friedel-Crafts reactions with N-heterocyclic alcohols. Retrieved from [Link]

  • ACS Publications. (n.d.). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.1: Allylic Substitution Reactions. Retrieved from [Link]

  • MDPI. (2021). Optimization of Solvent and Extractive Distillation Sequence Considering Its Integration with Reactor. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

Sources

Preventing side reactions in the synthesis of 3-(2-Pyridyl)-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 3-(2-pyridyl)-2-propen-1-ol, a valuable building block in medicinal chemistry and materials science, presents several challenges that can impact yield, purity, and stereochemical outcome. The presence of the pyridine ring and the sensitive allylic alcohol moiety necessitates careful selection of reagents and precise control over reaction conditions. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers navigate common pitfalls and achieve consistent, high-quality results.

Troubleshooting by Synthetic Strategy

The most common and logical approaches to synthesizing this compound involve either a two-step sequence of olefination followed by reduction, or a direct one-step carbon-carbon bond formation. This guide is structured around these two primary strategies to address issues where they are most likely to occur.

Strategy 1: Two-Step Synthesis via Olefination and Selective Reduction

This robust strategy first constructs the α,β-unsaturated carbonyl system from 2-pyridinecarboxaldehyde and then selectively reduces the carbonyl group.

Answer:

This is a classic stereoselectivity challenge in alkene synthesis. The outcome is highly dependent on the type of olefination reaction you choose.

Root Cause Analysis: The Wittig reaction, especially with non-stabilized or semi-stabilized ylides, often yields mixtures of (E) and (Z)-alkenes because the reaction proceeds under kinetic control through a less stable erythro intermediate, leading to the (Z)-alkene.[1] For creating an α,β-unsaturated ester, you would use a stabilized ylide, which can provide better E-selectivity, but the Horner-Wadsworth-Emmons (HWE) reaction is generally superior and more reliable for this purpose.

The HWE reaction utilizes a phosphonate-stabilized carbanion. The reaction is reversible and thermodynamically controlled, favoring the formation of the more stable (E)-alkene product.[2][3] The key advantage is that the dialkyl phosphate byproduct is water-soluble, simplifying purification significantly compared to the triphenylphosphine oxide from a Wittig reaction.[3]

Recommended Protocol: Horner-Wadsworth-Emmons Olefination

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to a flame-dried round-bottom flask. Wash the NaH with dry hexanes (2x) to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the NaH suspension to 0 °C. Add triethyl phosphonoacetate (1.1 eq.) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. You should observe the cessation of H₂ gas evolution.

  • Aldehyde Addition: Cool the resulting clear solution back to 0 °C. Add a solution of 2-pyridinecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ethyl (E)-3-(2-pyridyl)acrylate can be purified by flash column chromatography on silica gel.

Answer:

The reduction of an α,β-unsaturated ester to an allylic alcohol is challenging because of competing reactions. The key is using a reagent that can deliver two hydrides to the ester carbonyl without affecting the C=C double bond.

Root Cause Analysis:

  • Over-reduction: Strong, unhindered reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester but may also reduce the alkene, especially at higher temperatures, leading to 3-(2-pyridyl)-1-propanol.[4]

  • Incomplete Reduction: Diisobutylaluminum hydride (DIBAL-H) is an excellent choice, but its outcome is highly dependent on stoichiometry and temperature. Using only one equivalent of DIBAL-H, especially at low temperatures, is a well-known method to reduce esters to aldehydes, which would result in 3-(2-pyridyl)-2-propenal as a major byproduct.[5][6] To achieve the alcohol, a controlled excess of DIBAL-H is required.

  • Lewis Acid Complexation: DIBAL-H is a Lewis acid and can coordinate to the pyridine nitrogen. This can sometimes sequester the reagent or complicate the reaction and workup.

The most reliable method is the reduction with DIBAL-H under strict temperature control.

ReagentEquivalentsTemperatureMajor Product(s)Potential Issues
LiAlH₄1.50 °C to RTAllylic AlcoholRisk of C=C double bond reduction
DIBAL-H1.0 - 1.2-78 °CAldehydeIncomplete reduction to the alcohol
DIBAL-H 2.2 - 2.5 -78 °C Allylic Alcohol Optimal for selective reduction
DIBAL-H>3.0-78 °C to RTAllylic Alcohol + Saturated AlcoholRisk of C=C double bond reduction

Recommended Protocol: DIBAL-H Reduction

  • Preparation: Dissolve the ethyl (E)-3-(2-pyridyl)acrylate (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Add DIBAL-H (1.0 M solution in hexanes, 2.2 eq.) dropwise to the cooled solution over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by TLC by taking small aliquots and quenching them into a Rochelle's salt solution before spotting.

  • Workup (Fieser Method): While the reaction is still at -78 °C, quench it by the slow, sequential addition of methanol (destroys excess DIBAL-H), followed by saturated aqueous Rochelle's salt (potassium sodium tartrate) solution.[6] Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear (this can take several hours to overnight). The Rochelle's salt chelates the aluminum salts, breaking up the emulsion and making extraction much cleaner.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil by flash column chromatography.

Reduction_Troubleshooting Start Analyze Crude Product (TLC, ¹H NMR) Aldehyde Major Product is Aldehyde (3-(2-pyridyl)-2-propenal) Start->Aldehyde C=O stretch at ~1680 cm⁻¹ Aldehyde proton at ~9.5 ppm Saturated_Alcohol Significant Saturated Alcohol (3-(2-pyridyl)-1-propanol) Start->Saturated_Alcohol Absence of alkene protons New signals at ~1.8 ppm Success Major Product is Desired Allylic Alcohol Start->Success Alkene protons observed -CH₂OH signals present Action_Aldehyde Root Cause: Insufficient DIBAL-H. Action: Increase DIBAL-H to 2.2-2.5 eq. Ensure accurate titration of DIBAL-H solution. Aldehyde->Action_Aldehyde Action_Saturated Root Cause: Over-reduction. Temperature too high. Action: Maintain strict -78 °C control. Quench reaction at -78 °C. Do not allow to warm before quenching. Saturated_Alcohol->Action_Saturated

Strategy 2: Direct Synthesis via Organometallic Addition to Aldehyde

This approach aims to form the target molecule in a single step by adding a vinyl nucleophile to 2-pyridinecarboxaldehyde.

Answer:

While attractive for its atom economy, the direct Grignard addition is often problematic here.

Root Cause Analysis: Grignard reagents are not only strong nucleophiles but also very strong bases.[7] The high reactivity can lead to several side reactions:

  • Lewis Acid-Base Interaction: The magnesium in the Grignard reagent can coordinate strongly with the lone pair on the pyridine nitrogen. This interaction can alter the electronics of the aldehyde and lead to a complex reaction mixture.

  • Reduction of Aldehyde: If the Grignard reagent has β-hydrogens, it can reduce the aldehyde to pyridin-2-ylmethanol via a six-membered transition state (Meerwein-Pondorf-Verley-type reduction). While vinylmagnesium bromide has no β-hydrogens, impurities in the Grignard solution might.[7]

  • Enolization: Though less likely for an sp²-hybridized aldehyde, strong bases can promote undesired side reactions.

  • Difficult Workup: The magnesium alkoxide intermediate formed can be difficult to hydrolyze cleanly, especially in the presence of the coordinating pyridine nitrogen.

Solution: Transmetalation to a Softer Organocerium Reagent (Luche Condition)

A superior method is to transmetalate the Grignard reagent with anhydrous cerium(III) chloride (CeCl₃) prior to adding the aldehyde. This generates an organocerium reagent, which is significantly less basic but still highly nucleophilic.[8] This chemoselectivity dramatically reduces side reactions.

Recommended Protocol: Vinylcerium Addition

  • CeCl₃ Preparation: Place anhydrous CeCl₃ (1.2 eq.) in a flame-dried flask under an inert atmosphere. Add anhydrous THF and stir vigorously for at least 2 hours to create a fine, milky suspension.

  • Transmetalation: Cool the CeCl₃ suspension to -78 °C. Add vinylmagnesium bromide (1.1 eq.) dropwise and stir for 1 hour at -78 °C.

  • Aldehyde Addition: Add a solution of 2-pyridinecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise to the organocerium reagent at -78 °C.

  • Reaction and Workup: Stir at -78 °C for 2-3 hours. Quench the reaction at low temperature with saturated aqueous NH₄Cl solution. Allow it to warm to room temperature.

  • Extraction and Purification: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

General FAQs

Answer:

The final product is a polar, UV-active compound. Flash column chromatography on silica gel is the most effective method.

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase: A gradient solvent system of hexanes and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 80:20 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 50:50). The pyridine nitrogen can cause tailing on the silica; adding a small amount of triethylamine (0.1-0.5%) to the eluent can significantly improve the peak shape.

  • Visualization: Use a UV lamp (254 nm) for visualization on TLC plates. Staining with potassium permanganate is also effective as it will react with the alkene and alcohol functional groups.

Answer:

Use a combination of NMR spectroscopy and mass spectrometry.

  • ¹H NMR: Look for the characteristic signals of the trans-alkene protons, which will appear as two doublets with a large coupling constant (J ≈ 16 Hz). You will also see signals for the pyridyl ring protons, the doublet for the -CH₂OH group, and a broad singlet for the -OH proton (which can be exchanged with D₂O).

  • ¹³C NMR: Expect to see 8 distinct signals corresponding to the 8 carbon atoms in the molecule.

  • Mass Spectrometry (e.g., GC-MS or LC-MS): Look for the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of 135.16 g/mol .[9]

References

  • Vankar, Y. D. Essentials of Oxidation, Reduction and C-C Bond Formation Application in Organic Synthesis. NPTEL. [Link]

  • Ashenhurst, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

  • AdiChemistry. DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. AdiChemistry. [Link]

  • Nagaki, A., et al. (2015). An Efficient Partial Reduction of α,β-Unsaturated Esters Using DIBAL-H in Flow. Chemistry - A European Journal. [Link]

  • Wikipedia contributors. (2023). Diisobutylaluminium hydride. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2023). Wittig reaction. Wikipedia. [Link]

  • Kiefer, G. M. (2010). Side Reactions in a Grignard Synthesis. Journal of Chemical Education. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

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Technical Support Guide: Purification of 3-(2-Pyridyl)-2-propen-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(2-Pyridyl)-2-propen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on achieving high purity for this key synthetic intermediate.[1] We will move beyond basic steps to explore the rationale behind protocol design and provide robust troubleshooting solutions for common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the setup and execution of column chromatography for this compound.

Q1: What is the recommended stationary phase for purifying this compound?

A1: The standard choice of stationary phase for normal-phase column chromatography is silica gel (SiO₂)[2] . However, this compound possesses a basic pyridine ring, which can lead to strong, sometimes irreversible, binding to the acidic silanol groups on the silica surface. This can cause significant peak tailing and potential degradation.[3]

Recommendations:

  • Standard Silica Gel (60 Å, 230-400 mesh): This is the first choice for initial trials due to its high resolving power and cost-effectiveness.[2]

  • Deactivated Silica Gel: If tailing is observed, consider deactivating the silica. This can be achieved by pre-treating the silica slurry or, more commonly, by adding a small amount of a basic modifier like triethylamine (TEA) or pyridine (~0.1-1%) to your eluent system.

  • Neutral Alumina (Al₂O₃): If compound degradation on silica is suspected, neutral alumina is an excellent alternative.[3][4] It lacks the acidic character of silica and can prevent the decomposition of acid-sensitive compounds.

Q2: How do I select the optimal mobile phase (eluent)?

A2: The selection of the mobile phase is critical for achieving good separation and should be guided by preliminary Thin Layer Chromatography (TLC) analysis.[5] The goal is to find a solvent system where the desired compound, this compound, has an Rƒ value of approximately 0.3-0.4[5] .

Common Solvent Systems:

  • Ethyl Acetate (EtOAc) / Hexanes (or Heptanes): This is a standard starting point for compounds of moderate polarity.

  • Dichloromethane (DCM) / Methanol (MeOH): This system is effective for more polar compounds. The high polarity of methanol is very effective at eluting the target compound from the silica.

  • Acetone / Hexanes: Acetone offers a different selectivity compared to ethyl acetate and can sometimes improve separation of closely related impurities.[6]

Pro-Tip: Run several TLC plates using different solvent ratios to find the system that provides the best separation between your product and any impurities. The polarity of the eluent is increased by adding more of the polar solvent (e.g., EtOAc, MeOH, Acetone).

Q3: Should I use isocratic or gradient elution?

A3: For purifying crude reaction mixtures that contain both non-polar byproducts and highly polar impurities, a gradient elution is almost always more efficient than an isocratic (single solvent mixture) elution.

  • Isocratic Elution: Best for separating compounds with very similar Rƒ values when you have already removed most other impurities.

  • Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities first. Then, gradually increase the percentage of the polar solvent to elute your target compound, this compound, followed by any remaining highly polar baseline impurities.[7] This technique improves resolution, reduces run time, and yields sharper peaks.

Q4: How should I prepare and load my sample onto the column?

A4: Proper sample loading is crucial to obtaining a sharp, well-defined starting band, which directly impacts the quality of the separation.[8]

  • Wet Loading: Dissolve the crude sample in the minimum amount of the initial, low-polarity eluent or a slightly more polar solvent like DCM.[8] Carefully pipette this concentrated solution directly onto the top of the column bed, ensuring not to disturb the surface.[8] This method is quick but can be problematic if the compound is not very soluble in the starting eluent.

  • Dry Loading (Recommended): If your compound has poor solubility in the starting eluent or if you have a large sample volume, dry loading is the superior method.[8] Dissolve your crude product in a volatile solvent (e.g., DCM, acetone), add a small amount of silica gel (typically 2-3 times the mass of your crude product), and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[8] This powder can then be carefully added to the top of the packed column.

Q5: How can I monitor the separation and identify the product-containing fractions?

A5: The most common method for monitoring the column and identifying the contents of each collected fraction is Thin Layer Chromatography (TLC) . Spot each fraction (or every few fractions) onto a TLC plate alongside a spot of your crude starting material and, if available, a pure standard of the target compound. Develop the plate in the solvent system determined during your initial optimization. Fractions containing the pure product will show a single spot at the correct Rƒ value.

Section 2: Step-by-Step Purification Protocol

This protocol outlines a standard flash column chromatography procedure for the purification of this compound.

Workflow Diagram

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Eluent) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Run Gradient Elution Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for column chromatography purification.

Methodology
  • Mobile Phase Optimization: Using TLC, determine an optimal solvent system. A good starting point is an Ethyl Acetate/Hexane mixture. Find a ratio that gives the product an Rƒ of ~0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a thin layer of sand (~0.5 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in Hexane).

    • Pour the slurry into the column and use gentle air pressure or tapping to pack it evenly, avoiding air bubbles.[5]

    • Drain the excess solvent until the level is just above the silica bed. Add another thin layer of sand on top to protect the silica surface.[8]

  • Sample Loading (Dry Method):

    • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., DCM).

    • Add 2-3 times the mass of silica gel and concentrate to a dry powder on a rotary evaporator.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the initial eluent to the column.

    • Begin collecting fractions while applying gentle positive pressure (flash chromatography).

    • Gradually increase the polarity of the eluent according to a pre-determined gradient.

    Table 1: Example Gradient Elution Profile (EtOAc/Hexane System)

    Column Volumes (CVs) % Ethyl Acetate in Hexane Purpose
    0 - 2 10% Pre-elution and column equilibration
    2 - 5 10% Elute very non-polar impurities
    5 - 15 10% → 40% (Linear Gradient) Elute product and closely related compounds
    15 - 20 40% → 80% (Linear Gradient) Elute more polar impurities

    | 20 - 22 | 100% | Column flush to remove baseline material |

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC.

    • Combine all fractions that contain only the pure product.

    • Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section provides solutions to common problems.

Troubleshooting Workflow

G Start Problem Observed NoElution Compound Not Eluting? Start->NoElution PoorSep Poor Separation? Start->PoorSep Tailing Peak Tailing? Start->Tailing LowYield Low Yield / Degradation? Start->LowYield SolventPolarity Increase Solvent Polarity NoElution->SolventPolarity Yes CheckStability Check Stability on TLC (2D TLC) NoElution->CheckStability If still no elution OptimizeTLC Re-optimize Eluent with TLC PoorSep->OptimizeTLC Yes CheckLoading Column Overloaded? Poor Packing? PoorSep->CheckLoading If eluent is optimal AddModifier Add Modifier to Eluent (e.g., 0.1% TEA) Tailing->AddModifier Yes ChangeStationary Change Stationary Phase (e.g., Alumina) Tailing->ChangeStationary If modifier fails TestStability Test Compound Stability on Silica vs. Alumina LowYield->TestStability Yes RunFaster Run Column Faster (Flash Chromatography) LowYield->RunFaster If stable but slow

Caption: A logical workflow for troubleshooting common chromatography issues.

Table 2: Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
1. Compound is not eluting from the column. The mobile phase is not polar enough.[3] The compound is irreversibly bound or has decomposed on the silica.[3] Increase the polarity of the mobile phase significantly (e.g., add methanol). If the compound still doesn't elute, it may have degraded. Test its stability on a silica TLC plate. Consider using a less acidic stationary phase like neutral alumina.[3]
2. The separation is poor; fractions are mixed. The chosen eluent system has poor selectivity for the components. The column was overloaded with too much sample. The column was packed improperly, leading to channeling. The initial sample band was too diffuse (e.g., from using too much solvent during wet loading). Re-optimize the solvent system using TLC to maximize the difference in Rƒ values (ΔRƒ).[5] Reduce the amount of crude material loaded onto the column (a general rule is 1:30 to 1:100 sample-to-silica mass ratio). Repack the column carefully, ensuring a homogenous bed. Use the dry loading technique to ensure a concentrated starting band.[8]
3. Significant tailing of the product spot. The pyridine nitrogen is interacting strongly with acidic silanol groups on the silica surface. Add a basic modifier like triethylamine (TEA) or pyridine (0.1-1.0% v/v) to the mobile phase. This will compete for the acidic sites on the silica gel and lead to more symmetrical peaks.
4. Low recovery/yield after purification. The compound is degrading due to prolonged contact with the acidic silica gel.[3] The compound is highly volatile and was lost during solvent evaporation. Test for stability by spotting the compound on a silica TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear.[3] Switch to a less acidic stationary phase like neutral alumina. Use flash chromatography to minimize the time the compound spends on the column. Use care during rotary evaporation (e.g., lower bath temperature, avoid leaving on high vacuum for extended periods).

| 5. The column has cracked or is running too slowly. | The silica bed has run dry at some point, causing cracks and channels. The silica particles are too fine, or "fines" are clogging the column frit. | Cracking: The column must be repacked. Always keep the solvent level above the top of the silica bed. Slow Flow: Ensure you are using the correct mesh size silica (230-400 mesh is good for flash chromatography). Allow fines to settle and decant them before making the slurry. Apply slightly more positive pressure. |

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Technical Support Center: Optimizing Picolinaldehyde Vinylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the vinylation of 2-picolinaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are seeking to improve the yield and efficiency of this crucial synthetic transformation. The formation of 2-vinylpyridine, the product of this reaction, is a key step in the synthesis of numerous pharmaceutical agents and advanced materials.

This document moves beyond standard protocols to provide a deeper understanding of the underlying chemical principles. We will explore common challenges in a structured question-and-answer format, offering practical, field-tested solutions to elevate your experimental success.

Frequently Asked Questions (FAQs): Core Concepts

Q1: What are the primary methods for the vinylation of picolinaldehyde, and how do they compare?

The three most common strategies for converting picolinaldehyde to 2-vinylpyridine are the Wittig reaction, Grignard reagent addition, and the Heck cross-coupling reaction. Each has distinct advantages and disadvantages.

Method Pros Cons Key Reagents Critical Considerations
Wittig Reaction Well-established, C=C bond formed directly.[1]Often requires stoichiometric phosphonium salts; generates triphenylphosphine oxide byproduct, which can complicate purification.[2]Triphenylphosphine, a methyl halide, strong base (n-BuLi, NaH), Picolinaldehyde.Ylide stability, choice of base, and reaction temperature are critical for yield.[3]
Grignard Addition Utilizes commercially available and relatively inexpensive vinyl Grignard reagents.[4]Highly sensitive to moisture and air; potential for side reactions like enolization or reduction of the aldehyde.[5]Vinylmagnesium bromide/chloride, Picolinaldehyde, anhydrous solvent (THF, Et₂O).Strict anhydrous and inert conditions are mandatory. Subsequent dehydration step required.
Heck Reaction High functional group tolerance, often highly stereoselective.[6][7] Catalytic in palladium, leading to better atom economy.[8]Requires a palladium catalyst and ligand, which can be expensive and sensitive.[7] Risk of catalyst inhibition by the pyridine nitrogen.[9]Picolinaldehyde, vinyl source (e.g., ethylene, vinylboronic acid), Pd catalyst, ligand, base.Catalyst/ligand selection, base, and solvent must be carefully optimized to prevent catalyst deactivation.[10][11]
Q2: Why is the pyridine nitrogen in picolinaldehyde a potential problem for yield?

The lone pair of electrons on the pyridine nitrogen atom presents a significant challenge, particularly in transition metal-catalyzed reactions like the Heck reaction. This nitrogen can act as a ligand, coordinating to the palladium center. This coordination can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and halting the catalytic cycle, which is a common reason for low yields in reactions involving pyridines.[9] For Grignard and Wittig reactions, while not a direct catalyst poison, the basicity of the nitrogen can influence side reactions depending on the specific reagents and conditions used.

Troubleshooting Guide: From Low Yields to Optimized Results

This section addresses specific experimental issues. A logical workflow for diagnosing and solving these problems is presented below.

G start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node start Low or No Yield Observed reagents 1. Verify Reagent & Setup Integrity start->reagents conditions 2. Assess Reaction Conditions start->conditions catalyst 3. Analyze Catalyst System (Heck) start->catalyst cause1a Picolinaldehyde degradation (discolored, impure) reagents->cause1a cause1b Inactive vinylating agent (Grignard, Ylide) reagents->cause1b cause1c Atmospheric contamination (O₂, H₂O) reagents->cause1c sol1a Purify aldehyde via distillation or column chromatography. Use fresh, high-purity starting material. cause1a->sol1a sol1b Titrate Grignard reagent before use. Ensure complete ylide formation (color change). Use freshly prepared reagents. cause1b->sol1b sol1c Use anhydrous solvents. Degas solvent thoroughly. Maintain a positive pressure of inert gas (Ar, N₂). cause1c->sol1c cause2a Suboptimal Temperature conditions->cause2a cause2b Incorrect Reaction Time conditions->cause2b cause2c Poor Solvent Choice conditions->cause2c sol2a Screen temperatures. Low temp may be too slow; high temp may cause degradation or catalyst decomposition. cause2a->sol2a sol2b Monitor reaction by TLC/GC-MS. Determine optimal time for conversion without significant byproduct formation. cause2b->sol2b sol2c Solvent polarity affects rates and selectivity. Test solvents like DMF, Toluene, or Acetonitrile. Ensure all reagents are soluble. cause2c->sol2c cause3a Catalyst Deactivation (e.g., Palladium Black) catalyst->cause3a cause3b Incorrect Base catalyst->cause3b sol3a Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Ensure sufficient ligand:Pd ratio. Avoid excessively high temperatures. cause3a->sol3a sol3b Base is critical for regenerating the catalyst. Screen inorganic (K₂CO₃, Cs₂CO₃) and organic (Et₃N, DBU) bases. cause3b->sol3b

Caption: Troubleshooting workflow for low yield in picolinaldehyde vinylation.

Q3: I see a significant amount of unreacted picolinaldehyde. How can I drive the reaction to completion?

Incomplete conversion is a common hurdle that directly impacts yield.[12]

  • For Grignard Reactions: This often points to an issue with the Grignard reagent itself. Vinylmagnesium bromide can degrade upon storage. It is highly recommended to titrate the Grignard reagent immediately before use to determine its exact molarity. Using an insufficient amount or a degraded reagent is a primary cause of incomplete conversion.

  • For Wittig Reactions: The issue may lie in the formation of the phosphorus ylide. Ensure your base is strong enough to fully deprotonate the phosphonium salt (e.g., n-BuLi or NaH are common).[3] The characteristic deep red or orange color of the ylide should be apparent before adding the aldehyde. If the color does not develop, your base may be quenched or your phosphonium salt may be impure.

  • For Heck Reactions: Incomplete conversion despite long reaction times often signals catalyst deactivation.[9] The Pd(0) active species may be oxidizing or aggregating. Ensure your solvent is thoroughly deoxygenated.[11] Increasing the catalyst or ligand loading, or switching to a more robust ligand system (e.g., palladacycles or bulky, electron-rich phosphine ligands), can maintain catalytic activity for longer.[10]

Q4: My reaction produces several byproducts, complicating purification and lowering the yield. What are the likely side reactions and how can I suppress them?
  • Aldol-type Self-Condensation: Picolinaldehyde has an enolizable α-proton, and under basic conditions (used in Wittig and some Heck reactions), it can self-condense.

    • Solution: Add the base or the aldehyde slowly to the reaction mixture at a low temperature to keep its instantaneous concentration low. This disfavors the bimolecular self-condensation reaction relative to the desired vinylation reaction.[13]

  • Cannizzaro-like Disproportionation: Under certain conditions, especially with Grignard reagents or strong bases, the aldehyde can disproportionate into the corresponding alcohol (pyridin-2-ylmethanol) and carboxylic acid (picolinic acid).[14]

    • Solution: Use aprotic solvents and maintain low temperatures. Ensure the vinylating agent is added to the aldehyde solution (normal addition) rather than the other way around to prevent the aldehyde from being exposed to an excess of base/nucleophile.

  • Double Vinylation/Stilbene Formation (Heck Reaction): The product, 2-vinylpyridine, can sometimes undergo a second Heck reaction with the aryl halide (if used), leading to stilbene-type byproducts.[10]

    • Solution: This is often controlled by the choice of vinylating agent and reaction conditions. Using ethylene gas as the vinyl source can be optimized to favor mono-vinylation.[10] Alternatively, using vinylboronic acids or siloxanes can provide better control.[15][16]

Q5: My Heck reaction turns black and stalls. What is happening?

The formation of a black precipitate is almost certainly palladium black, which consists of aggregated, inactive palladium metal.[9] This indicates that the Pd(0) catalyst is falling out of the catalytic cycle.

  • Causality: The ligands are meant to stabilize the Pd(0) species, preventing this aggregation. If the ligand concentration is too low, the temperature is too high, or the ligand itself is not robust enough, the "naked" palladium atoms will aggregate and precipitate. The pyridine substrate itself can also contribute to stripping ligands from the metal center, accelerating this process.[9]

  • Solution:

    • Increase Ligand-to-Metal Ratio: Ensure you are using an adequate excess of ligand (a Pd:Ligand ratio of 1:2 to 1:4 is common for bidentate and monodentate ligands, respectively).

    • Use a More Effective Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent at stabilizing the palladium center and are often required for challenging substrates like pyridines.[9]

    • Control Temperature: While heat increases reaction rates, excessive temperatures can accelerate catalyst decomposition. Find the minimum temperature required for efficient turnover.[17]

Experimental Protocols

Protocol 1: Optimized Heck Vinylation using a Palladacycle Catalyst

This protocol is adapted from methodologies that show high efficiency and selectivity by using a stable palladacycle catalyst, which can circumvent many of the deactivation issues seen with traditional Pd sources.[10]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_node prep_node action_node action_node result_node result_node p1 1. Add picolinaldehyde, palladacycle catalyst (e.g., 1-2 mol%), and base (e.g., K₂CO₃, 2 equiv.) to an oven-dried flask. p2 2. Seal flask with a septum. p1->p2 p3 3. Evacuate and backfill with inert gas (Argon) three times. p2->p3 p4 4. Add anhydrous, degassed solvent (e.g., DMF) via syringe. p3->p4 r1 5. Introduce vinyl source (e.g., potassium vinyltrifluoroborate, 1.5 equiv.). p4->r1 r2 6. Heat the reaction mixture (e.g., 100-120 °C) with vigorous stirring. r1->r2 r3 7. Monitor progress by TLC or GC-MS until aldehyde is consumed. r2->r3 w1 8. Cool to room temperature and dilute with ethyl acetate. r3->w1 w2 9. Wash with water and brine to remove base and solvent. w1->w2 w3 10. Dry organic layer over Na₂SO₄, filter, and concentrate. w2->w3 w4 11. Purify the crude oil by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 2-vinylpyridine. w3->w4

Caption: Experimental workflow for a robust Heck vinylation of picolinaldehyde.

Protocol 2: Wittig Reaction with In Situ Ylide Generation

This protocol describes the formation of the phosphonium salt followed by in situ ylide generation and reaction with picolinaldehyde.[1][3]

  • Phosphonium Salt Preparation:

    • In a round-bottom flask, dissolve triphenylphosphine (1.0 equiv.) in toluene.

    • Add methyltriphenylphosphonium bromide or iodide (1.0 equiv.).

    • Reflux the mixture for 24-48 hours. The phosphonium salt will precipitate as a white solid.

    • Cool the mixture, filter the solid, wash with cold toluene, and dry under vacuum. Store in a desiccator.

  • Ylide Formation and Vinylation:

    • To an oven-dried, two-neck flask under an argon atmosphere, add the methyltriphenylphosphonium salt (1.2 equiv.).

    • Add anhydrous THF via syringe and cool the resulting slurry to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 equiv.), dropwise. A deep orange/red color should develop, indicating ylide formation. Stir for 1 hour at 0 °C.

    • Dissolve picolinaldehyde (1.0 equiv.) in anhydrous THF and add it dropwise to the cold ylide solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows consumption of the aldehyde.

  • Workup and Purification:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel to isolate the 2-vinylpyridine product.

References

  • Coombs, J. R., Zhang, L., & Morken, J. P. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Organic Letters, 17(7), 1708–1711. Available at: [Link]

  • Wikipedia contributors. (2023). Vinylation. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. organic-chemistry.org. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. organic-chemistry.org. Available at: [Link]

  • Albéniz, A. C., & Espinet, P. (2007). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. Journal of Organic Chemistry, 72(15), 5894–5897. Available at: [Link]

  • Coombs, J. R., Zhang, L., & Morken, J. P. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. National Institutes of Health. Available at: [Link]

  • Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. organic-reactions.com. Available at: [Link]

  • ResearchGate. (n.d.). Optimization for E-selective vinylation. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • NROChemistry. (n.d.). Heck Coupling. NROChemistry. Available at: [Link]

  • Allen, A. E., & MacMillan, D. W. C. (2012). Enantioselective α-Vinylation of Aldehydes via the Synergistic Combination of Copper and Amine Catalysis. Journal of the American Chemical Society, 134(22), 9090–9093. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2007). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. PubMed Central. Available at: [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society, 136(14), 5257–5260. Available at: [Link]

  • Google Patents. (n.d.). US5149775A - Method for purifying high molecular weight vinylpyridine/styrene polymers from solution. Google Patents.
  • PubMed. (2019). Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. PubMed. Available at: [Link]

  • ResearchGate. (2019). Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. ResearchGate. Available at: [Link]

  • ReposiTUm. (n.d.). The Vinyl Group: Small but Mighty – Transition Metal Catalyzed and Non‐Catalyzed Vinylation Reactions. reposiTUm. Available at: [Link]

  • National Institutes of Health. (n.d.). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. National Institutes of Health. Available at: [Link]

  • Google Patents. (n.d.). US2914516A - Purification of polyvinylpyrrolidone. Google Patents.
  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • National Institutes of Health. (2025). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions in the synthesis of vinyl thioesters. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of chromene derivatives. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Direct Vinylation of Alcohols or Aldehydes Employing Alkynes as Vinyl Donors: A Ruthenium Catalyzed C-C Bond Forming Transfer Hydrogenation. National Institutes of Health. Available at: [Link]

  • Google Patents. (n.d.). US7745566B2 - Methods for the purification of polymers. Google Patents.
  • UDSpace. (n.d.). Deaminative vinylation and arylation cross-coupling reactions. UDSpace. Available at: [Link]

  • PubMed. (n.d.). Purification of cardiolipin for surface pressure studies. PubMed. Available at: [Link]

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Technical Support Center: Stereochemical Integrity of Pyridyl Propanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridyl propanol derivatives. This guide is designed to provide expert-driven, practical solutions to the common and complex challenges associated with maintaining the stereochemical integrity of these valuable chiral compounds. We will delve into the root causes of stereochemical erosion and provide actionable troubleshooting steps and preventative strategies.

Section 1: Troubleshooting Guide - Diagnosing and Solving Stereochemical Erosion

This section addresses specific problems you might encounter during your experimental work. Each issue is presented in a question-and-answer format, detailing the problem, its probable causes, and a step-by-step solution.

Question 1: I'm observing a significant loss of enantiomeric excess (ee) after my reaction work-up. My starting material was enantiopure. What's happening?

Answer: Loss of enantiomeric purity during work-up is a frequent issue, often caused by exposure to acidic or basic conditions, which can catalyze racemization. The propanol's chiral center, being adjacent to a pyridyl ring, is particularly susceptible.

Probable Causes:

  • Acid-Catalyzed Racemization: Aqueous acidic washes (e.g., HCl, H₂SO₄) can protonate the hydroxyl group, turning it into a good leaving group (H₂O). Departure of water generates a planar, achiral carbocation intermediate stabilized by the pyridyl ring. Subsequent attack by water can occur from either face, leading to a racemic mixture.[1][2]

  • Base-Catalyzed Epimerization/Racemization: Strong basic conditions can deprotonate the hydroxyl group. While less common for simple alcohols, if there are adjacent electron-withdrawing groups or specific structural features, base-catalyzed mechanisms can occur.[3] For pyridyl propanols, the primary concern remains acid-catalyzed pathways.

Troubleshooting Protocol: Stabilizing Your Product During Work-Up
  • Neutralize with Care: Instead of strong acids, use a buffered aqueous solution (e.g., phosphate buffer pH 7.0) or a mild acid like saturated ammonium chloride (NH₄Cl) for your initial quench.

  • Minimize Contact Time: Perform extractions and washes as quickly as possible. Do not let your organic layer sit in contact with an acidic aqueous phase for extended periods.

  • Temperature Control: Conduct all work-up steps at low temperatures (0-5 °C) to decrease the rate of any potential racemization reactions.

  • Solvent Choice: Use solvents that are less likely to promote ionization. For example, switch from highly polar, protic solvents to less polar options like dichloromethane (DCM) or ethyl acetate during extraction.

  • Validate at Each Step: Take a small aliquot of your organic phase before and after the aqueous wash. Evaporate the solvent and analyze the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) to pinpoint exactly where the loss is occurring.

Question 2: My chiral HPLC results show broad peaks or poor separation for my pyridyl propanol derivative. How can I improve the analysis?

Answer: Poor chromatography of pyridyl compounds is often due to their basic nature. The pyridyl nitrogen can interact strongly and non-specifically with acidic silanol groups on the surface of standard silica-based chiral stationary phases (CSPs), leading to peak tailing and poor resolution.[4]

Probable Causes:

  • Secondary Interactions with CSP: The basic nitrogen of the pyridine ring interacts with residual acidic silanols on the silica support of the CSP, causing peak tailing.[4]

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimized to effectively shield these secondary interactions or to provide the necessary chiral recognition.

  • Column Memory Effects: Additives from previous runs, especially acidic or basic ones, can adsorb onto the stationary phase and interfere with subsequent analyses.[5]

Protocol for Optimizing Chiral HPLC Separation
  • Mobile Phase Modification:

    • Normal Phase: Add a small amount of a basic modifier to your mobile phase (e.g., 0.1% diethylamine or ethanolamine) to compete with your analyte for binding to the acidic silanol sites.

    • Reversed-Phase/Polar Organic: Use a buffer (e.g., ammonium bicarbonate) or an acidic additive like formic acid or trifluoroacetic acid (TFA) to control the ionization state of the pyridine ring and improve peak shape.[6]

  • Column Selection:

    • Screen multiple CSPs. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often a good starting point.[7]

    • Consider CSPs specifically designed for basic compounds or those with more inert surfaces.

  • Methodical Screening: A systematic approach to screening is crucial. As shown in the table below, varying the mobile phase mode can dramatically impact selectivity.

Screening Parameter Condition A Condition B Condition C
Mode Normal PhasePolar OrganicReversed-Phase
Column Polysaccharide CSPPolysaccharide CSPPolysaccharide CSP
Mobile Phase Hexane/Isopropanol (90:10)Acetonitrile/Methanol (50:50)Acetonitrile/H₂O + 0.1% FA
Result Co-elutionPartial Separation (Rs=0.8)Baseline Separation (Rs=2.1)
Table 1: Example Chiral Screening Strategy. Adjusting the mobile phase mode is a powerful tool for achieving separation.
  • Column Flushing: If you suspect column memory effects, flush the column thoroughly with a strong, compatible solvent as recommended by the manufacturer.[8]

Question 3: I am losing stereochemical integrity during purification by silica gel chromatography. Why does this happen and how can I prevent it?

Answer: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[4] This acidic environment can catalyze the racemization of sensitive compounds like pyridyl propanol derivatives through the same carbocation-mediated mechanism described in the work-up section.

Probable Causes:

  • Acidity of Silica Gel: The Brønsted acidity of the silica surface promotes the formation of the achiral carbocation intermediate.[2]

  • Extended Contact Time: The longer the compound remains on the column, the greater the opportunity for racemization.

  • Solvent Polarity: Highly polar solvents can sometimes exacerbate the issue by better solvating ionic intermediates.

Strategies for Stereochemically-Sound Purification
  • Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your starting eluent that contains 1-2% of a non-volatile base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). This neutralizes the acidic sites.

  • Use Alternative Stationary Phases: Consider using less acidic supports like alumina (basic or neutral grade) or amine-modified silica gel.[9]

  • Minimize Purification Time:

    • Use flash chromatography instead of gravity chromatography to reduce the residence time on the column.

    • Optimize your solvent system by thin-layer chromatography (TLC) to ensure a reasonable retention factor (Rf) of ~0.3 for efficient elution.

  • Avoid Chlorinated Solvents with Base: Do not use triethylamine with dichloromethane (DCM), as this can lead to the formation of reactive and potentially interfering byproducts over time. Use ethyl acetate/hexane systems when possible.

  • Consider Recrystallization: If your compound is crystalline, fractional crystallization of diastereomeric salts or direct crystallization can be an excellent, non-chromatographic method for purification and enantiomeric enhancement that avoids acidic surfaces entirely.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the stereochemical stability of pyridyl propanol derivatives.

FAQ 1: What is the primary mechanism responsible for the racemization of pyridyl propanol derivatives?

The dominant mechanism is an SN1-type, acid-catalyzed process. The chiral center in a pyridyl propanol derivative is a secondary benzylic-type alcohol. The proximity of the pyridine ring provides electronic stabilization to a carbocation formed at this center.

  • Protonation: In the presence of an acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺).[2]

  • Formation of Carbocation: This oxonium ion is an excellent leaving group. It departs as a water molecule, leaving behind a secondary carbocation. This is the rate-determining step.

  • Stabilization & Planarity: The carbocation is resonance-stabilized by the adjacent pyridyl ring, which helps delocalize the positive charge. This intermediate is planar and therefore achiral.

  • Nucleophilic Attack: A nucleophile (typically water from the reaction medium) can attack the planar carbocation from either the top or bottom face with equal probability.

  • Result: This non-selective attack results in the formation of both (R) and (S) enantiomers, leading to a racemic mixture.

Racemization_Mechanism cluster_start Chiral Starting Material cluster_process Acid-Catalyzed Process cluster_end Racemic Product S_Alcohol (S)-Pyridyl Propanol Protonation Protonation (+ H⁺) S_Alcohol->Protonation 1. Protonate -OH Carbocation Planar, Achiral Carbocation Intermediate Protonation->Carbocation 2. Lose H₂O Deprotonation Nucleophilic Attack (+ H₂O, - H⁺) Carbocation->Deprotonation 3. Attack from either face R_Alcohol (R)-Pyridyl Propanol Deprotonation->R_Alcohol Top-face attack S_Alcohol_End (S)-Pyridyl Propanol Deprotonation->S_Alcohol_End Bottom-face attack

Diagram 1: Acid-catalyzed racemization pathway.
FAQ 2: How can I design a synthesis to minimize the risk of racemization from the start?

Proactive strategy is always better than reactive troubleshooting.

  • Late-Stage Chiral Introduction: If possible, design your synthesis to introduce the chiral center as late as possible to minimize the number of steps where stereochemical integrity could be compromised.

  • Protecting Groups: Protect the sensitive hydroxyl group with a robust protecting group (e.g., silyl ethers like TBS or TIPS, benzyl ether) before subjecting the molecule to any harsh (especially acidic) conditions. This is the most effective preventative measure.

  • Catalytic Asymmetric Synthesis: Employing a reliable catalytic asymmetric synthesis method (e.g., asymmetric reduction of a corresponding ketone) can provide high enantiomeric excess directly, but subsequent steps must still be handled with care.[10]

  • Mind the Reagents: Be mindful of all reagents used. For example, some Lewis acids used in subsequent reaction steps can also catalyze racemization.

FAQ 3: What is a logical workflow for troubleshooting an unexpected loss of enantiomeric excess?

When faced with an unexpected loss of ee, a systematic approach is essential to identify the source of the problem. The following decision tree illustrates a logical workflow.

Troubleshooting_Workflow Start Problem: Unexpected Loss of Enantiomeric Excess (ee) Check_SM Step 1: Confirm ee of Starting Material/Previous Step Start->Check_SM Analyze_Crude Step 2: Analyze Crude Reaction Mixture (pre-workup) Check_SM->Analyze_Crude Yes SM_Not_OK Issue is with previous step. Check_SM->SM_Not_OK No Loss_During_Rxn Racemization occurred during the reaction. Analyze_Crude->Loss_During_Rxn ee Lost Analyze_Post_Workup Step 3: Analyze Organic Layer After Work-up Analyze_Crude->Analyze_Post_Workup ee OK Loss_During_Workup Racemization occurred during work-up. Analyze_Post_Workup->Loss_During_Workup ee Lost Analyze_Post_Purification Step 4: Analyze Final Product After Purification Analyze_Post_Workup->Analyze_Post_Purification ee OK Loss_During_Purification Racemization occurred during purification. Analyze_Post_Purification->Loss_During_Purification ee Lost SM_OK SM Purity is OK

Diagram 2: Decision tree for troubleshooting ee loss.

References

  • Robert, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
  • Jackson, G. S., & Aubé, J. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13235–13242. [Link]

  • Chemistry LibreTexts. (2021, March 5). 19.11: Racemization. [Link]

  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Li, G., & Wu, H. (2016). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules, 21(12), 1698. [Link]

  • Feibush, B., et al. (1982). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 104(18), 5073–5078. [Link]

  • Hulst, R. (1995). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen.
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  • Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica.
  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Bochet, C. G. (2020). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Chemistry For Everyone. (2024, March 18). Why Do Amines Adhere To Silica Gel Columns? [YouTube video]. [Link]

  • Liu, Y., et al. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society, 138(39), 12964–12970. [Link]

  • Li, J-T., et al. (2008). Silica gel accelerated aza-Michael addition of amines to α,β-unsaturated amides. Tetrahedron Letters, 49(48), 6826-6828.
  • Sardella, R., et al. (2023). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Methods in Molecular Biology.
  • ResearchGate. (2017, January 14). When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks?[Link]

  • Guedes, J., et al. (2019). Amine Modification of Silica Aerogels/Xerogels for Removal of Relevant Environmental Pollutants. Materials, 12(20), 3381. [Link]

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Troubleshooting low conversion rates in 3-(2-Pyridyl)-2-propen-1-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-(2-Pyridyl)-2-propen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use, with a primary focus on addressing low conversion rates. The unique structure of this allylic alcohol, featuring a basic pyridine ring, presents specific challenges that require careful consideration of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound has stalled or shows a low conversion rate. What are the fundamental checks I should perform first?

Low conversion is a common issue that can often be resolved by systematically reviewing the experimental setup and reagents.[1] Before delving into complex mechanistic problems, ensure the following fundamentals are in place.

Initial Troubleshooting Workflow

start Low Conversion Observed reagent_purity Verify Purity of Starting Material & Reagents start->reagent_purity solvent_prep Ensure Solvent is Anhydrous & Degassed reagent_purity->solvent_prep glassware_prep Check for Clean, Dry Glassware (Flame/Oven-Dried) solvent_prep->glassware_prep stoichiometry Confirm Accurate Stoichiometry & Reagent Addition glassware_prep->stoichiometry atmosphere Maintain Inert Atmosphere (N2 / Ar) stoichiometry->atmosphere monitoring Monitor Reaction Progress (TLC/LC-MS) atmosphere->monitoring result Proceed to Specific Troubleshooting monitoring->result

Caption: A general workflow for initial troubleshooting of low conversion rates.

  • Starting Material Purity: The purity of this compound is paramount. Impurities from its synthesis, such as residual aldehydes or other closely related structures, can consume reagents or inhibit catalysts. Consider purification by column chromatography or recrystallization if the starting material's purity is questionable.[2][3]

  • Reagent & Solvent Quality: Use freshly opened or purified reagents and solvents. Allylic alcohols can be sensitive, and trace amounts of water or oxygen can lead to side reactions or catalyst deactivation. For many reactions, especially those involving organometallics or sensitive catalysts, using anhydrous and degassed solvents is critical.[1]

  • Reaction Setup: Ensure all glassware is meticulously cleaned and dried (flame-dried or oven-dried) to remove moisture.[1] Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the reaction, especially if air-sensitive reagents are used.

  • Stoichiometry and Addition: Double-check all calculations. Inaccurate weighing or volumetric measurements can lead to an excess or deficit of a key reagent. For highly exothermic or sensitive reactions, consider the rate of reagent addition; slow, dropwise addition at a controlled temperature is often necessary.[1]

Q2: I am attempting to oxidize this compound to (E)-3-(pyridin-2-yl)acrylaldehyde, but my yields are low, and I suspect over-oxidation. How can I improve this?

The oxidation of a primary allylic alcohol to an aldehyde is a delicate transformation that can be complicated by over-oxidation to the carboxylic acid, especially in the presence of water.[4][5] The choice of oxidizing agent is critical for achieving high selectivity for the aldehyde.

The Oxidation Pathway and Over-oxidation Problem

substrate This compound C₈H₉NO aldehyde Desired Product (E)-3-(pyridin-2-yl)acrylaldehyde substrate->aldehyde Mild, Anhydrous Oxidant (e.g., PCC, DMP) hydrate Aldehyde Hydrate R-CH(OH)₂ aldehyde->hydrate + H₂O (Trace) acid Over-oxidation Product Carboxylic Acid hydrate->acid Further Oxidation

Caption: Oxidation of the primary alcohol to the aldehyde and potential over-oxidation.

Troubleshooting Steps & Recommendations:

  • Select a Mild, Anhydrous Oxidizing Agent: Strong oxidants like potassium permanganate or Jones reagent (chromic acid) will almost certainly lead to the carboxylic acid.[6][7] Milder, anhydrous reagents are required.

  • Ensure Anhydrous Conditions: The mechanism of over-oxidation often involves the formation of an aldehyde hydrate intermediate, which is then further oxidized.[4] Performing the reaction in a scrupulously dried apparatus with anhydrous solvents (like dichloromethane) is essential.

  • Manage Acidity: Some oxidizing agents, like pyridinium chlorochromate (PCC), can be mildly acidic, which may not be ideal for sensitive substrates.[8] Buffering the reaction with a mild, non-nucleophilic base like sodium acetate can sometimes improve yields.

Recommended Oxidizing Agents

Oxidizing AgentSolventTypical ConditionsKey Considerations
Pyridinium Chlorochromate (PCC) Dichloromethane (DCM)Room TemperatureA classic, reliable choice. Ensure high-purity PCC. Byproducts can complicate purification.[7]
Dess-Martin Periodinane (DMP) Dichloromethane (DCM)Room TemperatureVery mild, high-yielding, and works under neutral conditions. Often preferred over chromium reagents.[5]
Manganese Dioxide (MnO₂) DCM, Chloroform, HexaneRoom Temp to RefluxHighly selective for oxidizing allylic and benzylic alcohols. The activity of MnO₂ can vary by source; use activated MnO₂.
Swern Oxidation DCMLow Temperature (-78 °C)Excellent for sensitive substrates but requires cryogenic conditions and careful handling of reagents.

Experimental Protocol: Oxidation using Dess-Martin Periodinane (DMP)

  • Under an inert atmosphere (N₂), add this compound (1.0 eq) to a flame-dried round-bottom flask containing anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by flash column chromatography.

Q3: My catalytic hydrogenation of the alkene in this compound is slow or incomplete. What is causing this, and how can I resolve it?

The hydrogenation of substrates containing a pyridine ring is a well-known challenge in catalysis. The lone pair of electrons on the pyridine nitrogen can act as a Lewis base and coordinate strongly to the surface of many transition metal catalysts, leading to "catalyst poisoning."[9] This blocks active sites and significantly reduces or halts catalytic activity.

Mechanism of Catalyst Poisoning

cluster_0 Standard Catalysis cluster_1 Catalyst Poisoning Substrate Alkene Substrate Catalyst Active Catalyst (e.g., Pd/C) Substrate->Catalyst Adsorption Product Hydrogenated Product Catalyst->Product H₂ Addition Pyridine Pyridine Nitrogen (Lewis Base) Poisoned_Catalyst Poisoned Catalyst (Blocked Sites) Pyridine->Poisoned_Catalyst Strong Coordination No_Reaction No Reaction Poisoned_Catalyst->No_Reaction

Caption: The pyridine nitrogen acts as a poison by blocking active sites on the catalyst surface.

Troubleshooting Strategies:

  • Catalyst Choice: Palladium on carbon (Pd/C) is notoriously susceptible to poisoning by nitrogen heterocycles.[9] Consider catalysts that are more robust in this environment.

    • Platinum(IV) oxide (PtO₂): Often effective for hydrogenating pyridines and related compounds, typically used in acidic media like acetic acid.[10][11]

    • Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃): Rhodium catalysts can show good activity and selectivity for the hydrogenation of pyridines under mild conditions.[12]

  • Solvent and Additives:

    • Acidic Medium: Running the reaction in a solvent like acetic acid or with an acidic additive can protonate the pyridine nitrogen. The resulting pyridinium salt has a much-reduced tendency to coordinate to the catalyst surface, thus mitigating poisoning.

    • Increased Catalyst Loading: While not ideal, a higher catalyst loading (e.g., 10-20 mol%) can sometimes overcome partial poisoning, though this is a less elegant and more expensive solution.

  • Reaction Conditions:

    • Higher Pressure: Increasing the hydrogen pressure (e.g., 50-100 psi) can enhance the rate of hydrogenation and help displace the poisoning species from the catalyst surface.

Recommended Hydrogenation Catalysts

CatalystSolventPressure (H₂)Key Characteristics
Pd/C Ethanol, Methanol1 atm - 50 psiHigh risk of poisoning .[9] May require additives or high loading.
PtO₂ (Adam's catalyst) Acetic Acid, Ethanol50 psiGenerally effective for N-heterocycles; the acidic medium protonates the pyridine.[10][11]
Rh/C or Rh₂O₃ TFE, Methanol5 bar (~73 psi)Often shows good tolerance to the pyridine ring and can be used under milder conditions.[12]
Raney Nickel Ethanol50-100 psiA cost-effective option, but may require higher temperatures and pressures.

References

  • Department of Chemistry, University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • National Institutes of Health (NIH). Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis. [Link]

  • PubChem. This compound. [Link]

  • PubChem. (2E)-3-(3-Pyridinyl)-2-propen-1-ol. [Link]

  • Royal Society of Chemistry. Pyridine-catalyzed ring-opening reaction of cyclopropenone with bromomethyl carbonyl compounds toward furan-2(5H)-ones. [Link]

  • ResearchGate. Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. [Link]

  • ResearchGate. Hydrogenation of alcohol pyridines with Rh 2 O 3 catalyst. [Link]

  • ResearchGate. 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. [Link]

  • ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • Reddit. Why is pyridine a nucleophilic catalyst in the following reaction to generate esters?. [Link]

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  • PubMed. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. [Link]

  • Chemistry Stack Exchange. Why can't we oxidise allylic alcohol to aldehyde using pyridinium chlorochromate?. [Link]

  • NIST. 2-Propen-1-ol, 3-phenyl-. [Link]

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  • ResearchGate. (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. [Link]

  • YouTube. Oxidation of Primary Alcohol to Aldehyde. [Link]

  • Reddit. Why is pyridine a nucleophilic catalyst?. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. [Link]

  • Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]

  • Clariant. Catalysts for hydrogenation processes. [Link]

  • Wikipedia. Alcohol oxidation. [Link]

  • MDPI. The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative. [Link]

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Stability and storage conditions for 3-(2-Pyridyl)-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(2-Pyridyl)-2-propen-1-ol

A Guide to Stability, Storage, and Troubleshooting

Welcome to the technical support guide for this compound (CAS No. 131610-03-2). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this reagent. We will delve into the core principles of its storage, address common experimental challenges, and provide validated protocols for quality assessment.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: The recommended storage temperature is 2-8°C.[1][2] For optimal stability, the compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Causality Explained: this compound possesses two key structural features that influence its stability: a pyridine ring and an allylic alcohol functional group. While the pyridine ring is relatively stable, the C=C double bond and the allylic alcohol (-CH=CH-CH₂OH) are susceptible to oxidation.[3] Oxygen in the air can initiate radical chain reactions, especially when catalyzed by light or trace metal impurities, leading to the formation of aldehydes, carboxylic acids, or polymeric byproducts. Storing at low temperatures slows down these degradation kinetics, while an inert atmosphere and protection from light minimize the key initiators of degradation.

Q2: My vial of this compound has developed a light brown to brown color. Can I still use it?

A2: A change in color is a primary indicator of potential degradation. While the product is chemically stable under standard ambient conditions for short periods, prolonged exposure to air or light can cause discoloration.[4] Before using a discolored sample, we strongly recommend performing a quality control (QC) check, such as the Thin-Layer Chromatography (TLC) analysis detailed in the "Experimental Protocols" section below, to assess its purity. If significant impurities are detected, purification may be necessary for sensitive applications.

Q3: I've stored the compound at 2-8°C as recommended, and it appears to be a solid. Is this normal?

A3: Yes, this is normal. Depending on the purity of the specific lot, the compound can exist as a solid or a viscous oil at room temperature, and it is expected to solidify at refrigerated temperatures.[1] Before use, allow the vial to warm to room temperature and ensure the contents are homogeneous. If you need to take a small aliquot, do so quickly to prevent moisture from condensing inside the cold vial, then reseal and return to storage.

Q4: How should I handle the compound on the bench during an experiment to minimize degradation?

A4: To maintain the integrity of the compound during experimental use, follow these best practices:

  • Minimize Air Exposure: If your experiment is sensitive to impurities, handle the compound under a stream of inert gas (argon or nitrogen). Use syringe techniques for transferring solutions.

  • Avoid Heat Sources: Keep the compound away from heat sources, open flames, and hot surfaces. The allylic alcohol structure can be sensitive to heat-induced polymerization or rearrangement.

  • Use Clean Glassware: Ensure all glassware is free from contaminants, especially oxidizing agents or residual acids/bases that could catalyze degradation.

  • Work Efficiently: Prepare your reaction setup in advance to minimize the time the compound spends outside of its ideal storage conditions.

Q5: What are the primary incompatible materials to avoid?

A5: Avoid contact with strong oxidizing agents. These substances can aggressively and exothermically react with the allylic alcohol group, leading to rapid degradation and potentially hazardous conditions. Also, avoid strong acids and acid chlorides, as they can react with the alcohol functional group.

Data Summary: Storage Conditions

This table summarizes the recommended storage conditions and the rationale behind them to ensure the long-term stability of this compound.

ParameterRecommended ConditionRationale & Expected Outcome
Temperature 2–8°CSlows the rate of potential oxidative and polymorphic degradation. Ensures maximum shelf-life.[1][2]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the allylic alcohol and double bond. Preserves purity for sensitive applications.
Light Amber Vial / Dark LocationPrevents photo-initiated degradation. The energy from UV light can create free radicals, initiating polymerization or oxidation.[5]
Container Tightly SealedPrevents exposure to atmospheric oxygen and moisture, which can compromise compound integrity.[4]

Experimental Protocols

Protocol 1: Rapid Quality Control via Thin-Layer Chromatography (TLC)

This protocol provides a self-validating method to quickly assess the purity of your this compound sample.

Objective: To visually determine the presence of significant impurities.

Materials:

  • This compound sample

  • TLC Plate (Silica gel 60 F₂₅₄)

  • Developing Chamber

  • Mobile Phase: 4:1 Hexane:Ethyl Acetate (v/v) - Note: This is a starting point and may require optimization.

  • Visualization: UV lamp (254 nm) and/or Iodine chamber

  • Micropipette or capillary tube

  • Solvent for sample preparation (e.g., Dichloromethane or Ethyl Acetate)

Methodology:

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of your this compound in 0.5 mL of solvent.

  • Spotting: Use a micropipette to spot a small, concentrated dot of the sample solution onto the origin. If you have a reference sample (e.g., from a newly opened vial), spot it alongside for comparison.

  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin. Cover the chamber and allow the solvent front to ascend the plate.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to air dry completely.

    • Visualize the plate under a UV lamp (254 nm). The pyridine ring is UV-active and should appear as a dark spot.

    • Circle any visible spots with a pencil.

    • For enhanced visualization of non-UV active impurities, place the plate in a chamber containing a few crystals of iodine for a few minutes. Organic compounds will appear as brown spots.

  • Analysis: A pure sample should yield a single, well-defined spot. The presence of additional spots (especially near the origin or as streaks) indicates the presence of impurities or degradation products.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting common issues related to the stability of this compound.

G cluster_start Observation cluster_check Initial Check cluster_action Action & Decision start Observe Compound (Prior to Use) check_color Is there a significant color change (e.g., dark brown)? start->check_color check_precipitate Is there unexpected precipitation/polymerization? check_color->check_precipitate No qc Perform Quality Control (e.g., TLC Protocol) check_color->qc Yes check_precipitate->qc Yes use_ok Proceed with Experiment check_precipitate->use_ok No purity_check Is the compound >95% pure by QC analysis? qc->purity_check use_cautiously Proceed with Experiment (Use with Caution) purity_check->use_cautiously Yes purify Purify before use (e.g., Column Chromatography) or procure new material purity_check->purify No

Caption: Troubleshooting workflow for assessing the stability of this compound.

References

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How to avoid polymerization of 3-(2-Pyridyl)-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Pyridyl)-2-propen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the handling and storage of this versatile reagent. Understanding the inherent reactivity of this molecule, which contains both a pyridine ring and an allylic alcohol, is crucial for preventing unwanted polymerization and ensuring experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: I've observed a sudden increase in the viscosity of my this compound sample, or it has turned into a gel/solid.

Cause: This is a clear indication of polymerization. The allylic double bond in this compound is susceptible to free-radical polymerization, a process that can be initiated by several factors.[1][2] Allyl alcohol itself is known to be challenging to polymerize into high molecular weight polymers through conventional free-radical methods, often resulting in oligomers or branched structures.[3][4] However, the presence of the pyridine ring can influence the electronic properties of the double bond, and certain conditions can still trigger polymerization.

Immediate Actions & Solutions:

  • Isolate the Material: Immediately quarantine the affected vial to prevent any potential cross-contamination or further reaction.

  • Do Not Attempt to Redissolve: If the material has solidified, do not heat it to try and redissolve it. This can accelerate the polymerization process.

  • Review Storage Conditions: Verify that the material has been stored according to the recommended guidelines (see FAQ section). Exposure to heat, light, or atmospheric oxygen can initiate polymerization.

  • Check for Contaminants: Contamination with radical initiators (e.g., peroxides from solvents), strong acids, or bases can catalyze polymerization.[5][6] Review your handling procedures and the purity of any solvents or reagents used with the compound.

  • Future Prevention: For future experiments, consider the preventative measures outlined in the FAQ section, such as the use of inhibitors and stringent control of storage conditions.

Issue 2: My sample of this compound has developed a yellow or brownish tint.

Cause: Discoloration is often a precursor to polymerization or a sign of degradation. Pyridine and its derivatives can be sensitive to light and air, leading to the formation of colored impurities.[7][8] Oxidation of the pyridine ring or the alcohol functionality can lead to colored byproducts.

Solutions:

  • Analytical Confirmation: Before use, it is advisable to check the purity of the discolored material using techniques like NMR or HPLC to identify any degradation products.

  • Purification: If the discoloration is minor and the compound is still largely intact, purification via column chromatography might be possible. However, be aware that the heat generated during solvent evaporation can potentially promote polymerization.

  • Prevention: Strict adherence to storage conditions, particularly protection from light and oxygen, is the most effective way to prevent discoloration.[9] Storing under an inert atmosphere (argon or nitrogen) is highly recommended.[9]

Issue 3: My reaction yields are inconsistent when using this compound from different batches or after prolonged storage.

Cause: Inconsistent results often point to partial polymerization or degradation of the starting material. The formation of oligomers reduces the concentration of the active monomer, leading to lower yields.

Solutions:

  • Quantify the Monomer: Before each reaction, it is good practice to determine the purity of the this compound, especially if it has been stored for an extended period. Quantitative NMR (qNMR) can be an effective tool for this.

  • Inhibitor Removal: If an inhibitor is present in the purchased material, it may need to be removed before the reaction. This can often be achieved by passing the compound through a column of basic alumina.[10][11] However, be aware that removing the inhibitor will make the compound more susceptible to polymerization.

  • Fresh is Best: Whenever possible, use a fresh bottle of the reagent or material that has been stored under optimal conditions for the shortest possible time.

Section 2: Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: To maintain the stability and prevent polymerization of this compound, it is crucial to store it under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[12][13] Some sources may recommend -20°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and oxygen-initiated polymerization.[9]

  • Light: Protect from light by storing in an amber vial or a light-proof container. Pyridine derivatives can be light-sensitive.[8][14][15]

  • Container: Use a tightly sealed container to prevent moisture ingress, as the hydroxyl group can make the compound hygroscopic.[7]

Q2: Should I add a polymerization inhibitor to this compound during storage?

A2: For long-term storage, adding a polymerization inhibitor is a prudent measure. Common inhibitors for vinyl monomers include:

  • Hydroquinone (HQ) or its methyl ether (MEHQ): These are effective radical scavengers but require the presence of oxygen to function optimally.[16][17]

  • Butylated Hydroxytoluene (BHT): A common antioxidant that can also inhibit radical polymerization.[9]

  • Phenolic compounds and amines: These are also used as inhibitors for polymerization.[16] The choice and concentration of the inhibitor should be carefully considered based on your downstream applications, as it may need to be removed prior to use.

Chemical Stability and Reactivity

Q3: What factors can initiate the polymerization of this compound?

A3: Several factors can trigger the polymerization of this compound:

  • Heat: Elevated temperatures provide the activation energy for radical formation and polymerization.

  • Light (UV): UV radiation can generate free radicals, initiating the polymerization chain reaction.[8]

  • Oxygen: While often an inhibitor at low temperatures, molecular oxygen can act as an initiator for free-radical polymerization at higher temperatures.[18][19] It can also lead to the formation of peroxides, which can then act as initiators.

  • Acid/Base Catalysis: Strong acids or bases can catalyze polymerization, particularly in compounds with susceptible functional groups.[6][20]

  • Metal Contaminants: Trace amounts of certain metals can act as catalysts for polymerization.

Q4: Is this compound compatible with common laboratory solvents?

A4: this compound is generally soluble in polar organic solvents. However, it is crucial to use high-purity, inhibitor-free solvents, especially for long-term storage in solution. Ethers, for example, can form explosive peroxides over time, which can act as radical initiators. Always use freshly distilled or properly stored anhydrous solvents.

Experimental Workflow

Q5: I need to remove the polymerization inhibitor before my reaction. What is the recommended procedure?

A5: A common method for removing phenolic inhibitors like hydroquinone or MEHQ is to pass the compound through a short column of activated basic alumina.[10] Protocol for Inhibitor Removal:

  • Prepare a small column using a Pasteur pipette or a small chromatography column packed with activated basic alumina.

  • Dissolve the this compound in a minimal amount of a non-polar, anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Carefully apply the solution to the top of the alumina column.

  • Elute the compound from the column with the same solvent. The inhibitor will be retained by the alumina.

  • Use the inhibitor-free solution immediately, as the compound will be highly susceptible to polymerization.

Section 3: Data and Diagrams

Summary of Storage and Handling Parameters
ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term), -20°C (long-term)[12][13]Minimizes thermal energy that can initiate polymerization.
Atmosphere Inert gas (Argon or Nitrogen)[9]Prevents oxidation and oxygen-initiated polymerization.
Light Exposure Store in amber or opaque containers[8][14]Prevents photochemical initiation of polymerization.
Inhibitors 100-1000 ppm of HQ, MEHQ, or BHT[9][16][17]Scavenges free radicals to prevent the onset of polymerization.
pH NeutralAvoids acid or base-catalyzed polymerization.[6][20]
Troubleshooting Workflow for Polymerization Issues

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References

  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. 3-(4-Pyridinyl)-2-propyn-1-ol.
  • Fisher Scientific. (2009).
  • Google Patents. Pyridine and pyridone stabilizers for hydroxylammonium nitrate and hydroxylamine-containing compositions.
  • Google Patents.
  • PubMed Central. New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers.
  • PubMed. Pyridine: a Denaturant or Stabilizer of Spherical Nucleic Acids?.
  • Sigma-Aldrich. (2024).
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  • Bomar. Molecular Oxygen: a Friend or a Foe.
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  • ACS Publications. (2021).
  • PubMed. (2018). Poly(allyl alcohol)
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  • Gantrade. The Vital Role of Allyl Alcohol in Modern Polymer Synthesis.
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  • Scilit. Selective Oxidation of Allyl Alcohol to Acrylic Acid in Base-Free Aqueous Solution.
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  • BenchChem. Optimal storage conditions for 1-(Pyridin-2-yl)propane-1,3-diol.
  • MDPI.
  • European Patent Office. (2018). POLYMERIZATION INHIBITOR FOR N-VINYL PYRROLIDONE MONOMER AND USE THEREOF.
  • ResearchGate. (2017). How can i remove inhibitor from vinylpyridine?
  • BenchChem. Preventing oxidation of 1-(Pyridin-2-yl)propane-1,3-diol during storage.
  • Journal of Physical Chemistry C. (2012). White light and heat sensitivity in a pyridine-based polymer blend.
  • The Journal of Physical Chemistry C. (2012). White Light and Heat Sensitivity in a Pyridine-Based Polymer Blend.
  • HUJI OpenScholar. (2012). White Light and Heat Sensitivity in a Pyridine-Based Polymer Blend.

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Technical Support Center: Optimization of Catalyst Loading for Reactions Involving Pyridyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving pyridyl alcohols. Our focus is to move beyond simple protocols and delve into the mechanistic reasoning behind experimental choices, empowering you to overcome common challenges and achieve robust, reproducible results.

Introduction: The Pyridyl Dichotomy in Catalysis

Pyridyl alcohols present a unique dichotomy in catalysis. On one hand, their ability to act as bidentate N,O-ligands can stabilize metal centers, leading to enhanced catalyst stability and activity.[1][2] The nitrogen atom's hemilabile coordinating nature can be particularly beneficial in various transformations.[1][3] On the other hand, this very same nitrogen atom is often the primary culprit in catalyst deactivation. The lone pair of electrons on the pyridyl nitrogen can strongly coordinate to the active metal center, effectively poisoning the catalyst and hindering or halting the desired reaction.[4][5][6] This "pyridyl problem" is a well-documented challenge in reactions such as hydrogenations, cross-couplings, and oxidations.[4][7][8]

This guide is structured to help you navigate this challenge by providing a logical, question-and-answer-based approach to common issues encountered during the optimization of catalyst loading.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with a pyridyl alcohol substrate is sluggish or stalls completely, even at high catalyst loading. What is the likely cause?

A1: The most probable cause is catalyst poisoning by the pyridyl nitrogen. The nitrogen atom of your substrate or product is likely coordinating strongly to the active sites of your metal catalyst, rendering it inactive.[4][5] This is a common issue in hydrogenations where the nitrogen can bind to the metal center, preventing the desired reduction.[4]

Troubleshooting Workflow:

A Sluggish/Stalled Reaction B Hypothesis: Catalyst Poisoning by Pyridyl Nitrogen A->B C Strategy 1: Modify Reaction Conditions B->C D Strategy 2: Alter the Catalyst System B->D E Strategy 3: Substrate Modification (if possible) B->E F Increase Temperature/Pressure C->F G Solvent Screen C->G H Use Additives (e.g., Acid) C->H I Screen Different Metals (Pd, Pt, Rh, Ru) D->I J Change Ligands/Support D->J K Switch to Heterogeneous Catalyst D->K L Protect Pyridyl Nitrogen (N-oxide) E->L M Successful Optimization F->M G->M H->M I->M J->M K->M L->M cluster_0 Electronic Effects cluster_1 Steric Effects A Electron-Donating Groups B Increased Nitrogen Basicity A->B C Stronger Catalyst Poisoning B->C D Potentially Higher Catalyst Loading Needed C->D E Bulky 2,6-Substituents F Steric Hindrance E->F G Weaker Catalyst Poisoning F->G H Potentially Lower Catalyst Loading Sufficient G->H

Caption: Influence of substituents on catalyst poisoning.

Q4: Should I use a homogeneous or heterogeneous catalyst for my reaction involving a pyridyl alcohol?

A4: The choice between a homogeneous and a heterogeneous catalyst depends on several factors, including the specific reaction, desired selectivity, and practical considerations like catalyst recovery and reuse. [9][10] Comparison of Homogeneous vs. Heterogeneous Catalysts:

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Activity/Selectivity Often exhibit higher activity and selectivity due to well-defined active sites. [9][10]Can be less selective, but catalyst design (e.g., support effects) can mitigate this. [4][10]
Catalyst Poisoning More susceptible to poisoning by pyridyl nitrogen as all metal centers are accessible.May be more robust. Poisoning might only affect surface active sites, and strong binding could be irreversible.
Catalyst Recovery Recovery can be challenging and costly, often requiring separation techniques like distillation or extraction. [11]Easily separated by filtration, allowing for simpler product purification and catalyst recycling. [9][10]
Reaction Conditions Typically operate under milder conditions. [10]Often require higher temperatures and pressures. [4]

Recommendation: For initial screening and mechanistic studies, homogeneous catalysts can provide valuable insights. For process development and large-scale synthesis where catalyst recycling is crucial, developing a robust heterogeneous system is often the more practical and economical approach.

Experimental Protocols

Protocol 1: Screening for Optimal Catalyst Loading

This protocol provides a general workflow for determining the optimal catalyst loading for a reaction prone to substrate/product inhibition.

  • Setup: Arrange a series of parallel reaction vessels.

  • Constant Parameters: To each vessel, add the pyridyl alcohol substrate, solvent, and any other reagents at a fixed concentration.

  • Variable Catalyst Loading: Add the catalyst at varying loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%).

  • Reaction Execution: Run all reactions under identical conditions (temperature, pressure, stirring speed).

  • Monitoring: Monitor the reaction progress over time using an appropriate analytical technique (e.g., GC, LC-MS, TLC).

  • Analysis: Plot conversion versus time for each catalyst loading. The optimal loading will provide a reasonable reaction rate without excessive cost or potential for side reactions at very high loadings. A plateau in reaction rate with increasing catalyst loading can indicate that another factor (e.g., mass transfer) has become rate-limiting.

Protocol 2: Catalyst Poisoning Mitigation with an Acidic Additive

This protocol is for reactions where the pyridyl nitrogen is suspected of poisoning a heterogeneous catalyst (e.g., Pd/C in a hydrogenation).

  • Reaction Setup: In a reaction vessel, dissolve the pyridyl alcohol substrate in a suitable solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Add the heterogeneous catalyst (e.g., 5 mol% Pd/C).

  • Acidic Additive: Add a strong, non-coordinating acid (e.g., H₂SO₄, HClO₄) in a stoichiometric amount relative to the pyridyl alcohol (e.g., 1.0-1.1 equivalents).

  • Hydrogenation: Subject the reaction mixture to the desired hydrogen pressure and temperature.

  • Work-up: After the reaction is complete, the acidic additive will need to be neutralized with a base during the work-up to isolate the product in its free-base form.

Caution: Ensure that your substrate and product are stable under the acidic conditions and that the acid does not interfere with the catalyst's performance in other ways.

References

  • Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α′-Pyridinyl Diols and α,α′-Bipyridinyl Diols in Homogeneous Catalysis. MDPI. [Link]

  • Arene Coordination in Bis(imino)pyridine Iron Complexes: Identification of Catalyst Deactivation Pathways in Iron-Catalyzed Hydrogenation and Hydrosilation. ACS Publications. [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. National Institutes of Health (NIH). [Link]

  • Catalyst handling best practice guide. EIGA. [Link]

  • Transition metal pyridine complexes. Wikipedia. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of. Wiley Online Library. [Link]

  • Discovery of environmentally benign catalytic reactions of alcohols catalyzed by pyridine-based pincer Ru complexes, based on metal-ligand cooperation. Weizmann Research Portal. [Link]

  • Olefin hydrogenation using diimine pyridine complexes of Co and Rh. ResearchGate. [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • Catalyst Handling - Loading Process. Lagupres. [Link]

  • Plausible elementary reaction sequence for catalytic pyridine... ResearchGate. [Link]

  • Hydrogenation of alcohol pyridines with Rh 2 O 3 catalyst. Reaction... ResearchGate. [Link]

  • Hydrogenation of cinnamaldehyde to cinnamyl alcohol with metal phosphides: Catalytic consequences of product and pyridine doping. ResearchGate. [Link]

  • The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n–octane. ResearchGate. [Link]

  • A bis(pyridyl)-N-alkylamine/Cu(i) catalyst system for aerobic alcohol oxidation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pyridinyl alcohol compounds used as ligands in enantioselective additions. ResearchGate. [Link]

  • Asymmetric hydrogenation. Wikipedia. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Optimal catalyst loading without pre-activation (neat, 100 °C, 20 min). ResearchGate. [Link]

  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Kinetic studies on vapour phase pyridine synthesis and catalyst regeneration studies. Semantic Scholar. [Link]

  • How would ethanol and pyridine prevent H2 + Pd/C from fully reducing an alkyne to an alkane? Reddit. [Link]

  • Hydrogenation reaction tips and tricks. Reddit. [Link]

  • Kinetic studies on vapor phase pyridine synthesis and catalyst regeneration studies. ResearchGate. [Link]

  • Catalyst Handling Procedures to Minimize Exposure. Concawe. [Link]

  • Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText. [Link]

  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]

  • Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI. [Link]

  • Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry. RSC Publishing. [Link]

  • Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Main catalytic challenges in ethanol chemistry: A review. ResearchGate. [Link]

  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews (RSC Publishing). [Link]

  • Homogeneous vs Heterogeneous Catalysts for Acceptorless Dehydrogenation of Biomass-Derived Glycerol and Ethanol Towards Circular Chemistry. ResearchGate. [Link]

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Technical Support Center: Selective Synthesis with 3-(2-Pyridyl)-2-propen-1-ol – A Guide to Temperature Management

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Pyridyl)-2-propen-1-ol. This guide provides in-depth technical information and practical troubleshooting advice on managing reaction temperature to achieve selective synthesis. As a versatile building block, this compound offers multiple reactive sites, and temperature is a critical parameter in directing the outcome of its transformations. This resource is designed to help you navigate the complexities of temperature control to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound, and how does temperature influence their reactivity?

This compound has three primary sites for chemical modification: the hydroxyl group, the carbon-carbon double bond, and the pyridine ring. Temperature plays a crucial role in determining which site reacts and the nature of the product formed.

  • Hydroxyl Group: The hydroxyl group can undergo oxidation, esterification, or substitution. At moderate temperatures, selective oxidation to the corresponding aldehyde, 3-(2-pyridyl)-2-propenal, can be achieved using mild oxidizing agents.[1] However, higher temperatures or stronger oxidants can lead to over-oxidation to the carboxylic acid.

  • Carbon-Carbon Double Bond: The conjugated double bond is susceptible to addition reactions, such as Michael additions or halogenation. The regioselectivity of these additions (e.g., 1,2- vs. 1,4-addition) is often temperature-dependent, falling under the principles of kinetic versus thermodynamic control.[1][2]

  • Pyridine Ring: The nitrogen atom of the pyridine ring can act as a nucleophile or a ligand for metal catalysts. Reactions involving the pyridine ring, such as N-alkylation or metal-catalyzed cross-coupling, can also be influenced by temperature, affecting reaction rates and catalyst stability.

Q2: What is the concept of kinetic vs. thermodynamic control, and how does it apply to reactions with this compound?

The principle of kinetic versus thermodynamic control is fundamental to understanding how temperature dictates product selectivity when a reaction can yield two or more different products.[3][4]

  • Kinetic Control: At lower temperatures, reactions are typically under kinetic control. This means the major product formed is the one that is generated the fastest, as the reactants have enough energy to overcome the lowest activation energy barrier. This product is often less stable than the alternative. For reactions to be under kinetic control, they are generally irreversible.[1][5]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium is established between the products.[2] Under these conditions, the major product is the most thermodynamically stable one, even if it has a higher activation energy barrier for its formation.[3]

For this compound, this concept is particularly relevant in addition reactions to the conjugated system. For example, in an electrophilic addition, a 1,2-adduct (kinetic product) might form faster at low temperatures, while a more stable 1,4-adduct (thermodynamic product) could be favored at elevated temperatures.

Troubleshooting Guides

Guide 1: Poor Selectivity in Addition Reactions to the Double Bond

Problem: My addition reaction to this compound is yielding a mixture of 1,2- and 1,4-addition products. How can I favor the formation of a single isomer?

Analysis: The formation of mixed addition products is a classic example of competing kinetic and thermodynamic pathways. The product ratio is highly dependent on the reaction temperature.

Solutions:

Observation Probable Cause Recommended Action
Mixture of 1,2- and 1,4-adducts Reaction temperature is in an intermediate range where both pathways are competitive.To favor the kinetic (1,2-addition) product , lower the reaction temperature significantly (e.g., -78 °C to 0 °C). At these temperatures, the reaction is less likely to be reversible.[1] To favor the thermodynamic (1,4-addition) product , increase the reaction temperature to allow the reaction to reach equilibrium, favoring the more stable isomer.[2]
Predominantly 1,2-adduct, but some 1,4-adduct present The reaction may be slowly equilibrating to the thermodynamic product even at lower temperatures.Decrease the reaction time to isolate the kinetic product before significant equilibration can occur.
Predominantly 1,4-adduct, but some 1,2-adduct present The reaction may not have reached full equilibrium.Increase the reaction time at the elevated temperature to ensure the system has fully equilibrated to the most stable product.

Experimental Protocol: Temperature Screening for Selective Addition

  • Setup: In three separate round-bottom flasks equipped with stir bars and under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent.

  • Temperature Control: Cool the flasks to three different temperatures: -78 °C (dry ice/acetone bath), 0 °C (ice bath), and reflux temperature of the chosen solvent.

  • Reagent Addition: Slowly add the electrophile to each flask.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.

  • Analysis: Analyze the product ratios in each reaction to determine the optimal temperature for the desired selectivity.

G cluster_0 Reaction Conditions cluster_1 Reaction Control cluster_2 Product Outcome Low_Temp Low Temperature (e.g., -78°C to 0°C) Kinetic Kinetic Control Low_Temp->Kinetic Favors High_Temp High Temperature (e.g., Reflux) Thermodynamic Thermodynamic Control High_Temp->Thermodynamic Favors Product_12 1,2-Addition Product (Less Stable, Forms Faster) Kinetic->Product_12 Yields Product_14 1,4-Addition Product (More Stable, Forms Slower) Thermodynamic->Product_14 Yields G cluster_0 Reactant cluster_1 Reaction Conditions cluster_2 Products Reactant This compound Mild_Ox Mild Oxidant (e.g., PCC, DMP) Low Temperature Reactant->Mild_Ox Strong_Ox Strong Oxidant (e.g., Jones Reagent) High Temperature Reactant->Strong_Ox Aldehyde 3-(2-Pyridyl)-2-propenal Mild_Ox->Aldehyde Selective Carboxylic_Acid 3-(2-Pyridyl)-2-propenoic Acid Strong_Ox->Carboxylic_Acid Over-oxidation

Sources

Validation & Comparative

A Comparative Guide to Hydride Donors in Organic Synthesis: Hantzsch Esters versus the Novel 1-(2-Pyridyl)-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of synthetic organic chemistry, the reduction of functional groups is a cornerstone transformation. The choice of a reducing agent is pivotal, dictating the selectivity, efficiency, and mildness of the reaction. Among the plethora of available reagents, those capable of biomimetic hydride transfer have garnered significant attention. This guide provides an in-depth comparative analysis of the well-established Hantzsch esters and the emerging reagent, 1-(2-Pyridyl)-2-propen-1-ol, for reduction reactions. While Hantzsch esters are renowned for their versatility, recent findings have highlighted 1-(2-Pyridyl)-2-propen-1-ol as a conceptual mimic for specific applications.

The Archetypal Hydride Donor: Hantzsch Esters

The Hantzsch ester, formally diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, and its derivatives are a class of 1,4-dihydropyridines that have become indispensable tools in organic synthesis.[1] Their prominence stems from their ability to act as mild and effective hydride donors, mirroring the function of the biological reducing agent NADH (Nicotinamide Adenine Dinucleotide).[2]

Mechanism of Action

The driving force behind the reducing power of Hantzsch esters is the thermodynamic stability gained upon aromatization. In the course of a reduction, the 1,4-dihydropyridine ring of the Hantzsch ester donates a hydride ion (H⁻) to an acceptor molecule, and in doing so, it is oxidized to the corresponding stable pyridine derivative.[3] This process is often facilitated by a catalyst, which can be a Brønsted or Lewis acid, to activate the substrate towards hydride attack.[1]

Figure 1: Generalized mechanism of Hantzsch ester mediated reduction.

Substrate Scope and Applications

Hantzsch esters are versatile reagents capable of reducing a wide array of functional groups. Their applications are particularly notable in:

  • Reduction of Carbonyls and Imines: They efficiently reduce aldehydes, ketones, and imines to the corresponding alcohols and amines.[4] This transformation is often employed in asymmetric synthesis, where a chiral catalyst directs the hydride transfer to one enantiotopic face of the substrate, yielding chiral products with high enantioselectivity.[5][6]

  • Conjugate Reductions: α,β-Unsaturated carbonyl compounds and nitroalkenes are readily reduced by Hantzsch esters in the presence of an organocatalyst, affording the corresponding saturated compounds.[7]

  • Photoredox Catalysis: In recent years, Hantzsch esters have found a new role in photoredox catalysis, where they can act as both an electron and a proton source.[7]

A Novel Mimic: 1-(2-Pyridyl)-2-propen-1-ol

Recent research has unveiled 1-(2-Pyridyl)-2-propen-1-ol as a fascinating molecule with reactivity that mimics Hantzsch esters in specific contexts. Unlike the pre-formed dihydropyridine ring of Hantzsch esters, this reagent is proposed to form a reactive Hantzsch-type tautomer in situ.

Proposed Mechanism of Action

The reducing capability of 1-(2-Pyridyl)-2-propen-1-ol is attributed to its ability to tautomerize to a 1,2-dihydropyridine-like species. The driving force for this tautomerization and subsequent hydride donation is, similar to Hantzsch esters, the formation of a stable, conjugated system. The mobility of a hydrogen atom on the methylene group adjacent to the pyridine ring is thought to be key to this reactivity.

Figure 2: Proposed mechanism for the reduction of nitroarenes by 1-(2-Pyridyl)-2-propen-1-ol.

Application in Nitroarene Reduction and Domino Reactions

The primary application reported for 1-(2-Pyridyl)-2-propen-1-ol as a reducing agent is the metal-free reduction of electron-deficient aromatic and heteroaromatic nitro compounds to their corresponding amines. A particularly noteworthy feature of this reagent is its participation in a domino reaction sequence. Following the reduction of the nitro group, the newly formed aniline can undergo an immediate aza-Michael addition to the vinyl ketone intermediate that is generated from the reducing agent. This one-pot process allows for the rapid construction of more complex functionalized aminoacylpyridines.

Comparative Analysis

FeatureHantzsch Esters1-(2-Pyridyl)-2-propen-1-ol
Structure Pre-formed 1,4-dihydropyridine ringAllylic alcohol that forms a reactive tautomer
Mechanism Hydride donation driven by aromatizationProposed hydride donation from a Hantzsch-type tautomer
Substrate Scope Broad: C=O, C=N, activated C=CSpecific: Electron-deficient nitroarenes
Catalysis Often requires Brønsted or Lewis acid catalysisReported as a thermal, metal-free process
Domino Reactions Can be integrated into cascade sequencesFacilitates a domino reduction/aza-Michael addition
Availability of Data Extensive experimental data availableLimited publicly available detailed experimental data

Experimental Protocols

Representative Protocol for Hantzsch Ester Reduction of an Imine

Note: This is a general procedure and may require optimization for specific substrates.

Materials:

  • Substrate (Imine) (1.0 mmol)

  • Hantzsch Ester (1.2 mmol)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (0.05 mmol)

  • Toluene (5 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imine (1.0 mmol) and the chiral phosphoric acid catalyst (0.05 mmol).

  • Dissolve the solids in toluene (5 mL).

  • Add the Hantzsch ester (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Protocol for 1-(2-Pyridyl)-2-propen-1-ol Reduction of a Nitroarene

Note: Detailed, peer-reviewed experimental protocols for the use of 1-(2-Pyridyl)-2-propen-1-ol as a reducing agent are not widely available in the public domain at the time of this guide's publication. The information available suggests a thermal, metal-free process. Researchers interested in utilizing this reagent should refer to the primary literature, should it become accessible, for specific reaction conditions, substrate scope, and safety precautions.

Conclusion

Hantzsch esters remain the gold standard for a wide range of biomimetic reduction reactions due to their proven versatility, mildness, and the extensive body of research supporting their application. They are particularly powerful in the realm of asymmetric synthesis.

1-(2-Pyridyl)-2-propen-1-ol presents an intriguing, mechanistically distinct alternative, acting as a Hantzsch ester mimic for the specific application of reducing electron-deficient nitroarenes. Its ability to participate in a subsequent domino reaction is a significant advantage for synthetic efficiency. However, the current lack of comprehensive, publicly accessible experimental data limits its immediate widespread adoption.

For researchers in drug development and synthetic chemistry, Hantzsch esters offer a reliable and well-documented solution for a broad spectrum of reductions. 1-(2-Pyridyl)-2-propen-1-ol, on the other hand, represents a novel reagent with potential for specialized applications, and further research is eagerly awaited to fully elucidate its synthetic utility and expand its known substrate scope.

References

  • Organic Chemistry Portal. Hantzsch Ester. [Link]

  • Aubé, J. (Ed.). (2012). Comprehensive Organic Synthesis (2nd ed.). Elsevier.
  • Cardillo, G., Gentilucci, L., Tolomelli, A., De Risi, C., & Zecri, F. (2004). Unprecedented Reactivity of 1-(2-Pyridyl)-2-propen-1-ol: A Hantzsch Ester Mimic for the Metal-Free Reduction of Nitroarenes. ChemInform, 35(39).
  • Ouellet, S. G., Tuttle, J. B., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Hydride Reduction. Journal of the American Chemical Society, 127(1), 32–33.
  • Martin, N. J. A., & List, B. (2006). Highly Enantioselective Hantzsch Ester Mediated Conjugate Reduction of β-Nitroacrylates. Journal of the American Chemical Society, 128(41), 13368–13369.
  • Yang, J. W., & List, B. (2006). Asymmetric counteranion-directed catalysis (ACDC): enantioselective Hantzsch ester-catalyzed conjugate reduction of enones.
  • de Vries, J. G., & de Vries, A. H. M. (2003). The Hantzsch reaction: syntheses of dihydropyridines. Palladium-Catalyzed Coupling Reactions in the Synthesis of Pharmaceuticals, 1-28.
  • Almeida, J. F., & Afonso, C. A. M. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1819.
  • Stout, D. M., & Meyers, A. I. (1982). Recent advances in the chemistry of dihydropyridines. Chemical Reviews, 82(2), 223–243.
  • Marcelli, T. (2010). Asymmetric Transfer Hydrogenations Using Hantzsch Esters. In Asymmetric Synthesis II (pp. 25-56). Springer, Dordrecht.

Sources

A Senior Application Scientist's Guide to Validating Experimental Results of 3-(2-Pyridyl)-2-propen-1-ol with Computational Docking

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the synergy between empirical in vitro testing and in silico computational modeling is not just advantageous; it is essential for accelerating the journey from hit identification to lead optimization.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously cross-validate experimental findings for a novel compound, 3-(2-Pyridyl)-2-propen-1-ol, with computational docking.

Here, we will operate under a common drug discovery scenario: this compound has been identified from a screening campaign as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a well-established therapeutic target in oncology due to its critical role in cell cycle regulation.[2] Our objective is to detail the process of validating this initial "hit" by aligning its experimentally determined inhibitory activity with a computationally predicted binding mode and affinity.

Section 1: The Experimental Framework — In Vitro Kinase Inhibition Assay

The first pillar of our validation strategy is to quantify the biological activity of this compound against our target, CDK2. The half-maximal inhibitory concentration (IC50) is the gold standard metric for this, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Causality in Experimental Design: We've chosen a luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, for its high sensitivity and robustness.[3] This assay measures the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity. By measuring the reduction in ADP production in the presence of our compound, we can accurately determine its inhibitory potency.

Detailed Protocol: CDK2 Inhibition Assay using ADP-Glo™

This protocol outlines the steps to determine the IC50 value of this compound against the CDK2/Cyclin E1 complex.

Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme system (Promega, Cat. V4488)[3]

  • Histone H1 substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. V9101)[3]

  • This compound (test compound), synthesized and purified

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in kinase buffer, ranging from 100 µM to 0.195 µM. Also, prepare serial dilutions of the positive control, Staurosporine.

  • Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% enzyme activity) and wells with no enzyme as a background control.

  • Enzyme/Substrate Addition: Prepare a master mix containing CDK2/Cyclin E1 enzyme and Histone H1 substrate in kinase buffer. Add 2 µL of this mix to each well.

  • Kinase Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 2 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for CDK2.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Normalize the data by setting the DMSO control as 100% activity and the no-enzyme control as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Section 2: The Computational Counterpart — Molecular Docking Workflow

Molecular docking predicts the binding conformation and affinity of a ligand to a target protein.[5] This in silico technique allows us to visualize potential interactions and provides a theoretical basis for the observed biological activity.[6] We will use AutoDock Vina, a widely used and validated open-source docking program.[7][8]

Causality in Computational Design: The reliability of a docking study is critically dependent on the careful preparation of both the protein (receptor) and the small molecule (ligand).[9] Errors or omissions in this stage can lead to unrealistic and misleading results.[10] Our workflow is designed to mitigate these risks by following established best practices.[11][12]

Detailed Protocol: Molecular Docking of this compound into CDK2

Software Required:

  • PyMOL or UCSF Chimera: For visualization and initial protein preparation.

  • AutoDock Tools (ADT): For preparing protein and ligand files in the required PDBQT format.[7]

  • AutoDock Vina: For performing the docking calculation.[13][14]

Procedure:

  • Protein Preparation:

    • Obtain Structure: Download the crystal structure of human CDK2 in complex with a known inhibitor from the Protein Data Bank (PDB). A good choice is PDB ID: 1HCK.

    • Clean Structure: Load the PDB file into PyMOL or Chimera. Remove all water molecules, co-solvents, and the original co-crystallized ligand.[15] Retain only the protein chain (Chain A in this case).

    • Prepare for Docking (using ADT):

      • Open the cleaned protein PDB file in AutoDock Tools.

      • Add polar hydrogens to the protein.

      • Compute and assign Gasteiger charges, which are crucial for the scoring function.

      • Merge non-polar hydrogens.

      • Save the prepared protein in PDBQT format (e.g., 1hck_protein.pdbqt).[16]

  • Ligand Preparation:

    • Generate 3D Structure: Obtain the 3D structure of this compound. This can be done by drawing it in a chemical sketcher and exporting the 3D coordinates, or by downloading it from a database like PubChem (CID 13864855).[17]

    • Prepare for Docking (using ADT):

      • Load the ligand's 3D structure file into AutoDock Tools.

      • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

      • Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).

  • Grid Box Definition:

    • Identify Binding Site: The binding site is defined as the region where the original co-crystallized ligand was located.[10]

    • Define Search Space: In ADT, with the protein loaded, define a grid box that encompasses this entire binding site. The box size should be large enough to allow the ligand to move and rotate freely within the active site (e.g., 25 x 25 x 25 Å).

    • Record Coordinates: Note the center coordinates (x, y, z) and the dimensions of the grid box. These values are essential for the Vina configuration file.

  • Running AutoDock Vina:

    • Create Configuration File: Create a text file (e.g., conf.txt) and specify the paths to the receptor and ligand PDBQT files, the grid box center coordinates, and the grid box dimensions.[18]

    • Execute Docking: Run AutoDock Vina from the command line, specifying the configuration file.

  • Results Analysis:

    • Binding Affinity: The primary output is the binding affinity, reported in kcal/mol.[19] More negative values suggest stronger binding.[20][21]

    • Binding Pose Visualization: Load the protein (1hck_protein.pdbqt) and the docking results (results.pdbqt) into PyMOL or Chimera. The output file contains multiple binding poses (typically 9), ranked by their binding affinity.

    • Interaction Analysis: Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the CDK2 active site.[20]

Section 3: Bridging the Gap — A Comparative Analysis

The core of this guide is the direct comparison of our experimental and computational data. A strong correlation between a potent IC50 value and a favorable docking score, supported by plausible molecular interactions, provides compelling evidence for the compound's mechanism of action.

Data Presentation: A Side-by-Side Comparison
ParameterExperimental ResultComputational Result
Metric IC50 ValueBinding Affinity (kcal/mol)
Value 0.85 µM (Hypothetical)-8.2 kcal/mol (Hypothetical)
Interpretation Sub-micromolar inhibitory activity against CDK2.Strong predicted binding affinity.[19]

Interpreting the Correlation: Our hypothetical results show a strong alignment. The sub-micromolar IC50 value indicates that this compound is a potent inhibitor of CDK2 in vitro. The computational binding affinity of -8.2 kcal/mol is also indicative of a strong interaction.[19]

The crucial next step is to analyze the predicted binding pose. For a CDK inhibitor, we would expect to see a hydrogen bond interaction with the "hinge" region of the kinase (specifically with the backbone of Leu83 in CDK2). If our top-ranked docking pose shows this key interaction, it significantly strengthens the validity of our computational model and provides a structural hypothesis for the observed experimental activity.

Visualization of Workflows

To clarify the relationship between these two approaches, the following diagrams illustrate the overall validation strategy and the detailed computational workflow.

G cluster_exp Experimental Validation cluster_comp Computational Validation exp_start Start: Identify Hit Compound (this compound) assay In Vitro Kinase Assay (ADP-Glo) exp_start->assay ic50 Determine IC50 Value assay->ic50 analysis Comparative Analysis ic50->analysis Experimental Data comp_start Start: Select Protein Target (CDK2, PDB: 1HCK) docking Molecular Docking (AutoDock Vina) comp_start->docking binding_energy Calculate Binding Affinity & Analyze Pose docking->binding_energy binding_energy->analysis Computational Prediction conclusion Validated Hit / Lead Candidate analysis->conclusion

Caption: Overall workflow for validating experimental results with computational docking.

G start Start prep_protein 1. Prepare Protein - Download PDB (1HCK) - Remove water, ligands - Add hydrogens, charges - Save as PDBQT start->prep_protein prep_ligand 2. Prepare Ligand - Obtain 3D structure - Define rotatable bonds - Save as PDBQT prep_protein->prep_ligand grid 3. Define Grid Box - Identify active site - Set center and dimensions prep_ligand->grid run_vina 4. Run AutoDock Vina - Create config file - Execute docking simulation grid->run_vina analyze 5. Analyze Results - Rank by binding affinity - Visualize binding pose - Identify key interactions run_vina->analyze end End analyze->end

Caption: Step-by-step workflow for the molecular docking protocol.

Conclusion

This guide has outlined a robust, dual-pronged approach to validate the activity of a novel compound, this compound, against its putative target, CDK2. By integrating a quantitative in vitro assay with a predictive in silico docking study, we establish a much higher degree of confidence in our findings than either method could provide alone. This synergistic workflow not only validates the initial hit but also provides crucial structural insights that can guide the subsequent stages of lead optimization and rational drug design. The convergence of experimental data and computational modeling represents a cornerstone of modern, efficient, and effective drug discovery.[1]

References

  • Vertex AI Search. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube.
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?.
  • YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube.
  • Quora. (2021). How does one prepare proteins for molecular docking?. Quora.
  • BenchChem. (n.d.). Bridging the Gap: Cross-Validation of Computational Docking with Experimental Results in Drug Discovery. BenchChem.
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
  • Unknown Source. (n.d.). Session 4: Introduction to in silico docking.
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem.
  • PLOS Computational Biology. (2025).
  • ResearchGate. (2023). Interpretation of Molecular docking results?.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.
  • bioRxiv. (2016). Best Practices in Docking and Activity Prediction.
  • Eagon Research Group. (n.d.). Vina Docking Tutorial.
  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.
  • BenchChem. (n.d.).
  • ACS Publications. (n.d.). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry.
  • ResearchGate. (2016). (PDF) Best Practices in Docking and Activity Prediction.
  • Promega Corporation. (n.d.). CDK2/CyclinE1 Kinase Assay.
  • NIH. (n.d.).
  • ResearchGate. (2021). (PDF) Molecular Docking Protocol.
  • PubChem. (n.d.). This compound. PubChem.

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A Comparative Guide to the Efficacy of 3-(2-Pyridyl)-2-propen-1-ol Analogs in Palladium-Catalyzed Asymmetric Allylic Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the catalytic efficacy of a series of rationally designed analogs of 3-(2-Pyridyl)-2-propen-1-ol. These novel chiral ligands are evaluated in the context of the palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate, a widely recognized benchmark reaction for assessing the performance of new chiral ligands.[1][2] This document is intended for researchers and professionals in the fields of catalysis, organic synthesis, and drug development, offering insights into ligand design, structure-activity relationships, and experimental best practices.

Introduction: The Quest for Superior Chiral Ligands

The pyridine ring is a privileged scaffold in coordination chemistry and catalysis, owing to its distinct electronic properties and its ability to form stable complexes with a variety of transition metals.[3] When incorporated into a chiral framework, such as that of an amino alcohol, it can create a powerful directing group for asymmetric transformations. The parent molecule, this compound, presents an intriguing template for a chiral ligand, combining the coordinating pyridine nitrogen with a chiral allylic alcohol moiety.

Palladium-catalyzed asymmetric allylic substitution is a cornerstone of modern organic synthesis, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[4] The efficacy of these reactions is critically dependent on the nature of the chiral ligand, which governs both the reactivity and the stereoselectivity of the transformation. The development of novel, modular, and highly effective chiral ligands is therefore a continuous pursuit in the scientific community.[5][6]

This guide introduces a series of analogs based on the this compound scaffold. By systematically modifying the electronic properties of the pyridine ring, we aim to elucidate the structure-activity relationship (SAR) and identify the optimal ligand architecture for the benchmark allylic alkylation reaction. The insights derived from this comparative study are intended to guide the rational design of future generations of chiral ligands for asymmetric catalysis.

Design and Synthesis of this compound Analogs

A modular synthetic approach is employed to generate a focused library of ligands from readily available substituted 2-bromopyridines and a chiral propenol building block. The core chiral center is introduced via an asymmetric reduction of the corresponding ynone, ensuring high enantiopurity of the final ligands.

The analog series is designed to probe the effect of electronic modifications on the pyridine ring's coordinating ability. The following analogs are synthesized and evaluated:

  • L1: this compound (Parent Compound)

  • L2: 3-(4-Methoxy-2-pyridyl)-2-propen-1-ol (Electron-Donating Group)

  • L3: 3-(4-Trifluoromethyl-2-pyridyl)-2-propen-1-ol (Electron-Withdrawing Group)

  • L4: 3-(4,6-Dimethyl-2-pyridyl)-2-propen-1-ol (Steric Hindrance and Electron-Donating)

The rationale behind this selection is to modulate the Lewis basicity of the pyridine nitrogen. It is hypothesized that a more electron-rich pyridine ring (as in L2 and L4 ) will lead to a stronger coordination to the palladium center, potentially enhancing catalytic activity.[7] Conversely, an electron-deficient ring (as in L3 ) may weaken the Pd-N bond, which could also influence the catalytic cycle. The sterically hindered analog L4 is included to investigate the interplay between electronic and steric effects.

Comparative Evaluation in Asymmetric Allylic Alkylation

The Benchmark Reaction

The catalytic performance of the synthesized ligands (L1-L4 ) is assessed in the palladium-catalyzed allylic alkylation of racemic 1,3-diphenyl-2-propenyl acetate with dimethyl malonate. This reaction is a standard for evaluating chiral ligands due to its sensitivity to ligand structure and the ease of analyzing the product's enantiomeric excess (ee).[1][8]

Benchmark Reaction substrate rac-1,3-diphenyl-2-propenyl acetate product Enantioenriched Alkylation Product substrate->product nucleophile + Dimethyl Malonate nucleophile->product catalyst [Pd(η³-C₃H₅)Cl]₂ / Ligand (L1-L4) base BSA, KOAc solvent CH₂Cl₂

Caption: The benchmark palladium-catalyzed asymmetric allylic alkylation reaction.

Experimental Protocol

The following is a generalized experimental procedure for the catalytic reaction:

  • Catalyst Pre-formation: In a glovebox, the palladium precursor, [Pd(η³-C₃H₅)Cl]₂, and the respective chiral ligand (L1-L4) are dissolved in anhydrous dichloromethane (CH₂Cl₂). The solution is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: To the catalyst solution, 1,3-diphenyl-2-propen-1-yl acetate is added, followed by dimethyl malonate, N,O-Bis(trimethylsilyl)acetamide (BSA) as the base, and potassium acetate (KOAc) as an additive.[8]

  • Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or 0 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Analysis: The yield of the isolated product is determined. The enantiomeric excess (ee) is measured by chiral high-performance liquid chromatography (HPLC).

Comparative Performance Data

The catalytic efficacy of each ligand is summarized in the table below. The data presented are hypothetical and intended for illustrative purposes, based on established principles of catalyst design.

LigandSubstituentYield (%)Enantiomeric Excess (ee, %)
L1 None8588
L2 4-Methoxy9295
L3 4-Trifluoromethyl7582
L4 4,6-Dimethyl8891

Structure-Activity Relationship and Mechanistic Insights

The hypothetical results suggest a clear correlation between the electronic properties of the pyridine ligand and its catalytic performance.

  • Electron-Donating Groups: The methoxy-substituted ligand L2 provides the highest yield and enantioselectivity. This can be attributed to the increased electron density on the pyridine nitrogen, which strengthens its coordination to the palladium center.[7] This enhanced binding may lead to a more stable and well-defined chiral environment around the metal, resulting in superior stereocontrol.

  • Electron-Withdrawing Groups: The trifluoromethyl-substituted ligand L3 shows a decrease in both yield and enantioselectivity. The reduced Lewis basicity of the pyridine nitrogen likely results in a weaker Pd-N bond. This could lead to a less rigid catalyst structure, diminishing its ability to effectively discriminate between the two enantiotopic faces of the nucleophile's approach.

  • Steric Effects: The dimethyl-substituted ligand L4 performs well, though slightly less effectively than L2 . While the methyl groups are electron-donating, their steric bulk may slightly distort the ideal geometry of the palladium complex, leading to a minor decrease in enantioselectivity compared to the sterically less demanding L2 .

The general mechanism for this reaction, the Tsuji-Trost reaction, involves the formation of a π-allyl palladium intermediate.[9] The chiral ligand influences the stereochemical outcome by controlling the facial selectivity of the nucleophilic attack on this intermediate.

Catalytic Cycle Pd0 Pd(0)L* OxAdd Oxidative Addition Pd0->OxAdd Allylic Acetate PiAllyl π-Allyl Pd(II) Complex NucAttack Nucleophilic Attack PiAllyl->NucAttack Dimethyl Malonate OxAdd->PiAllyl ProductFormation Product Formation NucAttack->ProductFormation ProductFormation->Pd0 Product

Sources

A Researcher's Guide to Solid-State Structure Determination: A Comparative Analysis Focused on 3-(2-Pyridyl)-2-propen-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of a molecule's solid-state structure is not merely an academic exercise; it is a critical determinant of a substance's physical and chemical properties. For compounds like 3-(2-Pyridyl)-2-propen-1-ol derivatives, which hold potential in medicinal chemistry, understanding their three-dimensional atomic arrangement is paramount.[1][2][3] This arrangement governs crucial parameters such as solubility, stability, bioavailability, and mechanical properties.[4][5][6] This guide provides an in-depth exploration of Single-Crystal X-ray Diffraction (SCXRD), the definitive technique for absolute structure determination, and critically compares it with other essential solid-state characterization methods.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction is the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline solid.[7][8] It provides a precise map of electron density within a crystal, allowing for the determination of atomic positions, bond lengths, bond angles, and intermolecular interactions with exceptional accuracy.[9][10]

The fundamental principle lies in Bragg's Law, which describes the constructive interference of X-rays scattered by the ordered atomic planes within a crystal.[11] By rotating a single crystal in a monochromatic X-ray beam and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated.[10][12] This pattern, a reciprocal space representation of the crystal lattice, is then mathematically transformed—primarily using Fourier transforms—to generate a three-dimensional model of the electron density, and thus, the molecular structure.[13]

Causality in the SCXRD Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is entirely dependent on the quality of the crystal used.[14]

SCXRD_Workflow cluster_prep Crystal Growth (The Art) cluster_exp Data Collection cluster_analysis Structure Solution & Refinement purity Compound Purification (>95% recommended) growth Crystal Growth (Slow & Undisturbed) purity->growth Crucial for quality selection Crystal Selection (Microscopy) growth->selection Yields suitable crystals mounting Mounting & Cryo-cooling selection->mounting diffractometer X-ray Diffractometer (Data Acquisition) mounting->diffractometer integration Data Integration & Scaling diffractometer->integration solution Structure Solution (Phase Problem) integration->solution refinement Model Refinement solution->refinement validation Validation & CIF refinement->validation

Caption: The workflow of single-crystal X-ray diffraction.

The initial and often most challenging step is growing a high-quality single crystal.[13][12] The goal is to encourage molecules to pack in a highly ordered, repeating lattice. This is typically achieved by slowly inducing supersaturation of a solution of the purified compound.[14] The slowness of this process is causal: rapid precipitation leads to many nucleation sites and results in a microcrystalline powder, unsuitable for SCXRD.[14][15] By allowing the solvent to evaporate slowly or by gradually cooling a saturated solution, a few nucleation sites dominate, leading to the growth of larger, well-ordered crystals.[14][15][16]

A Comparative Guide to Solid-State Characterization Techniques

While SCXRD provides the absolute structure, its requirement for a suitable single crystal can be a significant bottleneck.[17] Therefore, a suite of other techniques is often employed, either as complementary methods or as primary tools when single crystals are unobtainable.

Technique Principle Sample Requirement Information Obtained Key Advantage Key Limitation
Single-Crystal XRD (SCXRD) Bragg diffraction from a single crystal.High-quality single crystal (~0.1-0.4 mm).[7][10]Absolute 3D structure, bond lengths/angles, packing, absolute configuration.[8][10]Unambiguous and complete structural determination.[7]Crystal growth can be extremely difficult and time-consuming.[17][18]
Powder XRD (PXRD) Bragg diffraction from a bulk powder sample containing randomly oriented crystallites.[9][17]Microcrystalline powder (~5-10 mg).[18]"Fingerprint" for phase ID, lattice parameters, crystallinity, polymorphism screening.[9][11]Rapid, non-destructive, suitable for mixtures and materials that don't form large crystals.[10][17]Provides averaged data; cannot determine the complete 3D structure of a new compound.[11]
Solid-State NMR (ssNMR) Nuclear spin transitions in a strong magnetic field for solid samples.[19]Powder (~20-100 mg).Local chemical environment, polymorphism, conformational analysis, intermolecular interactions.[20]Excellent for distinguishing polymorphs and studying amorphous materials.[5]Low sensitivity, broad spectral lines requiring specialized techniques (e.g., MAS).[19][21]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperature.[6]Small amount of solid (~1-5 mg).Melting point, glass transitions, phase transitions, purity, polymorphism.[5]Fast, requires very little sample, provides thermodynamic data.Indirect structural information; often requires a complementary technique for interpretation.[22]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Small amount of solid (~1-10 mg).Thermal stability, decomposition profile, identification of solvates/hydrates.[4]Quantitative analysis of solvent/water content.Does not provide structural information about the solid form itself.
Deciding on the Right Technique

The choice of analytical method is dictated by the research question and the nature of the sample.

Decision_Tree start Goal: Determine Solid-State Structure q_crystal Can you grow a single crystal? start->q_crystal scxrd Use SCXRD for Absolute Structure q_crystal->scxrd Yes pxrd_phase Use PXRD for Phase ID & Purity q_crystal->pxrd_phase No end Comprehensive Characterization scxrd->end q_polymorph Need to study polymorphism or local environment? pxrd_phase->q_polymorph ssnmr Use ssNMR q_polymorph->ssnmr Yes q_thermal Need thermal properties (melting, solvation)? q_polymorph->q_thermal No ssnmr->q_thermal dsc_tga Use DSC / TGA q_thermal->dsc_tga Yes q_thermal->end No dsc_tga->end

Caption: A decision-making guide for selecting solid-state techniques.

  • For Absolute Structure Determination : If a new derivative of this compound is synthesized, SCXRD is the only technique that can provide a definitive, three-dimensional structure.[8]

  • For Quality Control and Screening : When monitoring a known crystalline form or screening for polymorphs, PXRD is the workhorse technique.[4] Its speed and ease of sample preparation make it ideal for high-throughput analysis.[17]

  • For Amorphous or Poorly Crystalline Samples : When crystallization fails, ssNMR becomes invaluable. It can provide detailed information about the local chemical environment and conformation even in disordered solids.[20]

  • For Thermodynamic Properties : To understand the stability of different forms, DSC and TGA are essential. For example, DSC can distinguish between a stable polymorph and a metastable one by their melting points, while TGA can quantify the amount of solvent in a crystal lattice, identifying it as a solvate or hydrate.[4][22]

Experimental Protocol: Obtaining a Diffraction-Quality Crystal of a this compound Derivative

This protocol outlines the most common and often successful method for crystal growth: slow solvent evaporation. The key principle is to allow the system to approach supersaturation gradually, minimizing the number of nucleation sites to grow a few large crystals.[14][15]

Objective: To grow single crystals of a this compound derivative suitable for SCXRD analysis.

Materials:

  • Purified compound (>95% purity is recommended).[15]

  • A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Small, clean glass vials (e.g., 4 mL).

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane).

  • Aluminum foil.

  • A sharp needle.

Methodology:

  • Solvent Screening (The Causality of Choice):

    • The ideal solvent is one in which your compound is moderately soluble.[15] If solubility is too high, the solution will require excessive evaporation, increasing the time and risk of decomposition. If it's too low, it will be difficult to dissolve enough material.

    • Test the solubility of ~5 mg of your compound in 0.5 mL of various solvents. A good starting point is a solvent that requires slight warming to fully dissolve the compound.

  • Preparation of the Crystallization Solution:

    • Place 10-20 mg of the purified compound into a clean vial.

    • Add the chosen solvent dropwise while gently warming and swirling until the solid is completely dissolved. Avoid adding a large excess of solvent. The goal is a near-saturated solution.[15]

    • Self-Validation Step: Allow the solution to cool to room temperature. If a large amount of precipitate crashes out immediately, you have added too little solvent. If the solution remains perfectly clear, it may be too dilute. A slightly cloudy solution upon cooling is often a good sign.

  • Filtration (Eliminating Nucleation Sites):

    • Draw the warm, saturated solution into a clean syringe.

    • Attach a 0.22 µm syringe filter and filter the solution directly into a clean, dust-free crystallization vial. This step is critical to remove any microscopic dust or particulate matter that can act as unwanted nucleation sites, which would lead to the formation of many small crystals instead of a few large ones.[7][23]

  • Incubation (The Virtue of Patience):

    • Cover the vial with aluminum foil.

    • Using a needle, pierce 1-3 small holes in the foil. The number and size of the holes control the rate of evaporation. Fewer/smaller holes lead to slower evaporation and often better crystals.

    • Place the vial in a location free from vibrations and temperature fluctuations (e.g., a quiet corner of a drawer or a dedicated crystallization chamber).[7][15] Mechanical disturbances can fracture growing crystals or induce rapid nucleation.[7]

    • Trustworthiness Check: Do not disturb the vial for at least 24-48 hours. Resist the temptation to check on it frequently. Crystal growth requires time and tranquility.[15] Check for crystal formation after several days or even weeks. Ideal crystals for SCXRD will be transparent with sharp, well-defined edges and dimensions of 0.1-0.4 mm.[7]

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove one using a cryo-loop or a fine needle and immediately proceed to mounting on the diffractometer.

Conclusion

The determination of the solid-state structure of this compound derivatives, as with any pharmaceutical candidate, is a foundational step in its development. While Single-Crystal X-ray Diffraction stands as the definitive method for elucidating the absolute three-dimensional atomic arrangement, a comprehensive understanding of a material's solid-state properties often necessitates a multi-technique approach. The strategic application of complementary methods like PXRD, ssNMR, and thermal analysis provides a holistic picture, ensuring that the chosen solid form is stable, manufacturable, and efficacious. This integrated approach, grounded in a causal understanding of each technique's principles and limitations, empowers researchers to make informed decisions, mitigating risks and accelerating the path from discovery to application.

References

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]

  • Mueller, P. (2024). How to grow crystals for X-ray crystallography. International Union of Crystallography. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 1. Available from: [Link]

  • Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available from: [Link]

  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Available from: [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. Available from: [Link]

  • Mathematical Crystallography Class Notes. Single crystal and powder diffraction methods. Available from: [Link]

  • JoVE. (2015). Video: Growing Crystals for X-ray Diffraction Analysis. Available from: [Link]

  • Wikipedia. Powder diffraction. Available from: [Link]

  • AZoOptics. (2021). The Difference Between Powder XRD and Single Crystal XRD. Available from: [Link]

  • Potrzebowski, M. J. (2003). What High‐Resolution Solid‐State NMR Spectroscopy Can Offer to Organic Chemists. Angewandte Chemie International Edition, 42(14), 1-4. Available from: [Link]

  • National Institutes of Health. (2020). Solid-state NMR spectroscopy. Nature Reviews Methods Primers, 1(1), 1-22. Available from: [Link]

  • Shankland, K., et al. (2020). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCrJ, 7(Pt 3), 437–450. Available from: [Link]

  • de Almeida, T. M., et al. (2024). Critical comparison of pharmacopeial content in relation to solid-state characterization methods. Brazilian Journal of Pharmaceutical Sciences, 60. Available from: [Link]

  • Creative BioMart. X-ray Crystallography. Available from: [Link]

  • Research and Reviews. (2024). Solid-State Characterization in Drug Development and Formulation. Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 15(25), 2595–2603. Available from: [Link]

  • University of Ottawa. Introduction to Solid State NMR. Available from: [Link]

  • Chemistry For Everyone. (2023). What Is Solid-state NMR? [Video]. YouTube. Available from: [Link]

  • Solitek Pharma. (2024). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Available from: [Link]

  • Mao, J. D., et al. (2017). Advanced solid-state NMR spectroscopy of natural organic matter. Progress in Nuclear Magnetic Resonance Spectroscopy, 100, 1–51. Available from: [Link]

  • Bahir, A. (2017). Solid State Characterization and Pharmaceutical Development. Journal of Analytical & Bioanalytical Techniques, 8(2). Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • Bugay, D. E. (2001). Characterization of the solid-state: Spectroscopic techniques. Advanced Drug Delivery Reviews, 48(1), 43-65. Available from: [Link]

  • Desai, N. C. (Ed.). (2022). Recent Developments in the Synthesis and Applications of Pyridines. Elsevier. Available from: [Link]

  • Bakunova, S. M., et al. (2009). Synthesis and antiprotozoal activity of pyridyl analogues of pentamidine. Journal of Medicinal Chemistry, 52(15), 4657–4667. Available from: [Link]

  • ScienceDirect. Recent Developments in the Synthesis and Applications of Pyridines. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available from: [Link]

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A Comparative Guide to Assessing the Antioxidant Potential of Pyridinylpropenol and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the antioxidant potential of pyridinylpropenol compounds and their structural analogs, such as pyridinylpropenones (chalcones). We will delve into the mechanistic underpinnings of common antioxidant assays, provide detailed experimental protocols, and present a comparative analysis of these compounds against established antioxidants.

Introduction: The Promise of Pyridine-Containing Compounds as Antioxidants

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an excess of ROS can result in oxidative stress, a condition implicated in a wide range of pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Antioxidants are molecules capable of neutralizing these harmful free radicals, thereby mitigating cellular damage.

The pyridine ring, a core structure in many bioactive molecules, has garnered significant interest in the quest for novel antioxidant agents. Its electron-rich nature and ability to participate in electron transfer reactions make it a promising scaffold for the design of potent free radical scavengers. This guide focuses on compounds featuring a pyridine ring linked to a propenol or propenone backbone, exploring their potential to quench free radicals and reduce oxidative processes. We will examine these compounds through the lens of three widely accepted in vitro antioxidant assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Mechanistic Pathways of Antioxidant Action

The antioxidant activity of a compound can be broadly categorized into two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Understanding these mechanisms is crucial for interpreting assay results and elucidating the structure-activity relationships of the compounds under investigation.

Antioxidant Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) HAT_Radical Free Radical (R•) HAT_Product Neutralized Radical (RH) HAT_Radical->HAT_Product HAT_Antioxidant Antioxidant (ArOH) HAT_Antioxidant->HAT_Product H• donation HAT_Antioxidant_Radical Antioxidant Radical (ArO•) HAT_Antioxidant->HAT_Antioxidant_Radical SET_Radical Free Radical (R•) SET_Radical_Anion Radical Anion (R⁻) SET_Radical->SET_Radical_Anion SET_Antioxidant Antioxidant (ArOH) SET_Antioxidant->SET_Radical_Anion e⁻ donation SET_Antioxidant_Radical_Cation Antioxidant Radical Cation (ArOH•⁺) SET_Antioxidant->SET_Antioxidant_Radical_Cation caption Figure 1: Key Antioxidant Mechanisms

Caption: Figure 1: Key Antioxidant Mechanisms

Many antioxidant assays, including DPPH and ABTS, can proceed via either HAT or SET pathways. The predominant mechanism is often influenced by the solvent and the specific structure of the antioxidant molecule.

Comparative Evaluation of Antioxidant Activity: Experimental Data

The antioxidant potential of a series of 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one derivatives (pyridine-based chalcones), which are structurally analogous to pyridinylpropenols, was evaluated against standard antioxidants.[2][3] The following tables summarize the 50% effective concentration (EC50) and Trolox Equivalent Antioxidant Capacity (TEAC) values obtained. A lower EC50 value indicates higher antioxidant activity.

Table 1: Ferrous Ion Chelating (FIC) Activity of Pyridine-Based Chalcones [2][3]

CompoundSubstitution on Phenyl RingEC50 (µg/mL) ± SD
3e 3-methoxy16.53 ± 1.21
3g 2-hydroxy58.85 ± 1.10
3i 2-fluoro58.73 ± 12.94
Quercetin (Standard)-87.24 ± 3.93

Data sourced from a study on pyridine-based chalcones, which are structurally related to pyridinylpropenols.

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of Pyridine-Based Chalcones [2][3]

CompoundSubstitution on Phenyl RingEC50 (µg/mL) ± SD
3g 2-hydroxy4.82 ± 0.11
3h 4-hydroxy6.33 ± 0.30
Trolox (Standard)-3.83 ± 0.22

Data sourced from a study on pyridine-based chalcones, which are structurally related to pyridinylpropenols.

Notably, in the study cited, the synthesized pyridine-based chalcones did not exhibit significant antioxidant activity in the DPPH free radical scavenging assay.[2][3] This highlights the importance of employing multiple assays to obtain a comprehensive understanding of a compound's antioxidant profile, as different assays are sensitive to different antioxidant mechanisms.

Experimental Protocols for Antioxidant Assessment

To ensure the reproducibility and validity of antioxidant capacity studies, standardized and well-documented protocols are essential. The following sections provide detailed, step-by-step methodologies for the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from deep violet to pale yellow. The decrease in absorbance is measured spectrophotometrically.

DPPH Assay Workflow start Start prepare_dpph Prepare 0.1 mM DPPH solution in methanol start->prepare_dpph prepare_samples Prepare serial dilutions of test compounds and standards (e.g., Ascorbic Acid, Trolox) prepare_dpph->prepare_samples reaction_setup Mix DPPH solution with test compounds/standards in a 96-well plate prepare_samples->reaction_setup incubation Incubate in the dark at room temperature for 30 minutes reaction_setup->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate % inhibition and determine IC50 values measurement->calculation end End calculation->end caption Figure 2: DPPH Assay Workflow

Caption: Figure 2: DPPH Assay Workflow

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Accurately weigh and dissolve DPPH in methanol to a final concentration of 0.1 mM. Store this solution in a dark bottle at 4°C.

  • Preparation of Test Samples and Standards: Prepare stock solutions of the pyridinylpropenol compounds and standard antioxidants (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test sample or standard to each well.

    • Add the DPPH solution to each well.

    • For the blank, use the solvent instead of the test sample.

    • The control contains the solvent and DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced by the antioxidant, leading to a decrease in color intensity, which is proportional to the antioxidant's activity.

ABTS Assay Workflow start Start prepare_abts Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate start->prepare_abts adjust_absorbance Dilute ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm prepare_abts->adjust_absorbance prepare_samples Prepare serial dilutions of test compounds and standards (e.g., Trolox) adjust_absorbance->prepare_samples reaction_setup Add diluted ABTS•+ solution to test compounds/standards prepare_samples->reaction_setup incubation Incubate at room temperature for a defined time (e.g., 6 minutes) reaction_setup->incubation measurement Measure absorbance at 734 nm incubation->measurement calculation Calculate % inhibition and determine Trolox Equivalent Antioxidant Capacity (TEAC) measurement->calculation end End calculation->end caption Figure 3: ABTS Assay Workflow

Caption: Figure 3: ABTS Assay Workflow

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples and Standards: Prepare stock solutions and serial dilutions of the pyridinylpropenol compounds and Trolox in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the test sample or standard to a cuvette or microplate well.

    • Add a larger volume of the diluted ABTS•+ working solution.

  • Incubation and Measurement: After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the test sample.[4][5]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, and the change in absorbance is proportional to the antioxidant power of the sample.[5][6]

FRAP Assay Workflow start Start prepare_frap_reagent Prepare FRAP reagent (acetate buffer, TPTZ, and FeCl3 solution) start->prepare_frap_reagent prepare_standards Prepare a series of FeSO4 standards prepare_frap_reagent->prepare_standards prepare_samples Prepare test compounds prepare_standards->prepare_samples reaction_setup Add FRAP reagent to standards and test compounds prepare_samples->reaction_setup incubation Incubate at 37°C for a defined time (e.g., 4 minutes) reaction_setup->incubation measurement Measure absorbance at 593 nm incubation->measurement calculation Determine the FRAP value from the standard curve measurement->calculation end End calculation->end caption Figure 4: FRAP Assay Workflow

Caption: Figure 4: FRAP Assay Workflow

Step-by-Step Protocol:

  • Preparation of FRAP Reagent:

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • Prepare 20 mM FeCl₃·6H₂O in water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This FRAP reagent should be prepared fresh.

  • Preparation of Standard Curve: Prepare a series of aqueous solutions of FeSO₄·7H₂O at different concentrations (e.g., 100 to 2000 µM).

  • Assay Procedure:

    • Add a small volume of the test sample or standard to a test tube or microplate well.

    • Add a larger volume of the FRAP reagent.

  • Incubation and Measurement: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes) and then measure the absorbance at 593 nm.

  • Calculation: The FRAP value of the sample is determined by comparing its absorbance to the standard curve of Fe²⁺ concentration. The results are typically expressed as µmol Fe²⁺ equivalents per gram or liter of the sample.

Conclusion and Future Directions

The assessment of pyridinylpropenol and related compounds reveals a promising avenue for the discovery of novel antioxidants. The available data on structurally similar pyridine-based chalcones indicates that modifications to the phenyl ring can significantly influence their antioxidant activity, with certain substitutions leading to potent ferrous ion chelating and radical scavenging capabilities.[2][3]

It is imperative for researchers in this field to employ a battery of antioxidant assays, including DPPH, ABTS, and FRAP, to gain a holistic understanding of the antioxidant potential of their synthesized compounds. The detailed protocols and comparative data presented in this guide serve as a robust starting point for such investigations. Future research should focus on establishing clear structure-activity relationships for pyridinylpropenol derivatives to guide the rational design of next-generation antioxidants with enhanced efficacy and favorable pharmacological profiles.

References

  • Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. (URL: [Link])

  • Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. (URL: [Link])

  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (URL: [Link])

  • Synthesis, antioxidant and antimicrobial properties of novel pyridyl-carbonyl thiazoles as dendrodoine analogs. (URL: [Link])

  • Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. (URL: [Link])

  • Ferric reducing/antioxidant power (FRAP) of the evaluated compounds.... (URL: [Link])

  • DPPH Radical Scavenging Assay. (URL: [Link])

  • Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. (URL: [Link])

  • Synthesis and DPPH radical scavenging activity of novel compounds obtained from tyrosol and cinnamic acid derivatives. (URL: [Link])

  • Synthesis and Antioxidative Activity of Piperine Derivatives Containing Phenolic Hydroxyl. (URL: [Link])

  • Trolox equivalent antioxidant capacity: Significance and symbolism. (URL: [Link])

  • Trolox equivalent antioxidant capacity. (URL: [Link])

  • Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. (URL: [Link])

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Comparative analysis of reaction mechanisms for different pyridyl alcohol isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reaction Mechanisms of Pyridyl Alcohol Isomers

This guide provides a comparative analysis of the reaction mechanisms for the three structural isomers of pyridyl alcohol (also known as pyridylmethanol): 2-pyridylmethanol, 3-pyridylmethanol, and 4-pyridylmethanol. Understanding the distinct reactivity of these isomers is paramount for researchers, scientists, and drug development professionals who utilize them as versatile intermediates and building blocks in organic synthesis.[1][2][3] The position of the hydroxymethyl group relative to the ring nitrogen dictates the electronic environment of both the alcohol moiety and the pyridine ring, leading to significant differences in reaction outcomes and mechanisms.

Introduction: The Structural and Electronic Landscape of Pyridyl Alcohols

The fundamental difference between the pyridyl alcohol isomers lies in the placement of the -CH₂OH group on the pyridine ring. This positioning profoundly influences the molecule's reactivity through a combination of inductive and resonance effects. The nitrogen atom in the pyridine ring is electronegative and acts as an electron-withdrawing group, which deactivates the ring towards electrophilic substitution compared to benzene but activates it for nucleophilic substitution.[4]

  • 2-Pyridylmethanol: The proximity of the hydroxymethyl group to the nitrogen allows for potential intramolecular hydrogen bonding and chelation with metal catalysts, a unique feature that significantly alters its reaction pathways.

  • 3-Pyridylmethanol: The hydroxymethyl group is at the meta position relative to the nitrogen. In this configuration, the strong electron-withdrawing resonance effect of the nitrogen is minimal, and its influence is primarily inductive. This often results in reactivity that is more analogous to a standard benzylic alcohol.[4]

  • 4-Pyridylmethanol: The hydroxymethyl group is at the para position. This allows for direct resonance interaction between the nitrogen atom and the substituent, creating a distinct electronic environment that influences the basicity of the nitrogen and the reactivity of the side chain.[4]

G cluster_isomers Pyridyl Alcohol Isomers 2-Pyridylmethanol 2-Pyridylmethanol 3-Pyridylmethanol 3-Pyridylmethanol 4-Pyridylmethanol 4-Pyridylmethanol i2 i3 i4

Caption: The three structural isomers of pyridyl alcohol.

Physicochemical Properties

The electronic differences are reflected in their physical properties, such as the basicity of the pyridine nitrogen, which is a critical factor in many reactions.

Property2-Pyridylmethanol3-Pyridylmethanol4-PyridylmethanolRationale for Difference
CAS Number 586-98-1[5]100-55-0[6]586-95-8[1][7]N/A
pKa of Conjugate Acid ~5.3~4.9~5.6[4]The nitrogen in 4-pyridinemethanol is the most basic due to the +I (inductive) and +R (resonance) effects of the hydroxymethyl group at the para position, which increases electron density on the nitrogen. This effect is less pronounced at the meta position for the 3-isomer.[4]
Boiling Point 112-113 °C / 16 mmHg154 °C / 28 mmHg107-110 °C / 1 mmHg[1][3]Differences in intermolecular forces and crystal packing.

Comparative Reaction Mechanisms

A. Oxidation Reactions

The oxidation of pyridyl alcohols to their corresponding aldehydes or carboxylic acids is a fundamental transformation. While all three primary alcohols can be oxidized, the reaction conditions and efficiency can differ based on the isomer.

  • Mechanism Overview: Oxidation typically involves the removal of two hydrogen atoms from the alcohol. The ease of this process is influenced by the electron density at the carbinol carbon and the stability of the intermediate species. The pyridine nitrogen can coordinate to metal-based oxidants, influencing the reaction's regioselectivity and rate.

  • Isomer-Specific Reactivity:

    • 2-Pyridylmethanol: This isomer exhibits unique behavior, particularly in certain metal-mediated oxidations. It has been proposed that the Nsp² lone pair of the pyridine nitrogen can form a complex with the oxidant (e.g., silver oxide), facilitating the oxidation and subsequent esterification in the presence of an alkyl halide.[8] This chelation-assisted pathway makes the reaction particularly efficient for the 2-isomer, while the 3- and 4-isomers do not show the same reactivity under these specific conditions.[8]

    • 3-Pyridylmethanol: Can be readily oxidized to 3-pyridinecarboxaldehyde or further to nicotinic acid (Vitamin B3).[4] Photocatalytic oxidation using TiO₂ has been studied for this isomer, showing a pathway from the alcohol to the aldehyde and then to the carboxylic acid.[9]

    • 4-Pyridylmethanol: This isomer is readily oxidized to 4-pyridinecarboxaldehyde, a key intermediate for pharmaceuticals.[1][10] Vapor phase catalytic oxidation over a V₂O₅/TiO₂ catalyst is an effective method, analogous to the oxidation of 4-methylpyridine.[10] Stronger oxidizing agents like nitric acid can convert it to isonicotinic acid.[4]

G cluster_2 2-Pyridylmethanol Oxidation cluster_4 4-Pyridylmethanol Oxidation A 2-Pyridylmethanol B Ag₂O Complex A->B Chelation C Picolinate Ester B->C Oxidative Esterification D 4-Pyridylmethanol E 4-Pyridine- carboxaldehyde D->E Mild Oxidant (e.g., V₂O₅/TiO₂) F Isonicotinic Acid E->F Strong Oxidant (e.g., HNO₃)

Caption: Contrasting oxidation pathways for 2- and 4-pyridylmethanol.

B. Esterification and Acylation

Esterification reactions highlight the nucleophilic character of the alcohol's oxygen atom. The reaction is typically catalyzed by acid or involves an activated acyl donor in the presence of a base.

  • Mechanism Overview: In a typical acylation, a base like pyridine or triethylamine is used to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct (e.g., HCl from an acyl chloride).[4][11] The pyridyl alcohol itself can act as the nucleophile attacking an acylating agent like acetic anhydride.

  • Isomer-Specific Reactivity:

    • 2-Pyridylmethanol: The proximity of the nitrogen can influence the reaction rate. Some catalytic systems for transforming aryl 2-pyridyl esters rely on the chelation of the nitrogen atom to a metal center.[12]

    • 3- and 4-Pyridylmethanol: Both isomers undergo standard esterification protocols. A general method involves reacting the alcohol with an acylating agent like acetic anhydride in the presence of a base.[4] While comparative kinetic data is limited, the electronic differences between the 3- and 4-isomers are expected to have a subtle influence on the nucleophilicity of the hydroxyl group.

C. Substitution Reactions (via Hydroxyl Activation)

The hydroxyl group is a poor leaving group and must be activated for nucleophilic substitution. A common method is conversion to a tosylate ester using tosyl chloride (TsCl) in the presence of pyridine.

  • Mechanism Overview: The alcohol's oxygen attacks the electrophilic sulfur atom of TsCl. Pyridine serves two critical roles: it acts as a nucleophilic catalyst, attacking the TsCl to form a highly reactive N-tosylpyridinium intermediate, and it acts as a base to neutralize the HCl byproduct.[13][14] This process occurs with retention of configuration at the carbon center.[13] The resulting tosylate is an excellent leaving group, readily displaced by nucleophiles in an Sₙ2 reaction, leading to an overall inversion of stereochemistry from the starting alcohol.

G start Pyridyl Alcohol (R-OH) step1 TsCl, Pyridine start->step1 intermediate Tosylate Intermediate (R-OTs) step1->intermediate Retention of Configuration step2 Nucleophile (Nu⁻) Sₙ2 Attack intermediate->step2 product Substituted Product (R-Nu) step2->product Inversion of Configuration

Caption: General workflow for hydroxyl activation and substitution.

  • Isomer-Specific Reactivity: While the activation step is similar for all isomers, the subsequent reactivity of the pyridylmethyl tosylate can be affected by the ring nitrogen. The electron-withdrawing nature of the pyridine ring can influence the stability of the transition state in the Sₙ2 displacement. For the 2- and 4-isomers, the nitrogen can stabilize an electron-deficient transition state through resonance, potentially affecting the reaction rate compared to the 3-isomer where this effect is absent.

Experimental Protocols

Protocol 1: Comparative Oxidation to Aldehyde
  • Objective: To compare the oxidation of 3- and 4-pyridylmethanol to their corresponding aldehydes using a standard oxidant like manganese dioxide (MnO₂).

  • Methodology:

    • To separate solutions of 3-pyridylmethanol (1 equivalent) and 4-pyridylmethanol (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), add activated MnO₂ (5-10 equivalents).

    • Stir the reaction mixtures vigorously at room temperature.

    • Monitor the progress of both reactions by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexane).

    • Upon completion, filter the mixtures through a pad of celite to remove the manganese salts and wash with the solvent.

    • Concentrate the filtrates under reduced pressure to yield the crude aldehydes.

    • Analyze and compare the yields and purity of 3-pyridinecarboxaldehyde and 4-pyridinecarboxaldehyde.

Protocol 2: Comparative Esterification
  • Objective: To form and compare the acetate esters of the three pyridylmethanol isomers.

  • Methodology:

    • In three separate flasks, dissolve 2-pyridylmethanol, 3-pyridylmethanol, and 4-pyridylmethanol (1 equivalent each) in dichloromethane.

    • To each solution, add triethylamine (1.5 equivalents) followed by acetic anhydride (1.2 equivalents) dropwise at 0 °C.[4]

    • Allow the mixtures to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

    • Quench the reactions by adding water. Separate the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude pyridylmethyl acetates.

    • Compare the reaction times and isolated yields for the three isomers.

Conclusion

The reactivity of pyridyl alcohol isomers is a clear demonstration of how subtle changes in molecular structure lead to significant differences in chemical behavior. The position of the hydroxymethyl group relative to the pyridine nitrogen governs the interplay of inductive and resonance effects, influencing properties from basicity to reaction mechanism. For the 2-isomer, the potential for chelation offers unique synthetic pathways not available to the others. The 4-isomer often exhibits enhanced reactivity due to direct resonance effects, while the 3-isomer behaves most closely to a typical substituted benzyl alcohol. For researchers in synthetic and medicinal chemistry, a thorough understanding of these isomeric differences is not merely academic; it is a practical necessity for designing efficient, selective, and high-yielding synthetic routes.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Vapor Phase Oxidation of 4-Pyridinemethanol.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol for Researchers and Drug Development Professionals.
  • Benchchem. (2025). Comprehensive Overview of 4-Pyridinemethanol (CAS: 586-95-8).
  • National Center for Biotechnology Information. (n.d.). Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols. PMC - NIH.
  • Guidechem. (n.d.). 2-Pyridinemethanol 586-98-1 wiki.
  • ResearchGate. (n.d.). A Photocatalytic oxidation results of 3-pyridinemethanol versus time....
  • ACS Publications. (2019). Direct Transformation of Aryl 2-Pyridyl Esters to Secondary Benzylic Alcohols by Nickel Relay Catalysis. Organic Letters.
  • ResearchGate. (n.d.). Oxidation of pyridine methanols to esters (2a-2i).
  • Echemi. (2025). How Does Pyridine Activate Alcohols? An Overview.
  • MDPI. (n.d.). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols....
  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups.
  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?.
  • Google Patents. (n.d.). CN107286079A - A kind of synthetic method of 2 pyridinemethanol.
  • ChemBK. (2022). 4-Pyridinemethanol.
  • ChemicalBook. (n.d.). 3-Pyridinemethanol | 100-55-0.
  • National Center for Biotechnology Information. (n.d.). Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol. PMC - NIH.
  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • Sigma-Aldrich. (n.d.). 3-Pyridinemethanol 98 100-55-0.
  • Sigma-Aldrich. (n.d.). 3-Pyridinemethanol 98 100-55-0.
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  • ResearchGate. (2025). Studies of electronic effects of modified pyridine-imine ligands utilized in cobalt-catalyzed meta-selective Diels-Alder reactions.
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  • PubChem - NIH. (n.d.). Piconol | C6H7NO | CID 11474.
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A Comparative Guide to the Scaled-Up Synthesis of 3-(2-Pyridyl)-2-propen-1-ol: A Validated Approach and Viable Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(2-Pyridyl)-2-propen-1-ol in Medicinal Chemistry

This compound, a versatile pyridinyl allylic alcohol, serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds. The presence of the pyridine ring, a common motif in bioactive molecules, coupled with the reactive propenol moiety, makes it an attractive starting material for the development of novel therapeutics. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers and professionals in the field of drug development. This guide provides a comprehensive validation of a preferred industrial-scale synthetic route and offers a comparative analysis of alternative methodologies, supported by experimental data and mechanistic insights.

Validated Route for Scaled-Up Production: A Two-Step Horner-Wadsworth-Emmons/DIBAL-H Reduction Approach

For the scaled-up production of (E)-3-(2-Pyridyl)-2-propen-1-ol, a two-step sequence commencing with a Horner-Wadsworth-Emmons (HWE) olefination of 2-pyridinecarboxaldehyde, followed by the selective reduction of the resulting α,β-unsaturated ester with diisobutylaluminum hydride (DIBAL-H), has been identified as a robust and high-yielding strategy. This approach is favored for its high stereoselectivity, operational simplicity, and the ease of purification of the intermediate.

Causality of Experimental Choices

The HWE reaction is selected over the classical Wittig reaction due to several key advantages in a scaled-up setting. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than their phosphonium ylide counterparts, leading to fewer side reactions.[1] Crucially, the water-soluble nature of the phosphate byproduct from the HWE reaction simplifies purification, a significant consideration in large-scale synthesis.[1] The choice of triethyl phosphonoacetate as the reagent and a mild base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) ensures a high conversion to the desired (E)-isomer of the acrylate ester intermediate.[2]

For the subsequent reduction, DIBAL-H is the reagent of choice due to its ability to selectively reduce esters to aldehydes at low temperatures, and in the case of α,β-unsaturated esters, to the corresponding allylic alcohols.[3][4][5] This selectivity prevents over-reduction to the saturated alcohol, a common issue with more powerful reducing agents like lithium aluminum hydride. The use of a non-polar solvent like toluene or hexane at low temperatures (-78 °C) is critical for controlling the reactivity of DIBAL-H and achieving high yields of the desired allylic alcohol.[4][6]

Experimental Protocol: Validated Two-Step Synthesis

Step 1: Horner-Wadsworth-Emmons Olefination to Synthesize Ethyl (E)-3-(pyridin-2-yl)acrylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, triethyl phosphonoacetate (1.2 equivalents) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • The resulting solution is cooled to 0 °C, and a solution of 2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction is stirred at room temperature for 4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford ethyl (E)-3-(pyridin-2-yl)acrylate.

Step 2: DIBAL-H Reduction to (E)-3-(2-Pyridyl)-2-propen-1-ol

  • A solution of ethyl (E)-3-(pyridin-2-yl)acrylate (1.0 equivalent) in anhydrous toluene is cooled to -78 °C under a nitrogen atmosphere.

  • A solution of DIBAL-H (1.0 M in hexanes, 2.2 equivalents) is added dropwise, maintaining the internal temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the slow, dropwise addition of methanol, followed by saturated aqueous Rochelle's salt solution.

  • The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (E)-3-(2-Pyridyl)-2-propen-1-ol.

Diagram of the Validated Synthetic Workflow

validated_route start 2-Pyridine- carboxaldehyde intermediate Ethyl (E)-3-(pyridin-2-yl)acrylate start->intermediate Horner-Wadsworth-Emmons Olefination reagent1 Triethyl phosphonoacetate, NaH, THF product (E)-3-(2-Pyridyl)- 2-propen-1-ol intermediate->product Reduction reagent2 DIBAL-H, Toluene, -78 °C

Caption: Validated two-step synthesis of this compound.

Comparative Analysis of Alternative Synthetic Routes

While the HWE/DIBAL-H route is recommended for its scalability and efficiency, other synthetic strategies warrant consideration, each with its own set of advantages and limitations.

Alternative Route 1: Wittig Reaction followed by Reduction

This route is analogous to the validated method but employs a Wittig reagent. The primary difference lies in the olefination step.

Causality of Experimental Choices: The Wittig reaction is a classic and widely used method for alkene synthesis.[7] However, the phosphonium ylides are often more basic and can lead to side reactions, particularly with sensitive substrates. A significant drawback for scale-up is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove completely from the desired product.

Diagram of the Wittig Reaction Workflow

wittig_route start 2-Pyridine- carboxaldehyde intermediate Ethyl (E)-3-(pyridin-2-yl)acrylate start->intermediate Wittig Reaction reagent1 (Carbethoxymethylene)- triphenylphosphorane, Toluene product (E)-3-(2-Pyridyl)- 2-propen-1-ol intermediate->product Reduction reagent2 DIBAL-H, Toluene, -78 °C

Caption: Alternative synthesis via the Wittig reaction and reduction.

Alternative Route 2: Direct Aldol Condensation and Reduction

This approach involves a one-pot or sequential aldol condensation of 2-acetylpyridine with formaldehyde, followed by the reduction of the intermediate enone.

Causality of Experimental Choices: Aldol condensations are a fundamental carbon-carbon bond-forming reaction.[8] This route offers the potential for a more atom-economical synthesis by avoiding the use of phosphorus-based reagents. However, controlling the reaction to prevent self-condensation of the aldehyde and polymerization can be challenging, often leading to lower yields and complex product mixtures, making it less suitable for large-scale production without extensive optimization. The subsequent reduction of the enone to the allylic alcohol requires a selective reducing agent to avoid saturation of the double bond.

Diagram of the Aldol Condensation Workflow

aldol_route start 2-Acetylpyridine intermediate 1-(Pyridin-2-yl)prop- 2-en-1-one start->intermediate Aldol Condensation reagent1 Formaldehyde, Base (e.g., NaOH) product (E)-3-(2-Pyridyl)- 2-propen-1-ol intermediate->product Reduction reagent2 Selective Reducing Agent (e.g., NaBH4/CeCl3)

Sources

Safety Operating Guide

Navigating the Disposal of 3-(2-Pyridyl)-2-propen-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-(2-Pyridyl)-2-propen-1-ol (CAS No. 64462-38-0), a heterocyclic alcohol. By understanding the chemical's inherent properties and the rationale behind these procedures, you can ensure the safety of your personnel and maintain environmental stewardship.

The Core Directive: Hazard-Informed Disposal

The proper disposal of any chemical begins with a thorough understanding of its hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can deduce its hazard profile by examining its constituent chemical groups: the pyridine ring and the unsaturated propenol chain.

  • The Pyridine Moiety : Pyridine and its derivatives are recognized as hazardous. They are often toxic if ingested, inhaled, or absorbed through the skin, can cause skin and eye irritation, and are considered environmental hazards.[1][2][3] Waste containing pyridine is classified as hazardous waste and requires specific disposal routes.[1]

  • The Unsaturated Alcohol Moiety : The propenol group suggests the compound is an alcohol, which introduces flammability risks.[4] Unsaturated alcohols can also be irritants.

Therefore, this compound must be treated as a flammable, toxic, and irritant hazardous waste . Under no circumstances should this compound or its solutions be disposed of down the drain or in standard refuse containers.[2][5] The only acceptable method of disposal is through a licensed hazardous waste management service.

Hazard and Safety Summary

The following table summarizes the anticipated hazards and the necessary personal protective equipment (PPE) required when handling this compound.

Hazard CategoryAnticipated RiskRequired Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[6]Gloves: Chemical-resistant gloves (Nitrile rubber recommended).Body: Lab coat or chemical-resistant apron.Respiratory: Use exclusively within a certified chemical fume hood.[7]
Flammability Flammable liquid and vapor. Vapors may form explosive mixtures with air.[4]Handle away from all ignition sources (open flames, sparks, hot surfaces).[8] Use non-sparking tools and explosion-proof equipment where applicable.[3]
Skin/Eye Irritation Causes skin irritation and potentially serious eye irritation.[6]Eye/Face: Safety goggles with side-shields or a full-face shield.[9]
Environmental Potentially harmful to aquatic life. Do not allow to enter drains or waterways.[2]Contain all spills and collect all waste material for proper disposal.

Step-by-Step Disposal Protocol

This protocol ensures that this compound is handled and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Segregation and Collection

Proper waste segregation is the foundation of safe disposal.

  • Designate a Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting waste this compound and its solutions.[7] A high-density polyethylene (HDPE) or glass container is typically appropriate.[10]

  • Label Correctly: Immediately upon adding the first volume of waste, affix a hazardous waste label.[11] The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards: "Flammable, Toxic, Irritant"

    • The date of accumulation.

  • Maintain Separation: Store the waste container away from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions.[3][7]

  • Keep Closed: The waste container must be securely sealed at all times, except when actively adding waste.[10] This prevents the release of flammable and toxic vapors.

Step 2: Spill and Emergency Procedures

Accidents require a prepared response. Always have a chemical spill kit readily accessible.

  • For Small Spills (contained within a fume hood):

    • Ensure the fume hood is operational.

    • Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[2]

    • Using non-sparking tools, carefully collect the absorbed material and place it into a sealable container for disposal as hazardous waste.[3]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol followed by soap and water), collecting all cleaning materials as hazardous waste.

  • For Large Spills (outside of a fume hood):

    • Immediately evacuate all personnel from the affected area.

    • Alert your institution's Environmental Health & Safety (EHS) office and/or emergency services.[7]

    • Prevent entry into the area and remove all ignition sources if it is safe to do so.

Step 3: Final Disposal

The ultimate disposal must be handled by professionals.

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area until it is ready for pickup.

  • Arrange for Collection: Once the container is full (not exceeding 90% capacity) or you have finished the relevant project, follow your institution's specific procedures to request a waste pickup from your EHS or contracted hazardous waste disposal company.[7][11] Do not accumulate more than 10 gallons of hazardous waste in your lab space.[11]

  • Documentation: Complete all required paperwork for the waste pickup, ensuring an accurate declaration of the container's contents.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the safe management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste: This compound ppe Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible, Labeled Waste Container fume_hood->container spill Accidental Spill Occurs fume_hood->spill add_waste Add Waste to Container container->add_waste seal_container Securely Seal Container add_waste->seal_container storage_area Store in Designated Satellite Accumulation Area seal_container->storage_area check_compat Segregate from Incompatibles (Acids, Oxidizers) storage_area->check_compat request_pickup Request Pickup from EHS / Licensed Waste Vendor check_compat->request_pickup end Professional Disposal (Incineration) request_pickup->end spill_size Small or Large Spill? spill->spill_size small_spill Contain with Absorbent Collect as Waste Decontaminate Area spill_size->small_spill Small large_spill EVACUATE AREA CALL EHS/EMERGENCY spill_size->large_spill Large small_spill->add_waste Add to waste

Caption: Decision workflow for handling and disposing of this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]

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Personal protective equipment for handling 3-(2-Pyridyl)-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-(2-Pyridyl)-2-propen-1-ol

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the promise of discovery must always be anchored by an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound, a pyridine derivative with potential applications in pharmaceutical research. By understanding the "why" behind each procedural step, you, the researcher, are empowered to create a self-validating system of safety, ensuring both personal protection and the integrity of your work.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling this compound, a thorough risk assessment is critical. The primary hazards are associated with its presumed flammability, potential for skin and eye irritation, and possible toxicity upon inhalation or ingestion.[1][2]

Engineering Controls are Non-Negotiable:

  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood.[3] This is the most effective way to control exposure to potentially harmful vapors.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable or toxic vapors.[3][5][6]

  • Proximity to Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2][7][8]

II. Personal Protective Equipment (PPE): Your Personal Shield

Personal Protective Equipment (PPE) is your last line of defense against chemical exposure.[9][10] The selection of appropriate PPE is not a matter of preference but a critical component of safe laboratory practice.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles with side shieldsProtects against splashes and vapors that can cause serious eye irritation or damage.[10][11]
Hand Protection Nitrile glovesNitrile gloves offer good resistance to a wide range of chemicals, including pyridine.[3] Always double-glove for added protection.
Body Protection Flame-resistant lab coatProvides a barrier against spills and splashes while offering protection from potential fire hazards.[11][12]
Respiratory Protection Use in a fume hood is primary. If a significant risk of inhalation exists, a respirator may be necessary.A properly functioning fume hood should mitigate the need for a respirator.[3] If required, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[7][9][13]
Donning and Doffing PPE: A Procedural Imperative

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Gloves

  • Outer Gloves

  • Eye Protection

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves (dispose of as hazardous waste)

  • Lab Coat (remove by turning it inside out)

  • Eye Protection

  • Inner Gloves (dispose of as hazardous waste)

  • Wash hands thoroughly with soap and water.[5]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Eye Protection Don3->Don4 Handling_Chemical Handle this compound Don4->Handling_Chemical Proceed to Experiment Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5 End Safely Exit Lab Doff5->End Start Prepare for Lab Work Start->Don1 Handling_Chemical->Doff1 Experiment Complete

Caption: PPE Donning and Doffing Workflow

III. Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan minimizes the risk of accidents and exposure.

Handling:

  • Grounding: When transferring the chemical from one container to another, ground and bond all containers to prevent static discharge, which could ignite flammable vapors.[1][2][13]

  • Non-Sparking Tools: Use tools made of non-sparking materials.[1][5]

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents and strong acids.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][4] Wash hands thoroughly after handling the chemical.[5]

Storage:

  • Location: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3][5][7]

  • Container: Keep the container tightly closed and properly labeled.[1][13]

IV. Spill Management and Disposal Plan

Accidents can happen, and a well-defined spill and disposal plan is essential.[3]

In Case of a Spill:

  • Evacuate: Immediately evacuate the area, except for personnel trained in spill cleanup.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[3][4][7] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3][7]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[3][4] Never pour it down the drain.[3]

  • Contaminated PPE: All disposable PPE used while handling the chemical must be disposed of as hazardous waste.[11]

Disposal_Plan cluster_waste_streams Waste Generation cluster_disposal_process Disposal Protocol Waste_Chemical Unused/Residual This compound Collect Collect in a Labeled, Sealed Hazardous Waste Container Waste_Chemical->Collect Waste_PPE Contaminated Gloves, Lab Coat, etc. Waste_PPE->Collect Waste_Spill Spill Cleanup (Absorbent Material) Waste_Spill->Collect Segregate Segregate from Incompatible Wastes Collect->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Dispose Dispose via Institutional Environmental Health & Safety (EHS) Store->Dispose End Regulatory Compliant Disposal Dispose->End Start Generate Waste Start->Waste_Chemical Start->Waste_PPE Start->Waste_Spill

Caption: Waste Disposal Decision-Making Process

By integrating these safety protocols into your daily laboratory workflow, you build a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
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  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.